Spiro-ttb
Description
Properties
IUPAC Name |
2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLMOXGWULJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H68N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Highest Occupied Molecular Orbital (HOMO) Level of Spiro-TTB
This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) level of 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB), a key parameter influencing its application in organic electronic devices. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction to this compound
This compound is a widely utilized hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its molecular structure, featuring a spirobifluorene core functionalized with four di-p-tolylamino groups, imparts excellent thermal stability and a high glass transition temperature. The energy level of its HOMO is a critical factor that governs the efficiency of hole injection and transport from the adjacent active layer to the anode, thereby directly impacting overall device performance. A deeper HOMO level, as seen in this compound compared to its analogue Spiro-OMeTAD, can lead to a higher open-circuit voltage (VOC) in solar cell applications.[1]
Quantitative Data Summary: HOMO Level of this compound
The HOMO level of this compound has been determined experimentally using various techniques, primarily Ultraviolet Photoelectron Spectroscopy (UPS) and Cyclic Voltammetry (CV). The reported values are summarized in the table below for comparative analysis.
| HOMO Level (eV) | Experimental Technique | Reference/Comment |
| -5.25 | Not specified | [1] |
| -5.3 | Ultraviolet Photoelectron Spectroscopy (UPS) | Measured for a this compound hole transport layer (HTL).[2] |
| -5.4 | Ultraviolet Photoelectron Spectroscopy (UPS) | Measured for a this compound/PFN-P1 composite HTL.[2] |
Experimental Protocols for HOMO Level Determination
The determination of the HOMO energy level is crucial for understanding the electronic properties of organic semiconductor materials. The two primary techniques employed for this purpose are Ultraviolet Photoelectron Spectroscopy (UPS) and Cyclic Voltammetry (CV).
UPS is a surface-sensitive technique that directly measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light to determine its electronic structure.
Principle: The energy of the incident UV photons (typically from a He I source at 21.22 eV) is used to excite electrons out of the material. By measuring the kinetic energy (E_k) of these emitted electrons, the binding energy (E_B) of the electrons in the material can be determined using the following relation:
E_B = hν - E_k - E_cutoff
where hν is the photon energy and E_cutoff is the secondary electron cutoff energy, which is used to determine the work function of the material. The onset of the photoemission spectrum in the valence region corresponds to the HOMO level.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., ITO-coated glass) via methods such as spin-coating or thermal evaporation to ensure a uniform and smooth surface.
-
Introduction into High Vacuum: The prepared sample is introduced into the ultra-high vacuum (UHV) chamber of the UPS system to prevent surface contamination.
-
UPS Measurement: The sample is irradiated with a He I UV source. The emitted photoelectrons are collected and their kinetic energies are measured by a hemispherical electron energy analyzer.
-
Data Acquisition: Two key regions of the spectrum are recorded: the secondary electron cutoff region and the valence band region.[3]
-
Data Analysis: The work function is determined from the secondary electron cutoff. The HOMO level is determined by the intersection of the tangent to the leading edge of the valence band spectrum with the baseline.[3]
CV is an electrochemical technique used to probe the redox properties of a molecule. The onset oxidation potential can be correlated to the HOMO energy level.
Principle: The material is dissolved in a solution with a supporting electrolyte and its oxidation potential is measured relative to a reference electrode. The HOMO level is then calculated from the onset of the first oxidation peak, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level.[4] The relationship is given by:
E_HOMO (eV) = - [E_onset_ox (vs. Fc/Fc+) + 4.8]
Experimental Workflow:
References
Unveiling the Electronic Landscape of Spiro-TTB: A Technical Guide to its LUMO Level
For Immediate Release
Shanghai, China – December 15, 2025 – Spiro-TTB (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene), a key hole-transporting material in the advancement of organic electronics, possesses a nuanced electronic structure critical to the performance of devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). This technical guide provides an in-depth analysis of the Lowest Unoccupied Molecular Orbital (LUMO) level of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development and materials science.
Executive Summary
The LUMO level of an organic semiconductor is a crucial parameter that governs electron injection and transport, as well as the overall stability and efficiency of optoelectronic devices. For this compound, a derivative of the renowned Spiro-OMeTAD, understanding its LUMO level is paramount for optimizing device architecture and performance. This guide synthesizes available data on the electronic properties of this compound, focusing on its LUMO and Highest Occupied Molecular Orbital (HOMO) levels.
Electronic Properties of this compound
This compound is characterized by a spirobifluorene core functionalized with four di-p-tolylamino groups. This molecular design imparts high thermal stability and excellent hole mobility. The replacement of the methoxy (B1213986) groups in its analogue, Spiro-OMeTAD, with methyl groups in this compound leads to a deeper HOMO energy level, which can contribute to a higher open-circuit voltage (Voc) in photovoltaic devices.[1]
While the HOMO level of this compound has been reported at approximately -5.25 eV to -5.3 eV, the precise value of its LUMO level is less commonly cited.[1] However, it is qualitatively described as being "higher-lying," which is a desirable characteristic for a hole-transporting material as it helps to block electrons and prevent recombination at the hole-transport layer/perovskite interface.
Based on available data for similar spiro-bifluorene compounds, the LUMO level of this compound can be estimated. For instance, the parent compound Spiro-OMeTAD has a reported LUMO level of approximately -1.76 eV to -2.03 eV, derived from its optical bandgap of around 3.0 eV and its HOMO level.[2][3] Given the structural similarities, the LUMO level of this compound is expected to be in a comparable range.
| Property | This compound | Spiro-OMeTAD | Method of Determination |
| Full Chemical Name | 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene | - |
| HOMO Level | -5.25 eV[1], -5.3 eV | ~ -5.0 eV to -5.2 eV[4] | Cyclic Voltammetry, Ultraviolet Photoelectron Spectroscopy (UPS) |
| LUMO Level (Estimated) | ~ -2.0 eV to -2.3 eV | -1.76 eV to -2.03 eV[2][3] | Calculated from Optical Bandgap and HOMO level |
| Optical Bandgap | ~ 3.0 eV | ~ 3.0 eV[2] | UV-Vis Spectroscopy |
Methodologies for LUMO Level Determination
The determination of the LUMO level of organic materials like this compound is typically achieved through a combination of experimental and computational techniques.
Experimental Protocols
1. Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Workflow:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The reduction potential, corresponding to the injection of an electron into the LUMO, is determined from the voltammogram.
-
Calibration: The potential scale is calibrated against an internal or external standard with a known redox potential, typically the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Calculation: The LUMO energy level is then calculated from the reduction potential relative to the vacuum level.
-
2. Inverse Photoemission Spectroscopy (IPES): IPES is a direct method for measuring the electron affinity of a material, which corresponds to its LUMO level.
-
Workflow:
-
Sample Preparation: A thin film of this compound is deposited on a conductive substrate under ultra-high vacuum conditions.
-
Electron Bombardment: A monochromatic beam of low-energy electrons is directed at the sample surface.
-
Photon Detection: When the incident electrons transition into unoccupied states (including the LUMO), photons are emitted. The energy of these emitted photons is detected.
-
LUMO Determination: The LUMO level is determined from the high-energy cutoff of the emitted photon spectrum.
-
Computational Protocols
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic structure of molecules.
-
Workflow:
-
Molecular Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G*).
-
Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.
-
LUMO Identification: The energy of the lowest unoccupied molecular orbital is identified from the calculation results.
-
Logical Workflow for LUMO Determination
The following diagram illustrates the logical workflow for determining the LUMO level of this compound, combining both experimental and computational approaches for a comprehensive analysis.
Conclusion
The LUMO level of this compound is a critical parameter for the design and optimization of organic electronic devices. While direct experimental values are not as readily available as for its HOMO level, a combination of experimental techniques like Cyclic Voltammetry and Inverse Photoemission Spectroscopy, alongside computational methods such as Density Functional Theory, provides a robust framework for its determination. The estimated LUMO level, in conjunction with its deep HOMO level, positions this compound as a highly effective hole-transporting material for achieving high-performance and stable optoelectronic devices. Further precise experimental determination of the LUMO level will be invaluable for the continued advancement of organic electronics.
References
- 1. ossila.com [ossila.com]
- 2. Effects of heteroatom substitution in spiro-bifluorene hole transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Spiro-TTB in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Spiro-TTB (2,2′,7,7′-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene), a key material in the field of organic electronics. Understanding the solubility of this compound is critical for its application in various solution-processed devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates the experimental workflow.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For complex organic molecules like this compound, solubility can be influenced by a variety of factors including the solvent's polarity, hydrogen bonding capability, and the temperature of the system.
Quantitative and Qualitative Solubility Data for this compound
Precise, quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on its use in the fabrication of electronic devices, particularly perovskite solar cells, some quantitative and qualitative data can be compiled. The following table summarizes the available information.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at Room Temperature) | Notes |
| Chlorobenzene | C₆H₅Cl | 5.62 | Soluble (1-7 mg/mL, up to 36 mg/mL has been reported for solution preparation)[1][2] | Commonly used for spin-coating applications in perovskite solar cell fabrication. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble | Often cited as a good solvent for this compound. |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | High Solubility | Spiro-based compounds are noted to have high solubility in polar aprotic solvents like DMF.[2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High Solubility | Similar to DMF, this compound is expected to have high solubility in DMSO.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Soluble | Used as a solvent for spectroscopic measurements of this compound.[3] |
It is important to note that the lack of standardized quantitative data necessitates experimental determination of solubility for specific applications and solvent systems.
Experimental Protocols for Determining Solubility
To address the gap in publicly available data, researchers can determine the solubility of this compound using the following established protocols. These methods range from a rapid qualitative assessment to a more rigorous quantitative determination.
Qualitative Solubility Assessment
This method provides a quick determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound powder
-
A selection of common organic solvents (e.g., toluene, chloroform, acetone, ethanol, hexane)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer or by shaking for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Results: Document the observations for each solvent tested.
Quantitative Solubility Determination (Saturated Solution Method)
This method determines the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound powder
-
Chosen organic solvent
-
Scintillation vials or other sealable containers
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealable vial. An excess is necessary to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker or water bath. The temperature should be controlled and recorded.
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution becomes fully saturated.
-
-
Sample Extraction and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration measurements.
-
-
Concentration Analysis:
-
Using UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve (absorbance vs. concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Using HPLC:
-
Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound.
-
Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to create a calibration curve (peak area vs. concentration).
-
Inject a known volume of the filtered saturated solution into the HPLC.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
-
Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L) at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for quantitative solubility determination.
Signaling Pathways and Logical Relationships
In the context of material science and chemistry, "signaling pathways" are not directly applicable in the same way as in biology. However, we can represent the logical relationships that govern solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
While a comprehensive, standardized dataset for the solubility of this compound in all common organic solvents is not yet available, this guide provides the currently known qualitative and quantitative data. Furthermore, the detailed experimental protocols provided herein empower researchers to determine the solubility of this compound in their specific solvent systems of interest. A thorough understanding and experimental determination of solubility are crucial for the successful and reproducible fabrication of high-performance organic electronic devices utilizing this compound.
References
A Technical Guide to the Thermal Stability and Degradation of Spiro-TTB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation characteristics of 2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene (Spiro-TTB), a key hole-transport material in organic electronics. Understanding the thermal limits and degradation pathways of this compound is critical for the development of stable and long-lasting optoelectronic devices.
Thermal Properties of this compound
The thermal stability of this compound has been primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses help determine the decomposition temperature (Td) and glass transition temperature (Tg), which are crucial parameters for assessing the material's stability under thermal stress.
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data on the thermal properties of this compound and its formulations, often in comparison to the widely used analogue, Spiro-OMeTAD.
| Material/Formulation | Analysis Method | Key Parameter | Value (°C) | Notes |
| Pure this compound | TGA | Decomposition Temp. (Td) | ~103 | Onset of decomposition for doped this compound:BA.[1] |
| This compound:BA | TGA | Decomposition Temp. (Td) | ~103 | Starts to decompose at around 103°C, indicating better thermal stability than Li-TFSI doped Spiro-OMeTAD (81°C).[1] |
| This compound:BA | DSC | Endothermic Peak | 135 | Indicates a significant thermal decomposition reaction.[1] |
| This compound:LA | DSC | Endothermic Peak | 135 | Indicates a significant thermal decomposition reaction.[1] |
| Spiro-OMeTAD (for comparison) | TGA | Decomposition Temp. (Td) | ~81 | With Li-TFSI dopant.[1] |
| Spiro-OMeTAD (for comparison) | DSC | Endothermic Peak | 120 | Main endothermic peak.[1] |
| Spiro-OMeTAD (for comparison) | DSC | Small Endothermic Peak | 51 | Suggests a change in crystal structure, potentially leading to instability.[1] |
| This compound | DSC | Glass Transition Temp. (Tg) | 146 | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of thermal properties and for the reproducibility of results. The following sections describe standard experimental protocols for TGA and DSC analysis of materials like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the decomposition temperature (Td) of this compound.
-
Instrumentation: A TA Instruments Q50 thermal analysis system or equivalent.
-
Procedure:
-
A small sample of the this compound powder (typically 5-10 mg) is placed in a platinum or alumina (B75360) pan.
-
The pan is loaded into the TGA furnace.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, for instance, 25 °C/min.[3]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The decomposition temperature is determined by analyzing the resulting TGA curve, often using the extrapolation starting point method as per ISO 11358.[1]
-
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Objective: To identify the glass transition temperature (Tg) and other thermal events like melting or crystallization.
-
Instrumentation: A TA Instruments Q20 system or equivalent.
-
Procedure:
-
A small, weighed amount of the this compound sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, for example, heating from 25 °C to 270 °C at a rate of 10 °C/min under a nitrogen atmosphere.[3]
-
The differential heat flow between the sample and the reference is measured and plotted against temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. Endothermic and exothermic peaks indicate melting and crystallization events, respectively.
-
Degradation Pathways and Mechanisms
While specific degradation products of this compound are not extensively detailed in the available literature, insights can be drawn from studies on the closely related Spiro-OMeTAD and the general understanding of organic semiconductor degradation. The degradation of these materials in devices is often a complex interplay of thermal stress, atmospheric exposure (oxygen and moisture), and interaction with adjacent layers (e.g., perovskite).
Proposed Degradation Workflow
The following diagram illustrates a logical workflow for the potential degradation of this compound, particularly within a perovskite solar cell context. High temperatures can accelerate the diffusion of species from adjacent layers and promote morphological changes in the this compound film.
Caption: Proposed degradation workflow for this compound under thermal stress.
Key Factors Influencing Degradation
-
Morphological Changes: Amorphous films of spiro-type materials can be prone to crystallization at elevated temperatures, which can lead to the formation of voids and disrupt the interface with adjacent layers, thereby impeding charge transport.[4]
-
Interaction with Dopants and Additives: Additives like Li-TFSI and 4-tert-butylpyridine (B128874) (tBP), commonly used with Spiro-OMeTAD, can negatively impact thermal stability. Li-TFSI is hygroscopic, and tBP can reduce the oxidized form of the hole transporter.[4] While this compound is often used dopant-free, any additives could present similar challenges.
-
Diffusion from Adjacent Layers: In perovskite solar cells, iodine released from the perovskite layer at high temperatures can diffuse into the hole transport layer.[5] This can lead to a "post-doping" effect that deepens the HOMO level of the material, creating an energy barrier for hole extraction and reducing device performance.[5][6]
Conclusion
This compound generally exhibits good thermal stability, with a decomposition temperature that is favorable for many organic electronic applications and superior to some commonly used doped hole transport materials. However, its stability in a device stack can be influenced by morphological changes and interactions with adjacent layers, especially under prolonged thermal stress. The experimental protocols and degradation insights provided in this guide are intended to assist researchers in designing more robust and thermally stable devices utilizing this compound. Further research focusing on the specific chemical byproducts of this compound degradation would be beneficial for a more complete understanding.
References
Electrochemical characterization of Spiro-ttb
An In-Depth Technical Guide to the Electrochemical Characterization of Spiro-TTB
Introduction
This compound, with the full chemical name 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene, is an electron-rich organic semiconductor widely utilized as a hole-transport layer (HTL) material in advanced optoelectronic devices.[1][2] Its rigid, spiro-linked core provides high thermal stability and a defined glassy state, while the peripheral di-p-tolylamino groups facilitate efficient hole transport.[1][2] These characteristics make it a critical component in high-performance perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2]
The performance of this compound in these devices is fundamentally governed by its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the efficiency of charge injection, transport, and extraction at the interfaces with other device layers. Therefore, precise electrochemical characterization is paramount for understanding and optimizing its function. This guide provides a comprehensive overview of the key electrochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for material analysis.
Core Physicochemical and Electrochemical Properties
The essential properties of this compound are summarized below. The HOMO level is critical for ensuring efficient hole extraction from the adjacent active layer (e.g., the perovskite layer in a solar cell), while the glass transition temperature (Tg) is a key indicator of the material's morphological stability under thermal stress.
| Property | Value | Unit | Notes |
| Full Chemical Name | 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene | - | Also known as Spiro-4, this compound. |
| CAS Number | 515834-67-0 | - | |
| HOMO Energy Level | -5.25 to -5.3 | eV | Determined via cyclic voltammetry.[1][3] |
| Glass Transition Temp. (Tg) | 146 | °C | Indicates high thermal stability.[1] |
| Absorption Max (λmax) | 384 | nm | Measured in Dichloromethane (B109758) (DCM).[1] |
| Fluorescence Max (λmax) | 413 | nm | Measured in Dichloromethane (DCM).[1] |
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal electrochemical technique used to determine the redox potentials and subsequently the HOMO and LUMO energy levels of materials like this compound.[4][5]
Instrumentation and Setup
-
Potentiostat: A standard electrochemical workstation (e.g., Princeton Applied Research or CHI).[6][7]
-
Electrochemical Cell: A single-compartment cell suitable for a three-electrode system.[6]
-
Working Electrode (WE): A thin film of this compound deposited onto an inert, conductive substrate such as Indium Tin Oxide (ITO) coated glass.[5][6]
-
Counter Electrode (CE): A platinum (Pt) wire or foil, which acts as a current sink.[6]
-
Reference Electrode (RE): A quasi-reference electrode, such as a silver/silver ion (Ag/Ag+) electrode.[6]
Materials and Reagents
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (B52724) (ACN).
-
Supporting Electrolyte: 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate.[4][6]
-
Calibration Standard: Ferrocene (B1249389) (Fc), used as an internal reference for calibrating the potential. The Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum.[4][6]
Experimental Procedure
-
Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve a small amount of this compound in this solution.
-
Cell Assembly: Immerse the three electrodes (WE, CE, RE) into the electrolyte solution within the cell.
-
Potential Sweep: The potential is swept linearly from an initial value (e.g., 0 V) to a final potential where oxidation occurs, and then swept back to the start. A typical scan rate is 50-100 mV/s.[5][6]
-
Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Calibration: After measuring the sample, a small amount of ferrocene is added to the solution, and another CV scan is performed to record the oxidation potential of the Fc/Fc⁺ couple.
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox_onset) of this compound from its voltammogram.
-
Calculate the HOMO energy level using the following equation:[4][6] HOMO (eV) = - [ (E_ox_onset vs Ag/Ag⁺) - (E_Fc/Fc⁺ vs Ag/Ag⁺) + 4.8 ]
-
The LUMO energy level can be estimated by adding the optical bandgap (E_g), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level:[4][6] LUMO (eV) = HOMO (eV) + E_g (eV)
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the functional context of this compound.
Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
Caption: Energy alignment enabling hole transport from Perovskite to this compound.
References
Spiro-TTB: A Comprehensive Technical Guide to Structure-Property Relationships for Advanced Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-TTB, or 2,2′,7,7′-tetrakis(N,N-di-p-tolyl)amino-9,9′-spirobifluorene, is a prominent hole-transporting material (HTM) extensively utilized in the fabrication of high-performance optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1] Its unique spirobifluorene core imparts excellent thermal stability and morphological integrity, crucial for the longevity and durability of these devices. This technical guide provides an in-depth analysis of the structure-property relationships of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key performance metrics.
Core Structure and Physicochemical Properties
This compound is characterized by a central 9,9'-spirobifluorene core with four di-p-tolylamine groups attached at the 2, 2', 7, and 7' positions.[2] This molecular architecture is a key determinant of its electronic and physical properties. A structural analog of the widely used Spiro-OMeTAD, this compound distinguishes itself by the replacement of four methoxy (B1213986) groups with methyl groups. This substitution makes this compound less electron-rich, resulting in a deeper Highest Occupied Molecular Orbital (HOMO) energy level.[2] This deeper HOMO level can lead to a greater open-circuit voltage (Voc) in perovskite solar cells, thereby enhancing device performance.[2]
The electron-rich spirofluorene core and the attached ditolylamine groups facilitate efficient hole transport and charge separation, which is the fundamental mechanism of its action in electronic devices.[1] The primary molecular targets for this compound are the active layers of OLEDs, OPVs, and perovskite solar cells, where it functions as a hole-transport layer to improve charge mobility and device stability.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical and electrical properties of this compound, including comparisons with other relevant hole-transporting materials.
| Property | Value | Reference |
| CAS Number | 515834-67-0 | [1] |
| Chemical Formula | C81H68N4 | |
| Molecular Weight | 1097.43 g/mol | |
| Appearance | Light yellow powder/crystals | |
| Absorption (λmax) | 384 nm in DCM | |
| Fluorescence (λmax) | 413 nm in DCM | |
| HOMO Level | -5.25 eV | [2] |
| Glass Transition Temp. (Tg) | 146 °C |
| Material | Doping System | Conductivity (S/cm) | Hole Mobility (cm²/Vs) | Stability (PCE Retention) |
| This compound | BCF | - | 1.22 x 10⁻² | 93% after 350h at 85°C |
| Spiro-OMeTAD | Li-TFSI/t-BP | - | ~10⁻³ | Degrades rapidly under humidity |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the bromination of a 9,9'-spirobifluorene core, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Step 1: Synthesis of 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene
This procedure is adapted from a general method for the bromination of 9,9'-spirobifluorene.
-
Materials:
-
9,9′-spirobifluorene
-
Anhydrous Iron(III) chloride (FeCl3)
-
Bromine (Br2)
-
Dichloromethane (B109758) (CH2Cl2)
-
-
Procedure:
-
To a solution of 9,9′-spirobifluorene (10.0 mmol) in dichloromethane (30 ml), add anhydrous FeCl3 (0.5 mmol).
-
Slowly add a solution of bromine (41 mmol) in dichloromethane (5 ml) dropwise over 10 minutes.
-
Reflux the reaction mixture for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash it with a small amount of cold dichloromethane.
-
Dry the product to obtain 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene as a white solid.
-
Step 2: Buchwald-Hartwig Amination to Yield this compound
This is a general protocol for the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.
-
Materials:
-
2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene
-
Di-p-tolylamine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
In a glovebox, combine 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, di-p-tolylamine, a palladium precatalyst, a phosphine ligand, and a base in a reaction vessel.
-
Add anhydrous toluene as the solvent.
-
Seal the reaction vessel and heat it to the required temperature (typically 80-120 °C) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield pure this compound.
-
Fabrication of a Perovskite Solar Cell with a this compound Hole Transport Layer
This protocol outlines the steps for depositing a this compound hole transport layer in the fabrication of a p-i-n inverted perovskite solar cell.
-
Materials:
-
This compound
-
Chlorobenzene (B131634) (anhydrous)
-
FTO-coated glass substrates
-
Perovskite precursor solution
-
PCBM solution
-
BCP
-
Silver (for electrode)
-
-
Procedure:
-
Substrate Cleaning: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with plasma.
-
HTL Deposition:
-
Prepare a solution of this compound in anhydrous chlorobenzene (e.g., 5 mg/mL).
-
Inside a nitrogen-filled glovebox, deposit the this compound solution onto the FTO substrate by dynamic spin coating at 5000 rpm for 30 seconds.
-
Anneal the substrates at 120 °C for 10 minutes.
-
-
Perovskite Layer Deposition:
-
Spin-coat the perovskite precursor solution on top of the this compound layer.
-
Use an anti-solvent quenching method during the spin-coating process.
-
Anneal the perovskite layer at 100 °C for 1 hour.
-
-
ETL and Electrode Deposition:
-
Spin-coat a layer of PCBM and anneal at 100 °C for 10 minutes.
-
Thermally evaporate a thin layer of BCP followed by a silver top electrode to complete the device.
-
-
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for PSC fabrication with this compound.
Charge Transport Mechanism in a Perovskite Solar Cell
Caption: Charge transport in a PSC with this compound.
References
Spiro-TTB in Optoelectronics: A Core Principles Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro-TTB (2,2′,7,7′-tetrakis(N,N-di-p-tolyl)amino-9,9′-spirobifluorene) has emerged as a critical hole-transporting material (HTM) in the advancement of high-performance optoelectronic devices. This technical guide provides an in-depth analysis of the fundamental principles of this compound, detailing its synthesis, core properties, and applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and particularly, perovskite solar cells (PSCs). Through a comprehensive review of experimental data and protocols, this document serves as a vital resource for researchers and professionals aiming to leverage the unique characteristics of this compound in the development of next-generation optoelectronic technologies.
Introduction to this compound
This compound, a derivative of the spirobifluorene core, is an electron-rich organic semiconductor renowned for its exceptional hole-transporting capabilities.[1][2] Its unique three-dimensional molecular structure, characterized by two fluorene (B118485) units linked by a common spiro-carbon atom, imparts high thermal stability and prevents intermolecular aggregation, leading to the formation of stable amorphous films.[3] These properties are crucial for the long-term operational stability of optoelectronic devices.
Compared to its widely-used counterpart, Spiro-OMeTAD, this compound features methyl groups in place of methoxy (B1213986) groups on the peripheral di-p-tolylamino moieties.[1][2] This seemingly subtle modification significantly influences its electronic properties, resulting in a deeper highest occupied molecular orbital (HOMO) energy level.[2] This key characteristic allows for better energy level alignment with the valence band of perovskite absorbers, leading to a higher open-circuit voltage (Voc) and, consequently, improved power conversion efficiency (PCE) in solar cells.[1][2]
Core Principles and Physicochemical Properties
The efficacy of this compound as a hole-transporting material is rooted in its distinct molecular architecture and resulting electronic characteristics. The spiro-center enforces an orthogonal arrangement of the two fluorene units, which, combined with the propeller-like conformation of the di-p-tolylamino groups, inhibits crystallization and promotes the formation of uniform, amorphous thin films.[4] This morphological stability is a significant advantage over more planar molecules that are prone to crystallization, which can introduce performance-degrading grain boundaries.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₈₁H₆₈N₄ | [5] |
| Molecular Weight | 1097.43 g/mol | [5] |
| CAS Number | 515834-67-0 | [5] |
| Appearance | Light yellow powder/crystals | [6] |
| HOMO Energy Level | -5.2 eV to -5.3 eV | [1][7] |
| Glass Transition Temp. (Tg) | ~146 °C | [6] |
| Hole Mobility (doped) | ~1.22 x 10⁻² cm² V⁻¹ s⁻¹ | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1] This reaction involves the coupling of an aryl halide (the brominated spirobifluorene core) with an amine (di-p-tolylamine).
Synthesis Workflow
Caption: Synthesis pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Buchwald-Hartwig amination for the synthesis of spiro-type compounds.
Materials:
-
2,7-dibromo-9,9'-spirobifluorene
-
Di-p-tolylamine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2,7-dibromo-9,9'-spirobifluorene (1 equivalent), di-p-tolylamine (4.4 equivalents), sodium tert-butoxide (6 equivalents), Pd(OAc)₂ (0.04 equivalents), and XPhos (0.08 equivalents).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under argon.
-
After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient.
-
For high-purity material suitable for optoelectronic applications, further purification by temperature-gradient sublimation is recommended.
Characterization of this compound
The optoelectronic properties of this compound must be thoroughly characterized to ensure its suitability for device fabrication.
Experimental Protocols for Characterization
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To determine the absorption spectrum and optical bandgap.
-
Procedure: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane) to prepare a dilute solution. Record the absorption spectrum using a UV-Vis spectrophotometer. For thin-film characterization, deposit a film of this compound on a transparent substrate (e.g., quartz) and measure its absorption.
-
-
Cyclic Voltammetry (CV):
-
Objective: To determine the HOMO and LUMO energy levels.
-
Procedure: Prepare a solution of this compound in an electrolyte solution (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in dichloromethane). Use a standard three-electrode setup (working, reference, and counter electrodes). Record the cyclic voltammogram and determine the onset oxidation and reduction potentials to calculate the HOMO and LUMO levels relative to the reference electrode.
-
-
Hole Mobility Measurement (Time-of-Flight - ToF):
-
Objective: To quantify the charge carrier mobility.
-
Procedure: Fabricate a device with the structure: transparent electrode / this compound / semi-transparent electrode. A short laser pulse generates electron-hole pairs near the transparent electrode. Apply an electric field to drift the holes across the this compound layer. The transient photocurrent is measured, and the transit time is used to calculate the hole mobility.
-
Applications in Optoelectronics
This compound is primarily employed as a hole-transporting layer in various optoelectronic devices.
Perovskite Solar Cells (PSCs)
In PSCs, the HTL plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons.
Table 2: Performance of Perovskite Solar Cells with this compound HTL
| Device Architecture | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | References |
| n-i-p | 1.07 | 22.02 | 78.00 | 18.38 | [4] |
| Inverted p-i-n (dopant-free) | 1.09 | 22.68 | 76.03 | 18.79 | [7] |
Experimental Protocol: Fabrication of an n-i-p Perovskite Solar Cell
Device Structure: FTO / compact-TiO₂ / mesoporous-TiO₂ / Perovskite / this compound / Au
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layers (ETL): Deposit a compact layer of TiO₂ by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer via spin-coating. Sinter the substrates at high temperature.
-
Perovskite Layer: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. Anneal the film to induce crystallization.
-
Hole Transport Layer (HTL): Prepare a solution of this compound in chlorobenzene, often with additives like Li-TFSI and t-BP to enhance conductivity and hole mobility. Spin-coat the this compound solution onto the perovskite layer.
-
Metal Electrode: Deposit a gold (Au) back contact by thermal evaporation through a shadow mask.
Workflow of a Perovskite Solar Cell with this compound
Caption: Charge generation and transport in a PSC with this compound.
Conclusion
This compound stands as a highly effective hole-transporting material in the field of optoelectronics. Its unique molecular structure provides excellent thermal and morphological stability, while its deep HOMO level is advantageous for achieving high open-circuit voltages in perovskite solar cells. The detailed synthesis, characterization, and device fabrication protocols outlined in this guide provide a solid foundation for researchers to explore and optimize the use of this compound in developing more efficient and stable optoelectronic devices. As research continues to push the boundaries of device performance, the fundamental principles of materials like this compound will remain central to future innovations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 2,2',7,7'-Tetrakis-(N,N-di-4-methoxyphenylamino)-9,9'-spirobifluorene | 207739-72-8 | FT28157 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. ossila.com [ossila.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Spiro-TTB as a Hole Transport Layer in Perovskite Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro-TTB (2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) is a hole-transporting material (HTM) utilized in the fabrication of high-performance perovskite solar cells (PSCs).[1] Its spirofluorene core functionalized with four ditolylamine groups provides good thermal stability and an appropriate highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite absorber layer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a hole transport layer (HTL) in both n-i-p and inverted p-i-n PSC architectures.
Key Advantages of this compound
-
Dopant-Free Potential: this compound can be employed as a dopant-free HTL, simplifying device fabrication and potentially enhancing long-term stability by avoiding hygroscopic dopants.[3]
-
High Thermal Stability: Spiro-type molecules, including this compound, generally exhibit high glass transition temperatures, contributing to the thermal stability of the resulting solar cells.[2]
-
Favorable Energy Level Alignment: The HOMO energy level of this compound (around -5.3 to -5.4 eV) aligns well with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.[3]
-
Versatility: It can be processed through both solution-based techniques like spin-coating and vacuum-based methods such as thermal co-evaporation.[3][4]
Data Presentation: Performance of this compound in Perovskite Solar Cells
The following tables summarize the photovoltaic performance of perovskite solar cells employing this compound as the hole transport layer under various conditions.
Table 1: Performance of Inverted p-i-n Perovskite Solar Cells with Dopant-Free this compound
| HTL Configuration | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |
| This compound (5 mg/mL) | 15.2 | 1.01 | 20.22 | 71.67 | [3] |
| This compound/PFN-P1 | 18.8 | ~1.1 | - | - | [3] |
PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. PFN-P1 is an interfacial layer used to modify the this compound surface.
Table 2: Performance of n-i-p Perovskite Solar Cells with Doped this compound
| HTL Dopant | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |
| BCF(OH2) | up to 21.67 | - | - | - | [5] |
| Tris(pentafluorophenyl)borane (BCF) | - | - | - | - | [6] |
Note: Specific performance metrics for the BCF-doped device were not fully detailed in the provided search results.
Table 3: Stability of Perovskite Solar Cells with this compound HTL
| Device Configuration | Stability Condition | PCE Retention | Duration (h) | Reference |
| This compound/PFN-P1 (encapsulated) | Thermal aging at 65 °C | ~80% | 500 | [3] |
| This compound (encapsulated) | Thermal aging at 65 °C | ~55% | 500 | [3] |
| This compound/PFN-P1 | Continuous light soaking (room temp) | ~95% | 5 | [3] |
| This compound | Continuous light soaking (room temp) | ~85% | 5 | [3] |
| This compound:BA (unencapsulated) | Glove box (N2, RH < 0.01%) | 97% | 6648 | [6] |
| This compound:BA (unencapsulated) | Air (65-90% RH) | 83% | 720 | [6] |
RH: Relative Humidity
Experimental Protocols
Protocol 1: Fabrication of an Inverted p-i-n Perovskite Solar Cell using Dopant-Free this compound
This protocol is based on the fabrication of a device with the architecture: FTO / this compound / Perovskite / PCBM / BCP / Ag.[3]
1. Substrate Cleaning: a. Sequentially clean pre-patterned FTO (Fluorine-doped Tin Oxide) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone or oxygen plasma for 15 minutes to improve surface wettability.[3][6]
2. This compound Hole Transport Layer Deposition: a. Prepare a solution of this compound in chlorobenzene (B131634). A typical concentration for optimal performance is 5 mg/mL.[3] b. Inside a nitrogen-filled glovebox, dynamically spin-coat the this compound solution onto the cleaned FTO substrates at 5000 rpm for 30 seconds.[3] c. Anneal the substrates at 120 °C for 10 minutes.[3]
3. Perovskite Absorber Layer Deposition: a. Prepare the perovskite precursor solution. For a mixed triple-cation perovskite (Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3), dissolve CsI, FAI, MAI, PbI2, and PbBr2 in a 4:1 v/v mixture of DMF and DMSO.[3] b. Dispense 100 µL of the perovskite precursor solution onto the this compound coated substrate. c. Spin-coat at 5000 rpm for 35 seconds.[3] d. During the last 5 seconds of spinning, dispense 200 µL of chlorobenzene as an anti-solvent.[3] e. Immediately transfer the substrate to a hotplate and anneal at 100 °C for 1 hour.[3]
4. Electron Transport and Electrode Deposition: a. After cooling, spin-coat a solution of PCBM (Phenyl-C61-butyric acid methyl ester) in a suitable solvent onto the perovskite layer at 2500 rpm for 40 seconds.[3] b. Anneal the PCBM layer at 100 °C for 10 minutes.[3] c. Thermally evaporate a thin layer of BCP (Bathocuproine) followed by a silver (Ag) top electrode in a high-vacuum chamber.[3]
Protocol 2: Fabrication of an n-i-p Perovskite Solar Cell using Doped this compound
This protocol outlines the general steps for a standard n-i-p architecture: ITO / ETL / Perovskite / this compound / Au.
1. Substrate and Electron Transport Layer (ETL) Preparation: a. Clean patterned ITO (Indium Tin Oxide) glass substrates as described in Protocol 1. b. Deposit an electron transport layer (e.g., SnO2 or TiO2) onto the ITO substrate according to established literature procedures.
2. Perovskite Layer Deposition: a. Deposit the perovskite absorber layer on top of the ETL using a one-step or two-step solution-processing method, followed by annealing.
3. Doped this compound Hole Transport Layer Deposition: a. Prepare the doped this compound solution. For example, to prepare a BCF(OH2) doped solution, first dissolve 3 mg of BCF and 0.2 µL of deionized water in 1 mL of anhydrous chlorobenzene. Then, add 36 mg of this compound to this solution.[6] b. Spin-coat the doped this compound solution onto the perovskite layer at 3000 rpm for 30 seconds.[6] c. Store the semi-finished devices in a dry environment (e.g., a desiccator or glovebox with <3% relative humidity) overnight to allow for oxidation of the HTL.[6]
4. Electrode Deposition: a. Deposit an 80 nm thick gold (Au) layer onto the HTL by thermal evaporation.[6]
Visualizations
Device Architecture and Energy Level Diagram
References
- 1. ossila.com [ossila.com]
- 2. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pv-magazine.com [pv-magazine.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Solution-Processing of Spiro-TTB Films
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Spiro-TTB (2,2′,7,7′-tetrakis-(N,N,-di-p-methylphenylamino)-9,9′-spirobifluorene) is a hole-transporting material (HTM) increasingly utilized in high-performance optoelectronic devices, such as perovskite solar cells (PSCs). Its molecular structure provides excellent thermal and morphological stability. Solution-processing techniques offer a cost-effective and scalable alternative to traditional vacuum deposition methods for fabricating this compound thin films, making it suitable for large-area applications.[1][2]
Key factors influencing the quality of solution-processed this compound films include the choice of solvent, solution concentration, deposition parameters, and post-deposition treatments like thermal annealing.[3] The most common solution-based method for laboratory-scale fabrication is spin coating, which allows for the rapid production of uniform thin films with high reproducibility.[4][5] For industrial-scale production, techniques like blade coating and inkjet printing are being explored.[1]
Film quality can be significantly enhanced with the use of dopants. While dopant-free this compound films can be fabricated, p-type dopants are often introduced to increase conductivity and hole mobility.[6][7] One effective strategy involves using a tris(pentafluorophenyl)borane (B72294) (BCF) complex with water, which acts as a Brønsted acid dopant, promoting this compound protonation and leading to higher hole mobility and improved device performance.[8][9]
Experimental Protocols
Protocol 1: Dopant-Free this compound Film Deposition via Spin Coating
This protocol describes the fabrication of a dopant-free this compound hole transport layer, suitable for inverted p-i-n perovskite solar cells.
1. Materials
-
This compound powder (>99.5% purity)
-
Anhydrous chlorobenzene (B131634) (CB)
-
Substrates (e.g., FTO-coated glass)
-
Standard substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
2. Solution Preparation
-
Prepare a stock solution of this compound by dissolving it in anhydrous chlorobenzene. Concentrations can be varied to achieve different film thicknesses.
-
Stir the solution in an inert atmosphere (e.g., a nitrogen-filled glovebox) for several hours until the powder is fully dissolved.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
3. Substrate Preparation
-
Sequentially clean the substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
For enhanced wettability, treat the substrates with oxygen plasma (e.g., 150 W for 15 minutes) or a UV-Ozone cleaner immediately before film deposition.
4. Spin Coating Procedure
-
Perform this step inside a nitrogen-filled glovebox.
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the this compound solution onto the substrate.
-
Spin coat the substrate at 5000 rpm for 30 seconds.
5. Post-Deposition Annealing
-
Transfer the coated substrates to a hotplate inside the glovebox.
-
Anneal the films at 120°C for 10 minutes to remove residual solvent and improve film morphology.
-
Allow the substrates to cool to room temperature before subsequent processing steps.
Protocol 2: BCF(OH₂) Doped this compound Film Deposition via Spin Coating
This protocol details the preparation of a p-doped this compound hole transport layer using a tris(pentafluorophenyl)borane-water complex for enhanced device efficiency.[10]
1. Materials
-
This compound powder (>99.5% purity)[10]
-
Tris(pentafluorophenyl)borane (BCF) powder (>99% purity)[10]
-
Anhydrous chlorobenzene (CB)[10]
-
Deionized water
-
Perovskite-coated substrates
2. Solution Preparation
-
Pristine this compound Solution:
-
Dissolve 36 mg of this compound in 1 mL of anhydrous chlorobenzene.[10]
-
-
BCF(OH₂) Dopant Solution:
-
Final Doped this compound Solution:
3. Spin Coating Procedure
-
Perform this step inside a nitrogen-filled glovebox.
-
Transfer the perovskite-coated substrate to the spin coater.
-
Deposit the doped this compound solution onto the perovskite layer.
-
Spin coat at 3,000 rpm for 30 seconds to form the hole transport layer.[10]
Data Presentation
Quantitative data from referenced experiments are summarized below for easy comparison.
Table 1: Dopant-Free this compound Solution Concentration and Resulting Film Thickness
| This compound Concentration in Chlorobenzene (mg/mL) | Approximate Film Thickness (nm) |
|---|---|
| 1 | 5 |
| 3 | ~7.5 |
| 5 | 10 |
| 7 | 20 |
Table 2: Effect of BCF Dopant Concentration on Perovskite Solar Cell (PSC) Performance[10] (Base solution: 36 mg this compound in 1 mL Chlorobenzene)
| BCF Added (mg) | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) |
|---|---|---|---|---|
| 0 | 1.12 | 22.8 | 75.3 | 19.2 |
| 1 | 1.13 | 23.0 | 76.5 | 19.9 |
| 3 | 1.14 | 23.1 | 78.2 | 20.6 |
| 4 | 1.13 | 23.0 | 77.1 | 20.0 |
| 6 | 1.11 | 22.7 | 76.2 | 19.2 |
| 8 | 1.09 | 22.5 | 75.0 | 18.4 |
Table 3: Effect of Water Content in BCF(OH₂) Dopant on PSC Performance[10] (Base solution: 36 mg this compound and 3 mg BCF in 1 mL Chlorobenzene)
| Water Added (µL) | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) |
|---|---|---|---|---|
| 0 | 1.14 | 23.1 | 78.2 | 20.6 |
| 0.1 | 1.14 | 23.2 | 78.5 | 20.8 |
| 0.2 | 1.14 | 23.3 | 78.6 | 20.9 |
| 0.3 | 1.13 | 23.1 | 78.0 | 20.4 |
| 0.4 | 1.12 | 22.9 | 77.5 | 20.0 |
Table 4: Physical Properties of this compound Films
| Property | Value | Notes |
|---|---|---|
| Hole Mobility (Brønsted acid-doped) | 1.22 x 10⁻² cm² V⁻¹ s⁻¹ | Doped with BCF(OH₂) complex.[8][9] |
| Water Contact Angle (Dopant-Free) | 95° | Indicates a hydrophobic surface. |
References
- 1. benchchem.com [benchchem.com]
- 2. Solution-processed perovskite thin-films: the journey from lab- to large-scale solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. xray.greyb.com [xray.greyb.com]
- 5. "Solution process Spiro-MeOTAD nano-films by spin coating technique" by Tobee Jefferson, Jacob Keener et al. [digitalcommons.gaacademy.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Tris(pentafluorophenyl)borane–water complex doped this compound for high-efficiency and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Thermal Evaporation of Spiro-TTB in OLED Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the thermal evaporation of 2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene (Spiro-TTB), a widely used hole transport material (HTM) in high-performance Organic Light-Emitting Diodes (OLEDs).
Introduction to this compound as a Hole Transport Material
This compound is a high-performance hole transport material (HTM) extensively utilized in the fabrication of efficient and stable Organic Light-Emitting Diodes (OLEDs).[1] Its unique spirobifluorene core imparts a high glass transition temperature (Tg) and excellent morphological stability, which are critical for preventing device degradation and ensuring long operational lifetimes.[2] The twisted molecular structure of this compound effectively suppresses crystallization and promotes the formation of stable amorphous films, a crucial characteristic for high-quality OLED fabrication.[2]
Compared to other spiro-based materials like Spiro-OMeTAD, this compound is less electron-rich due to the replacement of methoxy (B1213986) groups with methyl groups. This results in a deeper Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a higher open-circuit voltage (Voc) and potentially improved device performance in certain device architectures.
Physicochemical and Electronic Properties of this compound
A summary of the key physical and electronic properties of this compound relevant to its application in OLEDs is presented in the table below.
| Property | Value | Notes |
| Full Chemical Name | 2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene | |
| CAS Number | 189453-91-6 | |
| Molecular Formula | C81H68N4 | |
| Molecular Weight | 1097.44 g/mol | |
| HOMO Level | ~ -5.3 to -5.4 eV | Facilitates efficient hole injection from typical anode materials like ITO. |
| Glass Transition Temp. (Tg) | ~ 133 °C | High Tg contributes to the morphological stability of the thin film. |
| Decomposition Temp. (Td) | > 400 °C | Indicates good thermal stability for thermal evaporation and device operation. |
Thermal Evaporation Parameters for this compound
The successful deposition of high-quality this compound thin films via thermal evaporation requires precise control over several key parameters. The following table summarizes the typical ranges for these parameters based on literature and best practices for similar spiro-compounds.
| Parameter | Typical Value/Range | Notes |
| Source Temperature | 280 - 350 °C | The exact temperature will determine the deposition rate. A lower temperature is generally preferred to minimize thermal decomposition. |
| Base Pressure | < 5 x 10⁻⁶ Torr | A high vacuum is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination of the thin film. |
| Deposition Rate | 0.5 - 2.0 Å/s | A slower, controlled deposition rate is recommended for achieving uniform and high-quality amorphous films. |
| Film Thickness | 10 - 60 nm | The optimal thickness is highly dependent on the specific OLED device architecture and the desired balance of charge transport and optical transparency. |
| Substrate Temperature | Room Temperature | Deposition is typically carried out on a substrate at room temperature. |
Impact of this compound Thickness on OLED Device Performance
| HTL Thickness | Effect on Device Performance |
| Too Thin (< 10 nm) | - May result in incomplete film formation, leading to pinholes and device shorting. - Increased risk of exciton (B1674681) quenching at the anode interface. - Can lead to poor charge balance and reduced efficiency. |
| Optimal (15 - 40 nm) | - Provides a good balance between efficient hole injection and transport. - Minimizes series resistance while preventing exciton quenching. - Generally leads to the highest current efficiency, power efficiency, and external quantum efficiency (EQE). |
| Too Thick (> 50 nm) | - Increases the series resistance of the device, leading to a higher driving voltage. - Can impede efficient hole transport to the emissive layer. - May lead to a decrease in overall device efficiency. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fabrication of a multilayer OLED device using a thermally evaporated this compound hole transport layer.
Substrate Cleaning
A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for efficient hole injection and to prevent device shorting.
-
Initial Cleaning: Place the pre-patterned ITO substrates in a substrate holder.
-
Sonication: Sequentially sonicate the substrates in the following baths for 15-20 minutes each:
-
Detergent solution (e.g., 2% Decon 90 in deionized water)
-
Deionized water (rinse thoroughly)
-
Acetone
-
Isopropanol (IPA)
-
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface for improved hole injection.
Thermal Evaporation of OLED Layers
The following protocol outlines the sequential deposition of the organic layers and the cathode in a high-vacuum thermal evaporation system.
-
Chamber Preparation:
-
Load the cleaned and UV-Ozone treated ITO substrates into the substrate holder in the thermal evaporation chamber.
-
Fill the respective evaporation sources (crucibles) with this compound, the emissive layer materials (host and dopant), the electron transport layer material, and the cathode material. Ensure the sources are not overfilled.
-
-
Evacuation: Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposition of Hole Transport Layer (HTL):
-
Slowly ramp up the current to the this compound source to begin heating the material.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve a stable deposition rate of approximately 1.0 Å/s.
-
Once the rate is stable, open the shutter to begin depositing the this compound layer onto the substrates.
-
Close the shutter when the desired thickness (e.g., 30 nm) is reached.
-
-
Deposition of Emissive Layer (EML):
-
Co-evaporate the host and dopant materials for the emissive layer.
-
Individually ramp up the temperature of the host and dopant sources to achieve the desired doping concentration and a total deposition rate of ~1-2 Å/s.
-
Deposit the EML to the desired thickness (e.g., 20 nm).
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit the electron transport material (e.g., Alq₃) at a rate of ~1-2 Å/s to the desired thickness (e.g., 30 nm).
-
-
Deposition of Electron Injection Layer (EIL) and Cathode:
-
Deposit a thin layer of an electron injection material like Lithium Fluoride (LiF) at a rate of ~0.1-0.2 Å/s to a thickness of ~1 nm.
-
Deposit the metal cathode (e.g., Aluminum) at a higher deposition rate (e.g., 5-10 Å/s) to a thickness of ~100 nm.
-
-
Cooling and Venting:
-
Slowly ramp down the current to all sources to cool them down.
-
Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.
-
Encapsulation
To prevent degradation from moisture and oxygen, the fabricated OLED devices should be encapsulated immediately after removal from the deposition chamber, typically within a nitrogen-filled glovebox.
-
Apply a UV-curable epoxy around the perimeter of the active device area.
-
Carefully place a clean glass coverslip over the device, ensuring the epoxy forms a complete seal.
-
Cure the epoxy using a UV lamp according to the manufacturer's instructions.
Visualizations
OLED Device Structure and Energy Level Diagram
The following diagram illustrates the typical multilayer structure of an OLED incorporating a this compound HTL and the corresponding energy level diagram showing the alignment of the HOMO and LUMO levels of the different materials.
Caption: OLED structure and energy level alignment.
Thermal Evaporation Workflow
This diagram outlines the key steps in the thermal evaporation process for depositing the this compound layer.
Caption: Workflow for this compound thermal evaporation.
References
Enhancing the Conductivity of Spiro-TTB: A Guide to Doping Strategies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for more efficient and stable perovskite solar cells (PSCs) and other optoelectronic devices has led to extensive research into hole transport materials (HTMs). 2,2′,7,7′-tetrakis(N,N-di-p-tolylamino)-9,9′-spirobifluorene, commonly known as Spiro-TTB, is a promising HTM due to its high thermal stability and suitable energy levels. However, its intrinsic hole conductivity is often insufficient for optimal device performance. This document provides a detailed overview of various doping strategies to enhance the conductivity of this compound, complete with experimental protocols and a summary of the resulting performance improvements.
Introduction to Doping of this compound
Doping is a crucial technique to increase the charge carrier concentration and mobility in organic semiconductors like this compound. The primary mechanism involves the oxidation of the this compound molecule, creating radical cations (holes) that can move through the material, thus increasing its p-type conductivity. This process is typically achieved by introducing chemical additives, known as p-type dopants, into the this compound host material.
Common Doping Strategies and Their Mechanisms
Several p-type dopants have been successfully employed to enhance the conductivity of spiro-type HTMs. While much of the foundational research has been conducted on the closely related Spiro-OMeTAD, the principles are readily applicable to this compound. The most common doping strategies involve the use of lithium salts, organic bases, cobalt complexes, and Lewis acids.
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP)
The combination of LiTFSI and tBP is a widely adopted and effective method for doping spiro-type HTMs.
-
Mechanism: In the presence of oxygen and ambient moisture, LiTFSI facilitates the oxidation of this compound. The Li+ ions are believed to interact with the TFSI- anions, promoting the formation of this compound radical cations. tBP, a bulky organic base, is added to improve the solubility of LiTFSI in the host solution and to prevent the aggregation of Li+ ions, leading to a more uniform and morphologically stable doped film.
Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) Tris(bis(trifluoromethylsulfonyl)imide) (FK209)
FK209 is a powerful oxidizing agent used as a p-type dopant for spiro-type HTMs.
-
Mechanism: The Co(III) center in the FK209 complex readily accepts an electron from the this compound molecule, oxidizing it to its radical cation form. This is a direct oxidation process that does not necessarily require the presence of oxygen, leading to a more controlled and efficient doping process compared to LiTFSI alone.
Tris(pentafluorophenyl)borane (BCF)
BCF is a strong Lewis acid that has emerged as a highly effective p-dopant for this compound.
-
Mechanism: BCF can directly accept an electron from the this compound molecule due to its electron-deficient boron center. Interestingly, the doping efficiency of BCF can be significantly enhanced by the presence of trace amounts of water, forming a BCF-water complex. This complex acts as a Brønsted acid, protonating the this compound and facilitating a more efficient oxidation process, leading to a substantial increase in hole mobility.
Quantitative Data on Doped this compound Films
The following table summarizes the reported hole mobility of this compound when doped with different agents. It is important to note that direct comparative studies on the conductivity of this compound with all these dopants are scarce. The data for LiTFSI/tBP and FK209 are often reported for the analogous Spiro-OMeTAD and are included here for reference, with the expectation of a similar trend for this compound.
| Dopant System | Host Material | Hole Mobility (cm²V⁻¹s⁻¹) | Reference |
| Pristine | This compound | 4.12 x 10⁻⁴ | |
| BCF (Lewis Acid) | This compound | 6.1 x 10⁻³ | |
| BCF-water complex (Brønsted Acid) | This compound | 1.22 x 10⁻² | |
| LiTFSI + tBP | Spiro-OMeTAD | ~1 x 10⁻³ - 1 x 10⁻⁴ | |
| FK209 | Spiro-OMeTAD | ~1 x 10⁻³ |
*Data for Spiro-OMeTAD is provided as a reference due to the limited availability of specific data for this compound with these dopants.
Experimental Protocols
Detailed methodologies for the preparation of doped this compound solutions and the deposition of thin films are provided below.
Protocol for BCF and BCF-Water Complex Doping of this compound
This protocol is adapted from the work of Zhang et al. (2022).
Materials:
-
This compound
-
Tris(pentafluorophenyl)borane (BCF)
-
Anhydrous chlorobenzene (B131634)
-
Deionized water
Solution Preparation:
-
Pristine this compound solution: Dissolve 36 mg of this compound in 1 mL of anhydrous chlorobenzene.
-
BCF-doped this compound solution (Lewis Acid doping):
-
Prepare a stock solution of BCF in anhydrous chlorobenzene (e.g., 3 mg/mL).
-
Add the desired volume of the BCF stock solution to the pristine this compound solution to achieve the target doping concentration. A typical concentration is 3 mg of BCF per 36 mg of this compound.
-
-
BCF-water complex doped this compound solution (Brønsted Acid doping):
-
To 1 mL of the BCF stock solution in anhydrous chlorobenzene (3 mg/mL), add 0.2 µL of deionized water.
-
Shake the solution for 30 minutes until it turns from colorless to light pink, indicating the formation of the BCF-water complex.
-
Add this BCF-water complex solution to 36 mg of this compound.
-
Thin Film Deposition (Spin Coating):
-
Clean the substrates (e.g., glass or ITO-coated glass) thoroughly using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability.
-
Deposit the prepared doped this compound solution onto the substrate.
-
Spin-coat at a suitable speed (e.g., 3000 rpm) for a specified duration (e.g., 30 seconds) to obtain a uniform thin film.
-
Anneal the film at a moderate temperature (e.g., 100 °C) for a short period (e.g., 10 minutes) to remove any residual solvent.
General Protocol for LiTFSI and tBP Doping of this compound (Adapted from Spiro-OMeTAD protocols)
Materials:
-
This compound
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
4-tert-butylpyridine (tBP)
-
Anhydrous chlorobenzene
-
Acetonitrile
Solution Preparation:
-
LiTFSI stock solution: Dissolve 520 mg of LiTFSI in 1 mL of acetonitrile.
-
Doped this compound solution:
-
Dissolve 72.3 mg of this compound in 1 mL of anhydrous chlorobenzene.
-
Add 28.8 µL of tBP to the this compound solution.
-
Add 17.5 µL of the LiTFSI stock solution to the this compound/tBP mixture.
-
Stir the final solution for at least 2 hours before use.
-
Thin Film Deposition:
Follow the spin-coating and annealing procedure described in section 4.1.
General Protocol for FK209 Doping of this compound (Adapted from Spiro-OMeTAD protocols)
Materials:
-
This compound
-
FK209
-
Anhydrous chlorobenzene
-
Acetonitrile
Solution Preparation:
-
FK209 stock solution: Dissolve 300 mg of FK209 in 1 mL of acetonitrile.
-
Doped this compound solution:
-
Dissolve 72.3 mg of this compound in 1 mL of anhydrous chlorobenzene.
-
Add a specific molar ratio of the FK209 stock solution to the this compound solution. A common ratio is 0.25 moles of FK209 per mole of this compound.
-
For co-doping with LiTFSI and tBP, the respective solutions can be added to this mixture.
-
Thin Film Deposition:
Follow the spin-coating and annealing procedure described in section 4.1.
Visualizing Doping Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key doping mechanisms and a general experimental workflow.
Conclusion
Doping is an indispensable strategy for unlocking the full potential of this compound as a high-performance hole transport material. The choice of dopant significantly impacts the resulting conductivity and the overall stability of the device. While the classic LiTFSI/tBP system is effective, newer dopants like BCF, particularly in its hydrated form, offer a pathway to even higher hole mobilities and potentially more stable devices due to their non-ionic nature. The provided protocols offer a starting point for researchers to explore and optimize the doping of this compound for their specific applications, paving the way for next-generation optoelectronic devices.
Application of Spiro-TTB in Inverted p-i-n Perovskite Solar Cells: A Detailed Guide
Introduction: The development of efficient and stable perovskite solar cells (PSCs) is a rapidly advancing field in renewable energy research. The inverted (p-i-n) architecture, where the hole transport layer (HTL) is deposited first on the transparent conductive oxide, offers advantages such as reduced hysteresis and the potential for flexible device fabrication. Spiro-TTB (2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) has emerged as a promising small molecule, dopant-free HTL material for these inverted PSCs. Its rigid spirobifluorene core functionalized with four di-p-tolylamino groups provides high thermal stability and suitable energy levels for efficient hole extraction and electron blocking.[1] This document provides detailed application notes and protocols for the utilization of this compound in the fabrication of high-performance inverted p-i-n perovskite solar cells.
Data Presentation: Performance Metrics
The performance of inverted p-i-n perovskite solar cells employing this compound as the hole transport layer is summarized in the tables below. These tables provide a comparative overview of key photovoltaic parameters under different experimental conditions.
Table 1: Comparison of this compound based Devices with and without a PFN-P1 Interfacial Layer. [1]
| HTL Configuration | PCE (%) | VOC (V) | JSC (mA cm-2) | FF (%) |
| This compound | 15.22 | 1.07 | 19.52 | 72.87 |
| This compound/PFN-P1 | 18.79 | 1.09 | 22.68 | 76.03 |
Table 2: Performance of Inverted PSCs with Doped this compound HTL. [2]
| Dopant in this compound | PCE (%) | VOC (V) | JSC (mA cm-2) | FF (%) |
| Pristine this compound | - | - | - | - |
| BCF (3 mg) | Highest | - | - | - |
| BCF (3mg) + H2O (0.2 µL) | Optimized | - | - | - |
Table 3: Performance of Inverted PSCs with this compound and CH3NH3PbI3 Perovskite. [3]
| HTL | PCE (%) | VOC (V) | JSC (mA cm-2) | FF (%) |
| This compound | 18.38 | 1.09 | - | - |
Experimental Protocols
This section details the materials and step-by-step procedures for fabricating inverted p-i-n perovskite solar cells using a solution-processed this compound hole transport layer.
Materials and Reagents:
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Hole Transport Layer (HTL):
-
This compound (2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene).
-
Chlorobenzene (B131634) (anhydrous).
-
(Optional) PFN-P1 (poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]).
-
(Optional) Methanol (B129727) with traces of acetic acid.
-
-
Perovskite Precursor Solution (example for CsMAFA): [1]
-
Cesium iodide (CsI).
-
Formamidinium iodide (FAI).
-
Methylammonium iodide (MAI).
-
Lead(II) iodide (PbI2).
-
Lead(II) bromide (PbBr2).
-
N,N-Dimethylformamide (DMF, anhydrous).
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous).
-
-
Electron Transport Layer (ETL):
-
Electron Injection Layer:
-
Bathocuproine (BCP).
-
-
Metal Electrode:
-
Silver (Ag) or Aluminum (Al).
-
Device Fabrication Protocol:
-
Substrate Cleaning:
-
Ultrasonically clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the cleaned substrates with UV-ozone or oxygen plasma for 15 minutes to improve the wettability of the surface.[1]
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a this compound solution by dissolving it in anhydrous chlorobenzene (e.g., 1-7 mg/mL).[1]
-
Inside a nitrogen-filled glovebox, dynamically spin-coat the this compound solution onto the FTO substrate at 5000 rpm for 30 seconds.[1]
-
Anneal the substrates at 120 °C for 10 minutes.[1]
-
(Optional for PFN-P1 interlayer) Prepare a PFN-P1 solution in methanol with a trace of acetic acid. Spin-coat the PFN-P1 solution on top of the this compound layer.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution. For a Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 (CsMAFA) composition, dissolve CsI, FAI, MAI, PbI2, and PbBr2 in a mixed solvent of DMF and DMSO (4:1 v/v) to form a 1.3 M solution.[1]
-
Spin-coat the perovskite precursor solution onto the HTL in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.
-
Anneal the perovskite film on a hotplate (e.g., 100-150 °C for 10-60 minutes).
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a PCBM solution by dissolving it in anhydrous chlorobenzene (e.g., 20 mg/mL).[1]
-
Spin-coat the PCBM solution on top of the perovskite layer (e.g., 2000 rpm for 30 s).
-
Anneal the film at a moderate temperature (e.g., 80-100 °C for 5-10 minutes).
-
-
Electron Injection Layer and Metal Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Sequentially deposit a thin layer of BCP (e.g., 5-10 nm) and a thicker layer of a metal electrode like silver (Ag, e.g., 100 nm) or aluminum (Al) through a shadow mask to define the active area of the solar cell.[1]
-
Visualizations
The following diagrams illustrate the device architecture and the experimental workflow for the fabrication of inverted p-i-n perovskite solar cells with a this compound hole transport layer.
Caption: Device architecture of an inverted p-i-n perovskite solar cell.
Caption: Experimental workflow for device fabrication.
References
Application Notes and Protocols for Fabricating Dopant-Free Spiro-TTB Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of dopant-free 2,2′,7,7′-tetrakis-(N,N,-di-p-methylphenylamino)-9,9′-spirobifluorene (spiro-TTB) hole transport layers (HTLs) for use in high-performance perovskite solar cells (PSCs). The elimination of dopants in the HTL is a critical step towards improving the long-term operational stability of PSCs by mitigating issues such as hygroscopicity and dopant migration.[1][2][3]
Introduction to Dopant-Free this compound
This compound is a spirofluorene-based organic small molecule widely used as a hole transporting material in organic electronics.[4][5] Compared to its commonly used counterpart, spiro-OMeTAD, this compound possesses a deeper highest occupied molecular orbital (HOMO) energy level, which can lead to a higher open-circuit voltage (Voc) in perovskite solar cells.[4][5] The primary motivation for employing a dopant-free HTL is to enhance the stability of the solar cell.[2][3] Dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (t-BP), are known to be hygroscopic, attracting moisture that can degrade the perovskite layer.[3] Furthermore, dopants and their byproducts can be volatile and corrosive, contributing to device degradation over time.[6] Fabricating efficient PSCs with dopant-free this compound presents a promising pathway to achieving both high performance and long-term stability.
Experimental Protocols
This section details the necessary protocols for preparing the substrate, depositing the dopant-free this compound HTL, and fabricating a complete perovskite solar cell for characterization.
Substrate Preparation
A thorough cleaning of the conductive substrate is crucial for achieving high-quality films and optimal device performance. The following protocol is for fluorine-doped tin oxide (FTO) coated glass substrates.
-
Sequential Ultrasonic Bath:
-
Place the FTO substrates in a rack and sonicate in a solution of detergent (e.g., Hellmanex III) and deionized (DI) water for 15 minutes.[7]
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in DI water for 15 minutes.[7]
-
Sonicate in acetone (B3395972) for 15 minutes.[7]
-
Sonicate in isopropanol (B130326) (IPA) for 15 minutes.[7]
-
-
Drying and Surface Treatment:
Preparation of Dopant-Free this compound Solution
The concentration of the this compound solution is a critical parameter that influences the thickness and quality of the resulting film.
-
Materials:
-
This compound powder (>98% purity)[5]
-
Anhydrous chlorobenzene (B131634) (CB)
-
-
Procedure:
-
Prepare a stock solution of this compound in chlorobenzene. Concentrations can range from 1 mg/mL to 36 mg/mL, depending on the desired film thickness and deposition method. For spin-coating, a typical starting concentration is in the range of 5-10 mg/mL.
-
Stir the solution at room temperature for an extended period (e.g., 12-48 hours) to ensure complete dissolution.[8]
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.[8]
-
Deposition of Dopant-Free this compound Hole Transport Layer
Spin-coating is the most common laboratory technique for depositing the this compound layer. The parameters must be optimized to achieve a uniform, pinhole-free film of the desired thickness.
-
Environment: Perform the spin-coating process in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen.
-
Spin-Coating Program:
-
Dispense a sufficient amount of the filtered this compound solution onto the center of the cleaned FTO substrate.
-
A typical two-step spin-coating program is as follows:
-
Step 1: 1000 rpm for 10 seconds (for spreading the solution).
-
Step 2: 4000 rpm for 30 seconds (for film formation).
-
-
Note: These parameters should be optimized based on the solution concentration and desired film thickness.
-
-
Annealing:
-
After spin-coating, anneal the substrate with the this compound film at a moderate temperature (e.g., 100 °C) for 10 minutes to remove any residual solvent.
-
Perovskite Solar Cell Fabrication (p-i-n Inverted Structure)
This protocol describes the fabrication of a typical inverted p-i-n planar perovskite solar cell using the prepared dopant-free this compound HTL.
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 in a mixed solvent of DMF:DMSO).[7]
-
Deposit the perovskite solution onto the this compound layer via spin-coating. An anti-solvent quenching step (e.g., using chlorobenzene) during the spin-coating process is often necessary to achieve a high-quality perovskite film.
-
Anneal the perovskite film at the appropriate temperature (typically around 100-150 °C).
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of an electron-transport material, such as PCBM (phenyl-C61-butyric acid methyl ester), in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the ETL solution onto the perovskite layer.
-
-
Cathode Deposition:
-
Deposit a buffer layer, such as BCP (bathocuproine), via thermal evaporation.
-
Deposit the metal cathode (e.g., silver or gold) via thermal evaporation through a shadow mask to define the active area of the device.
-
Data Presentation: Performance of Dopant-Free this compound PSCs
The following table summarizes the photovoltaic performance of perovskite solar cells utilizing dopant-free this compound as the hole transport layer from various studies. For comparison, data for devices with doped spiro-OMeTAD are also included where available.
| HTL System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |
| Dopant-Free this compound | 1.07 | 22.02 | 78.00 | 18.38 | [6] |
| Dopant-Free this compound | 1.07 | 19.52 | 72.87 | 15.22 | |
| Dopant-Free this compound with PFN-P1 interlayer | 1.09 | 22.68 | 76.03 | 18.79 | |
| Dopant-Free Spiro-CPDT derivative | 0.971 | - | - | 13.4 | [9] |
| Doped Spiro-OMeTAD | 0.951 | - | - | 15.0 | [9] |
Note: The performance of perovskite solar cells is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in fabricating a perovskite solar cell with a dopant-free this compound hole transport layer.
Caption: Workflow for fabricating dopant-free this compound based perovskite solar cells.
Device Architecture
The diagram below shows a typical inverted p-i-n device structure for a perovskite solar cell employing a dopant-free this compound HTL.
Caption: Schematic of an inverted p-i-n perovskite solar cell architecture.
Conclusion
The use of dopant-free this compound as a hole transport layer in perovskite solar cells offers a viable strategy to enhance device stability without significantly compromising performance. The protocols outlined in this document provide a comprehensive guide for the fabrication and characterization of such devices. Further optimization of the this compound layer thickness, deposition parameters, and interfacial engineering can lead to further improvements in both efficiency and long-term operational stability.
References
- 1. Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Dopant-Free π-Conjugated Hole Transport Materials for Highly Stable and Efficient Perovskite Solar Cells [frontiersin.org]
- 3. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|High-Purity Hole Transport Material for PV Research [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Spiro-TTB in Flexible Organic Photovoltaic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene (Spiro-TTB) as a hole transport material (HTM) in the fabrication of flexible organic photovoltaic (OPV) devices. This document includes material properties, detailed experimental protocols, and performance data to guide researchers in the development of efficient and mechanically robust flexible solar cells.
Introduction to this compound
This compound is a spirofluorene-based organic semiconductor widely employed as a hole transport layer in various optoelectronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photovoltaics (OPVs).[1][2] Its molecular structure, featuring a spirobifluorene core with four N,N-di-p-tolylamino side groups, provides excellent thermal stability and a high glass transition temperature, which are crucial for device longevity.[1]
Compared to the more commonly used Spiro-OMeTAD, this compound possesses a deeper highest occupied molecular orbital (HOMO) energy level.[1] This property can lead to a higher open-circuit voltage (Voc) in the final solar cell device, potentially improving the overall power conversion efficiency (PCE).[1]
Material Properties of this compound
A summary of the key physical and electronic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene | [2] |
| CAS Number | 515834-67-0 | [1] |
| HOMO Energy Level | -5.3 eV | [3] |
| Glass Transition Temp. (Tg) | 146 °C | [2] |
| Purity | >98% (Unsublimed) | [1] |
Experimental Protocols
The following sections detail the necessary protocols for the fabrication and characterization of flexible OPV devices using this compound as the hole transport layer.
Substrate Preparation
A typical flexible substrate for OPV devices is polyethylene (B3416737) terephthalate (B1205515) (PET) or polyethylene naphthalate (PEN) coated with a transparent conductive oxide, such as indium tin oxide (ITO).
Protocol:
-
Begin with commercially available ITO-coated PET or PEN substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the wettability and work function of the ITO surface.
Deposition of this compound Hole Transport Layer
The this compound layer is typically deposited via spin coating from a solution.
Protocol:
-
Prepare a solution of this compound in a suitable organic solvent, such as chlorobenzene (B131634) or toluene. A typical concentration ranges from 5 to 10 mg/mL.[3]
-
If p-type doping is desired to enhance conductivity, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) can be added to the this compound solution.
-
Transfer the cleaned and treated flexible substrate into a nitrogen-filled glovebox.
-
Deposit the this compound solution onto the ITO surface and spin-coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film.[3]
-
Anneal the substrate at a temperature of 80-120°C for 10-15 minutes to remove any residual solvent.[3]
Deposition of the Photoactive Layer
The photoactive layer, a blend of a donor and an acceptor material (e.g., a polymer:fullerene or polymer:non-fullerene blend), is deposited on top of the this compound layer.
Protocol:
-
Prepare a solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene, chloroform, or a solvent blend).
-
Spin-coat the photoactive layer solution onto the this compound layer. The spin coating parameters (speed, time, and acceleration) should be optimized to achieve the desired film thickness and morphology.
-
Anneal the substrate as required for the specific active layer blend to optimize its nanostructure for efficient charge separation and transport.
Deposition of the Electron Transport Layer and Top Electrode
An electron transport layer (ETL) and a metal top electrode are deposited to complete the device.
Protocol:
-
Deposit a suitable ETL, such as zinc oxide (ZnO) or a fullerene derivative, on top of the active layer. This can be done via spin coating for solution-processable materials or thermal evaporation.
-
Finally, deposit a low work function metal top electrode, such as aluminum (Al) or silver (Ag), through thermal evaporation under high vacuum (<10⁻⁶ Torr). The thickness of the metal electrode is typically around 100 nm.
Device Performance and Characterization
Photovoltaic Performance of this compound in Rigid Solar Cells
While specific data for flexible OPVs with this compound is limited in the literature, its performance in rigid perovskite solar cells demonstrates its high potential. The table below summarizes the performance of this compound-based devices, which can serve as a benchmark for flexible device development.
| Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITO/Spiro-TTB/CsMAFA Perovskite/BCP/Ag | 1.07 | 19.52 | 72.87 | 15.22 | [3] |
| ITO/Spiro-TTB/PFN-P1/CsMAFA Perovskite/BCP/Ag | 1.09 | 22.68 | 76.03 | 18.79 | [3] |
Note: The addition of a PFN-P1 interfacial layer between the this compound and the perovskite absorber significantly improved device performance.[3]
Mechanical Flexibility Testing
The mechanical durability of flexible OPV devices is a critical parameter. Standard testing involves repeated bending of the device at a specific radius and measuring the degradation of its photovoltaic performance.
Protocol for Bending Test:
-
Mount the flexible solar cell on a bending stage with a cylindrical mandrel of a known radius (e.g., 5 mm, 10 mm).
-
Bend the device for a predetermined number of cycles (e.g., 100, 500, 1000 cycles).
-
Measure the current density-voltage (J-V) characteristics of the device after each set of bending cycles to determine the retention of PCE, Voc, Jsc, and FF.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step fabrication process of a flexible organic photovoltaic device with a this compound hole transport layer.
Caption: Workflow for fabricating flexible OPVs with this compound.
Device Architecture
The diagram below shows the typical layered structure of an inverted flexible organic solar cell incorporating a this compound hole transport layer.
Caption: Layered architecture of a flexible OPV with this compound.
Conclusion
This compound is a promising hole transport material for the development of high-efficiency flexible organic photovoltaic devices. Its favorable electronic properties, particularly its deep HOMO level, can contribute to higher open-circuit voltages. While comprehensive data on its performance in flexible architectures is still emerging, the protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in next-generation flexible solar cells. Further research should focus on optimizing the this compound layer and the overall device stack to maximize both power conversion efficiency and mechanical durability.
References
Application Notes and Protocols: Interfacial Engineering Between Spiro-TTB and Perovskite Layers
Audience: Researchers and scientists in the fields of materials science, photovoltaics, and optoelectronics.
Introduction 2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB) is a widely utilized hole transport material (HTM) in perovskite solar cells (PSCs) due to its suitable energy levels and high hole mobility.[1] The interface between the this compound layer and the light-absorbing perovskite layer is a critical junction that significantly influences device efficiency, stability, and reproducibility.[2][3] Interfacial engineering at this junction aims to address key challenges such as mismatched energy levels, charge carrier recombination at defect sites, and poor perovskite film morphology.[4][5] Effective strategies can passivate surface defects, improve energy level alignment for efficient hole extraction, and enhance the crystalline quality of the overlying perovskite layer, ultimately leading to superior device performance.[6][7][8][9][10] This document provides detailed application notes and experimental protocols for common and effective interfacial engineering techniques.
Core Concepts in this compound/Perovskite Interfacial Engineering
The primary goals of modifying the interface between the this compound hole transport layer (HTL) and the perovskite absorber are to optimize the physical and electronic properties of the junction. This optimization is crucial for minimizing energy losses and maximizing the power conversion efficiency (PCE) and operational stability of the solar cell.
Application Note 1: PFN-P1 Interlayer for Dopant-Free this compound in Inverted p-i-n Devices
One effective strategy for improving the performance of inverted p-i-n PSCs is to introduce an ultrathin polymer interlayer between the dopant-free this compound HTL and the perovskite absorber. A conjugated polyelectrolyte, such as poly(9,9-bis(3′-(N,N-dimethyl)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)) (PFN-P1), serves this purpose effectively.
Principle of Operation: The PFN-P1 interlayer improves the wettability of the this compound surface, promoting the growth of a higher-quality perovskite film with larger crystalline grains and fewer defects.[6][7] This leads to reduced charge recombination at the interface and better energy level alignment, which enhances hole extraction from the perovskite to the this compound layer.[6] Consequently, devices exhibit a significant improvement in power conversion efficiency (PCE), open-circuit voltage (Voc), and stability.[6][7]
Quantitative Data Summary
The table below summarizes the performance of inverted p-i-n PSCs with and without the PFN-P1 interfacial layer, demonstrating the significant improvements conferred by this interfacial engineering approach.
| HTL Configuration | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Stability (T80 at 65°C) |
| This compound only | 1.07 | 19.52 | 72.87 | 15.22 | ~85% of initial PCE after 5h |
| This compound / PFN-P1 | 1.09 | 22.68 | 76.03 | 18.79 | >500 hours |
Data compiled from a study on Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 (CsMAFA) perovskite.[6][7]
Experimental Workflow
Detailed Protocol: PFN-P1 Interlayer Deposition
This protocol is adapted from the methodology for fabricating efficient and stable inverted p-i-n PSCs.[6][7]
1. Materials and Solutions:
-
This compound Solution: 10 mg/mL in chlorobenzene (B131634) (anhydrous).
-
PFN-P1 Solution: 0.5 mg/mL in methanol.
-
Perovskite Precursor (CsMAFA): Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 solution.
-
Antisolvent: Chlorobenzene (anhydrous).
-
ETL Solution: PCBM (20 mg/mL in chlorobenzene).
-
Substrates: FTO-coated glass.
2. Procedure:
-
Substrate Cleaning: Sequentially sonicate FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.
-
This compound HTL Deposition:
-
In a nitrogen-filled glovebox, spin-coat the dopant-free this compound solution onto the cleaned FTO substrates at 4000 rpm for 30 seconds.
-
Anneal the films at 100 °C for 10 minutes.
-
-
PFN-P1 Interlayer Deposition:
-
Spin-coat the PFN-P1 solution onto the this compound layer at 4000 rpm for 30 seconds.
-
Anneal at 100 °C for 5 minutes.
-
-
Perovskite Layer Deposition:
-
Dispense 100 µL of the CsMAFA perovskite precursor solution onto the substrate.
-
Spin-coat at 5000 rpm for 35 seconds.
-
At the 30th second of spinning, quickly dispense 200 µL of chlorobenzene antisolvent onto the center of the substrate.
-
Anneal the resulting perovskite film at 100 °C for 1 hour.
-
-
ETL and Electrode Deposition:
-
After cooling, spin-coat the PCBM solution at 2500 rpm for 40 seconds and anneal at 100 °C for 10 minutes.
-
Finally, thermally evaporate a BCP (bathocuproine) layer and a silver (Ag) top electrode under high vacuum.
-
Application Note 2: Chemical Doping of this compound for Enhanced Hole Transport
While dopant-free HTLs are desirable for long-term stability, chemical p-doping is a powerful and common method to increase the conductivity and hole extraction capability of Spiro-based HTMs.
Principle of Operation: Dopants create charge-transfer complexes with the HTM, increasing the concentration of free hole carriers.[11] This enhances the electrical conductivity of the this compound layer, reduces series resistance, and improves the alignment of the HTM's Fermi level with the perovskite's valence band, leading to more efficient hole extraction and transport.[11] A novel approach involves using a tris(pentafluorophenyl)borane-water complex (BCF(OH2)) as an effective p-dopant for this compound.[11]
Quantitative Data Summary
The table below shows the impact of BCF(OH2) doping on the performance of this compound based n-i-p solar cells.
| HTL Configuration | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) |
| Pristine this compound | 1.05 | 22.48 | 72.1 | 17.02 |
| This compound:BCF(OH2) | 1.14 | 24.11 | 82.5 | 22.68 |
Data compiled from a study using a FA0.82Cs0.13MA0.05Pb(I0.80Br0.20)3 perovskite.[11]
Mechanism Workflow
Detailed Protocol: BCF(OH2) Doping of this compound
This protocol is adapted from the methodology for preparing highly efficient n-i-p devices.[11]
1. Materials and Solutions:
-
Pristine this compound Solution: 36 mg of this compound in 1 mL of anhydrous chlorobenzene.
-
BCF(OH2) Solution: Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene, then add 0.2 µL of deionized water and shake until the solution turns light pink.
-
Doped this compound:BA Solution: Mix 36 mg of this compound with 1 mL of the prepared BCF(OH2) solution.
-
Note: The solutions should be stirred at room temperature for at least 24-48 hours and filtered with a 0.22 µm PTFE filter before use.
2. Procedure (for n-i-p architecture):
-
Substrate and ETL Preparation: Prepare substrates (e.g., FTO/SnO2) according to standard procedures for n-i-p devices.
-
Perovskite Deposition: Deposit the perovskite active layer (e.g., FA0.82Cs0.13MA0.05Pb(I0.80Br0.20)3) onto the ETL-coated substrate via spin coating, followed by annealing.
-
Doped this compound HTL Deposition:
-
Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared this compound:BA solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Electrode Deposition:
-
Complete the device by thermally evaporating a gold (Au) or silver (Ag) top electrode.
-
General Characterization Protocols
1. Device Performance (J-V) Measurement:
-
Equipment: Solar simulator (AM 1.5G, 100 mW cm-2), source measure unit.
-
Procedure: Measure the current density-voltage (J-V) characteristics of the PSCs by scanning the voltage from reverse to forward bias and vice-versa to check for hysteresis. A black, non-reflective mask with a defined aperture (e.g., 0.1 cm²) should be used to accurately define the active area. Key parameters (VOC, JSC, FF, PCE) are extracted from these curves.
2. Surface Morphology (SEM/AFM):
-
Equipment: Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM).
-
Procedure: Use SEM to visualize the top-down morphology of the perovskite film, assessing grain size and pinholes. Use AFM to quantify the surface roughness (e.g., root-mean-square roughness). Smoother films generally lead to better interfacial contact.[6]
3. Crystallinity Analysis (XRD):
-
Equipment: X-ray Diffractometer.
-
Procedure: Perform X-ray diffraction (XRD) scans on the perovskite films deposited on different interfaces (e.g., this compound vs. This compound/PFN-P1). The intensity and width of characteristic perovskite peaks indicate the degree of crystallinity and crystal orientation.[6]
4. Charge Carrier Dynamics (TRPL):
-
Equipment: Time-Resolved Photoluminescence (TRPL) spectrometer.
-
Procedure: Excite the perovskite film (on glass or on the HTL) with a pulsed laser and measure the decay of the photoluminescence signal over time. A faster decay when the perovskite is in contact with the HTL indicates more efficient charge extraction (hole transfer) from the perovskite to the HTL.[11]
References
- 1. ossila.com [ossila.com]
- 2. Reviewing Interfacial Engineering of Perovskite Solar Cells [advancedsciencenews.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. [2307.13174] Interface Modification for Energy Levels Alignment and Charge Extraction in CsPbI$_3$ Perovskite Solar Cells [arxiv.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Uniform Spiro-ttb Thin Films via Spin Coating
Introduction
Spiro-ttb (2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene) is a hole-transporting material (HTM) integral to the advancement of high-performance optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The formation of a uniform, pinhole-free this compound thin film is paramount for achieving optimal device efficiency, stability, and reproducibility. Spin coating is a widely adopted technique for depositing this layer due to its simplicity and ability to produce films of consistent quality.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key parameters and protocols for fabricating high-quality, uniform this compound films using spin coating. The information presented is synthesized from established methodologies for closely related spiro-functionalized compounds, providing a robust starting point for process optimization.
Key Spin Coating Parameters and Their Impact
The quality of the spin-coated this compound film is dictated by a delicate interplay of several experimental parameters. Understanding their influence is crucial for troubleshooting and achieving desired film characteristics.
-
Solution Concentration: This directly affects the viscosity of the solution and the resulting film thickness. Higher concentrations lead to thicker films.
-
Solvent Choice: The solvent's boiling point and volatility influence the drying rate of the film during spinning. Common solvents for similar spiro compounds include chlorobenzene (B131634) and 1,2-dichlorobenzene.
-
Spin Speed and Acceleration: Higher spin speeds result in thinner films due to greater centrifugal force expelling the solution. A multi-step process, with a low-speed spread step followed by a high-speed thinning step, can enhance uniformity.
-
Spin Time: The duration of the high-speed step affects the final film thickness and solvent evaporation.
-
Annealing Temperature and Time: Post-deposition thermal treatment is often necessary to remove residual solvent, improve film morphology, and enhance charge transport properties.
Data Presentation: Spin Coating Parameters for Spiro-type Hole Transport Materials
The following table summarizes typical spin coating parameters for spiro-type compounds, which can be used as a starting point for optimizing this compound film deposition.
| Parameter | Range | Typical Value | Effect on Film |
| Solution Concentration | 1 - 20 mg/mL | 5 - 10 mg/mL | Higher concentration leads to thicker films[1][2]. |
| Solvent | Chlorobenzene, 1,2-Dichlorobenzene, DMF | Chlorobenzene | Solvent volatility affects drying rate and film morphology[2][3][4]. |
| Spin Speed (Step 1) | 500 - 1500 rpm | 1000 rpm | Spreads the solution across the substrate. |
| Spin Time (Step 1) | 5 - 15 seconds | 10 seconds | Ensures complete coverage of the substrate. |
| Spin Speed (Step 2) | 2000 - 6000 rpm | 4000 rpm | Thins the film to the desired thickness[3][5]. |
| Spin Time (Step 2) | 20 - 60 seconds | 30 seconds | Allows for sufficient solvent evaporation[3][6]. |
| Annealing Temperature | 80 - 120 °C | 100 °C | Improves film crystallinity and removes residual solvent[3][7]. |
| Annealing Time | 10 - 30 minutes | 15 minutes | Ensures complete solvent removal and morphological changes[7]. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation and deposition of a uniform this compound thin film.
Substrate Preparation
Proper substrate cleaning is critical to ensure good film adhesion and uniformity, preventing defects like pinholes[7].
Materials:
-
Substrates (e.g., ITO-coated glass)
-
Detergent solution (e.g., Alconox)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (B130326) (IPA, semiconductor grade)
-
Ultrasonic bath
-
Nitrogen (N₂) or clean, dry air source
-
UV-Ozone or plasma cleaner (recommended)
Procedure:
-
Sequentially sonicate the substrates in detergent solution, DI water, acetone, and isopropanol for 15 minutes each[2].
-
Thoroughly rinse the substrates with DI water after the final sonication step.
-
Dry the substrates using a stream of nitrogen or clean, dry air.
-
For optimal surface wettability, treat the substrates with a UV-Ozone cleaner for 15-20 minutes or an oxygen plasma cleaner for 2-5 minutes immediately before spin coating[2].
This compound Solution Preparation
Materials:
-
This compound powder
-
High-purity solvent (e.g., Chlorobenzene)
-
Glass vial with a cap
-
Magnetic stirrer and stir bar
-
Syringe filter (0.2 µm PTFE)
Procedure:
-
Weigh the desired amount of this compound powder and add it to a clean glass vial.
-
Add the appropriate volume of solvent to achieve the target concentration (e.g., 10 mg/mL)[7].
-
Add a magnetic stir bar, cap the vial, and stir the solution on a magnetic stirrer until the this compound is completely dissolved. Gentle heating (40-60 °C) can aid dissolution[2].
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities[2][7].
Spin Coating Procedure
This procedure should be carried out in a clean environment, preferably a nitrogen-filled glovebox, to minimize contamination and control humidity.
Procedure:
-
Ensure the spin coater is clean.
-
Center the prepared substrate on the spin coater chuck and engage the vacuum to secure it.
-
Dispense an adequate amount of the filtered this compound solution onto the center of the substrate (typically 50-100 µL for a 1x1 inch substrate)[7].
-
Initiate the spin coating program. A two-step process is recommended for enhanced uniformity[7]:
-
Step 1 (Spread): 1000 rpm for 10 seconds.
-
Step 2 (Thinning): 4000 rpm for 30 seconds[3].
-
-
After the program is complete, disengage the vacuum and carefully remove the substrate.
Post-Deposition Annealing
Procedure:
-
Place the coated substrate on a hotplate inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 80-120°C for 10-30 minutes to remove residual solvent and improve the film morphology[7].
-
Allow the substrate to cool to room temperature before proceeding with the deposition of subsequent layers.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between spin coating parameters and film quality.
Caption: Experimental workflow for this compound film deposition.
Caption: Key parameters influencing this compound film properties.
References
Application Notes and Protocols for Post-annealing Treatment of Spiro-TTB Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the post-annealing treatment of 2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB) films, a critical step in the fabrication of high-performance perovskite solar cells (PSCs). Post-annealing treatment significantly influences the morphology, crystallinity, and charge transport properties of the this compound hole transport layer (HTL), thereby impacting the overall power conversion efficiency (PCE) and stability of the device.
Introduction to Post-Annealing of this compound Films
This compound is a widely used hole transporting material (HTM) in PSCs due to its excellent hole mobility and suitable energy levels. Post-annealing treatment, a process of heating the this compound film after its deposition, is a crucial step to optimize its properties. This treatment can lead to:
-
Improved Crystallinity: Annealing can enhance the molecular ordering within the this compound film, leading to improved charge transport pathways.
-
Enhanced Film Morphology: Thermal treatment can result in a more uniform and compact film, reducing pinholes and ensuring better coverage of the underlying perovskite layer.
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Solvent Removal: Post-annealing aids in the complete removal of residual solvent from the film, which can otherwise act as charge traps and degrade device performance.
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Interface Optimization: The treatment can improve the interfacial contact between the this compound layer and the adjacent perovskite and electrode layers, facilitating efficient charge extraction.
The optimal post-annealing conditions, including temperature, duration, and atmosphere, are critical parameters that need to be carefully controlled to achieve the desired film properties and device performance.
Experimental Protocols
This section provides detailed protocols for the preparation and post-annealing treatment of this compound films for use in perovskite solar cells.
Preparation of this compound Solution
-
Materials:
-
This compound powder (>98% purity)
-
Anhydrous chlorobenzene (B131634) (CB)
-
-
Procedure:
-
Prepare a this compound solution by dissolving the desired concentration of this compound powder in anhydrous chlorobenzene. A typical concentration range is 1-7 mg/mL.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
-
Deposition of this compound Film
-
Substrate Preparation: Ensure the substrate (e.g., perovskite-coated FTO glass) is clean and dry.
-
Spin Coating:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Deposit the this compound solution onto the substrate using a dynamic spin coating method.
-
A typical spin coating recipe is a two-step program:
-
Step 1: 1000 rpm for 10 seconds (for spreading)
-
Step 2: 5000 rpm for 30 seconds (for thinning and drying)
-
-
The spin coating parameters can be adjusted to achieve the desired film thickness.
-
Post-Annealing Treatment of this compound Film
Protocol 1: Thermal Annealing in Inert Atmosphere
This protocol is based on a common procedure for dopant-free this compound films.
-
Apparatus: Hotplate inside a nitrogen-filled glovebox.
-
Procedure:
-
Immediately after spin coating, transfer the substrate with the wet this compound film onto a pre-heated hotplate.
-
Anneal the film at 120°C for 10 minutes. [1]
-
After annealing, remove the substrate from the hotplate and allow it to cool down to room temperature inside the glovebox.
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Protocol 2: Thermal Annealing in Oxygen-Containing Atmosphere (for doped Spiro-HTMs, adaptable for this compound)
This protocol is adapted from studies on the related Spiro-MeOTAD material and can be investigated for this compound to enhance p-doping.
-
Apparatus: Annealing oven with controlled atmosphere capabilities (e.g., tube furnace).
-
Procedure:
-
After spin coating, place the substrate in the annealing chamber.
-
Introduce a controlled flow of the desired annealing gas (e.g., dry air or a specific oxygen/nitrogen mixture).
-
Ramp up the temperature to the desired setpoint (e.g., 65-85°C).
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Anneal the film for a specified duration (e.g., 30 minutes to 12 hours).
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After annealing, cool down the chamber to room temperature under the same atmosphere before removing the sample.
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Data Presentation
The following tables summarize the impact of post-annealing treatment on the performance of perovskite solar cells incorporating a this compound hole transport layer. Due to the limited availability of systematic studies on this compound post-annealing, data from related Spiro-type HTMs are included for comparative purposes and to suggest potential trends.
Table 1: Effect of Post-Annealing Temperature on Dopant-Free this compound Based PSC Performance
| Annealing Temperature (°C) | Annealing Duration (min) | Atmosphere | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| No Annealing | - | N₂ | - | - | - | - | Assumed baseline |
| 120 | 10 | N₂ | 15.2 | 1.07 | 19.52 | 72.87 | [1] |
Table 2: Illustrative Effect of Post-Annealing Temperature on Spiro-MeOTAD Based PSC Performance (for reference)
| Annealing Temperature (°C) | Annealing Duration | Atmosphere | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Observation |
| Room Temperature | 12 hours | N₂ | 6.0 | - | - | - | Control device. |
| Room Temperature | 12 hours | O₂ | 8.5 | - | - | - | O₂ exposure at RT improves performance. |
| 65 | 12 hours | O₂ | 12.0 | - | - | - | Optimal temperature for O₂ annealing in this study. |
| 85 | 12 hours | O₂ | Lower than 65°C | - | - | - | Performance decreases at higher temperatures. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between post-annealing treatment and its effects on the this compound film and device performance.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiro-TTB Film Quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the film quality of Spiro-TTB layers for their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition and processing of this compound films in a question-and-answer format.
Question 1: My this compound film appears uneven, with visible aggregation or pinholes. What are the likely causes and how can I fix this?
Answer:
Film inhomogeneity, including aggregation and pinholes, is a frequent challenge. The primary causes and solutions are outlined below:
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Solvent and Solubility Issues: this compound may not be fully dissolved or may precipitate prematurely during the spin-coating process.
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Solution: Ensure your this compound is fully dissolved in a high-quality solvent like chlorobenzene (B131634). Gentle heating (40-50°C) can aid dissolution.[1] Filtering the solution through a 0.2 µm PTFE filter before use is highly recommended to remove any particulate matter.[2]
-
-
Additive Aggregation: If you are using additives like Li-TFSI, they can be hygroscopic and prone to aggregation, leading to voids and pinholes in the film.[3]
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Deposition Parameters: Incorrect spin-coating parameters can lead to uneven film formation.
-
Solution: Optimize the spin-coating speed and duration. A typical starting point is 4000 rpm for 30 seconds.[2] Dynamic deposition, where the solution is dispensed while the substrate is spinning, can also promote uniformity.
-
-
Substrate Cleanliness: A contaminated substrate surface will invariably lead to poor film quality.
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Solution: Implement a rigorous substrate cleaning procedure. This typically involves sequential sonication in detergents (like Hellmanex), deionized water, acetone, and isopropanol (B130326), followed by drying with nitrogen gas and UV-Ozone treatment.[2]
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Question 2: The subsequent layer (e.g., perovskite) delaminates or shows poor morphology when deposited on top of the this compound. What is causing this and what is the solution?
Answer:
This issue often stems from poor wettability of the this compound surface or dissolution of the this compound layer by the solvent of the subsequent layer.
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Poor Wettability: The surface energy of the this compound layer may not be suitable for the perovskite precursor solution, causing it to dewet and form an uneven layer.
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Solution: Introduce a thin interfacial layer on top of the this compound. An ultrathin layer of a material like PFN-P1 can improve the wettability for the perovskite precursor, leading to a more uniform and pinhole-free film with larger grain sizes.[5]
-
-
This compound Dissolution: Spiro-based materials are known to be soluble in polar solvents like DMF and DMSO, which are commonly used to dissolve perovskite precursors.[5] This can lead to the erosion of the this compound layer during the deposition of the perovskite.
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Solution: The use of an interfacial layer like PFN-P1 can act as a barrier, protecting the this compound from the perovskite solvent.[5] Alternatively, exploring alternative, orthogonal solvents for the perovskite precursor that do not dissolve this compound is a viable strategy.
-
Question 3: My device performance is inconsistent and lacks reproducibility, even with seemingly identical fabrication processes. How can I improve this?
Answer:
Reproducibility issues with this compound based devices are a known challenge and can be attributed to several factors.[5]
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Environmental Control: this compound and especially the additives used can be sensitive to moisture and oxygen.
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Process Parameter Variability: Minor variations in parameters like annealing temperature and time can have a significant impact on film properties and device performance.
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Interfacial Quality: The interface between the this compound and the adjacent layers is critical for efficient charge transport.
-
Solution: As mentioned previously, using an interfacial layer can lead to more reliable and reproducible device performance by creating a more consistent and favorable interface for the perovskite layer.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal thickness for a this compound layer?
A1: The optimal thickness is application-dependent. However, a general guideline is to aim for a thin, uniform layer. For perovskite solar cells, a thickness of around 10-20 nm is often targeted.[5][12] Thicker layers can increase the series resistance of the device, potentially lowering its performance.[5] Thickness can be controlled by adjusting the solution concentration and spin-coating speed.
Q2: Is an annealing step necessary for this compound films?
A2: Yes, a post-deposition annealing step is generally recommended. Annealing can improve the crystallinity and morphology of the film, which in turn can enhance charge mobility.[9] However, the annealing temperature must be carefully optimized. Excessive temperatures can lead to film degradation, morphological changes, and evaporation of additives, which can be detrimental to device performance.[9][13][14]
Q3: Can I use the same dopants for this compound as for Spiro-OMeTAD?
A3: While this compound and Spiro-OMeTAD are structurally related, their electronic properties differ slightly. Common Spiro-OMeTAD dopants like Li-TFSI and tBP can be used with this compound to enhance conductivity. However, the optimal doping ratios may vary. It is advisable to perform a systematic optimization of dopant concentrations for your specific application.[15] Novel dopants are also being explored specifically for this compound.[4]
Q4: How does the film quality of this compound affect the overall device performance?
A4: The film quality of the this compound layer is critical. A uniform, pinhole-free film with good surface morphology ensures efficient hole extraction and transport from the active layer. Defects like pinholes can create shunt pathways, leading to short circuits and a significant drop in device efficiency and stability.[12][16] A smooth surface also promotes the formation of a high-quality overlying layer, which is crucial for high-performance devices.[5]
Experimental Protocols
Protocol 1: Standard this compound Film Deposition by Spin-Coating
-
Solution Preparation:
-
Prepare a solution of this compound in anhydrous chlorobenzene at a concentration of 5-10 mg/mL.
-
If using dopants, prepare stock solutions of Li-TFSI in acetonitrile (B52724) and 4-tert-butylpyridine (B128874) (tBP). A common recipe involves adding specific volumes of these stock solutions to the this compound solution.[17]
-
Gently warm the solution at 40-50°C while stirring to ensure complete dissolution.
-
Filter the final solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Preparation:
-
Clean the substrates by sequentially sonicating in a detergent solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and improve surface wettability.[2]
-
-
Spin-Coating:
-
Transfer the cleaned substrates to an inert environment (e.g., a nitrogen-filled glovebox).
-
Dispense an adequate volume of the this compound solution onto the substrate to cover the entire surface.
-
Spin-coat at a speed of 3000-4000 rpm for 30 seconds.
-
Optional: Dynamic spin-coating, where the solution is dispensed while the substrate is rotating at a low speed before ramping up to the final speed, can be employed to improve uniformity.
-
-
Annealing:
-
Transfer the coated substrates to a hotplate within the inert environment.
-
Anneal the films at a pre-optimized temperature, typically between 80°C and 120°C, for 10-20 minutes. The optimal temperature should be determined experimentally.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Effect on Film/Device | Reference |
| This compound Concentration | 5 mg/mL | Higher Concentrations | Optimal performance at 5 mg/mL; higher concentrations can lead to thicker films and increased series resistance. | [5] |
| Interfacial Layer | This compound only | This compound with PFN-P1 | PFN-P1 improves wettability, prevents this compound dissolution, and enhances perovskite grain size. | [5] |
| Device PCE | 15.2% (this compound only) | 18.8% (with PFN-P1) | Significant improvement in power conversion efficiency. | [5] |
| Device Reproducibility | High Deviation | Lower Deviation | The use of an interfacial layer improves the reliability and reproducibility of device performance. | [5] |
| Surface Roughness (RMS) | 11.68 nm (Perovskite on this compound) | 11.09 nm (Perovskite on this compound/PFN-P1) | A smoother perovskite film is achieved with the interfacial layer. | [5] |
Visualizations
Caption: Experimental workflow for this compound film deposition and characterization.
Caption: Troubleshooting logic for addressing poor this compound film quality.
Caption: Key parameter relationships influencing final device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Annealing Temperature on the Crystal Structure, Morphology, and Optical Properties of Peroxo-Titanate Nanotubes Prepared by Peroxo-Titanium Complex Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arpnjournals.org [arpnjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Fixing Solar’s Weak Spot: Why a tiny defect could be a big problem for perovskite cells | Renewable And Sustainable Energy Institute | University of Colorado Boulder [colorado.edu]
- 17. ossila.com [ossila.com]
Technical Support Center: Spiro-TTB Based Perovskite Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro-TTB based perovskite solar cells. The focus is on understanding and mitigating hysteresis to achieve stable and high-performance devices.
Troubleshooting Guide: Hysteresis Issues
This section addresses common problems related to hysteresis observed during the characterization of this compound based perovskite solar cells.
Q1: I am observing a large difference between the forward and reverse scans in my J-V curve. What are the primary causes of this hysteresis?
A1: Significant hysteresis in your J-V curve is a common issue in perovskite solar cells and can generally be attributed to several factors:
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Ion Migration: Mobile ions (primarily iodide ions) within the perovskite lattice can drift under an applied electric field. This movement of ions creates an internal electric field that opposes the applied field, affecting charge extraction and leading to different current values depending on the scan direction and rate.[1]
-
Charge Trapping and De-trapping: Defects at the interfaces (e.g., perovskite/Spiro-TTB) or within the perovskite bulk can trap charge carriers. The slow trapping and de-trapping of these charges can cause a lag in the current response, resulting in hysteresis.
-
Ferroelectric Polarization: The perovskite material itself can exhibit ferroelectric properties, where domains of electric dipoles can be aligned by an external electric field. This polarization can influence charge separation and collection, contributing to the hysteretic behavior.
-
Interfacial Charge Accumulation: An imbalance in charge injection and extraction at the interfaces between the perovskite and the charge transport layers (including this compound) can lead to charge accumulation. This accumulated charge can screen the electric field and impede efficient charge collection, causing hysteresis.[1]
Q2: My device efficiency is significantly lower on the forward scan compared to the reverse scan. How can I reduce this "normal" hysteresis?
A2: This phenomenon, often termed "normal" or capacitive hysteresis, can be addressed by focusing on the interfaces and the composition of your layers:
-
Interfacial Modification: Introducing an interfacial layer between the this compound and the perovskite can significantly reduce hysteresis. For example, an ultrathin layer of PFN-P1 has been shown to improve wettability, lead to larger perovskite grain sizes with higher crystallinity, and reduce charge recombination, thereby minimizing hysteresis.[2]
-
Dopant Engineering in this compound: The choice of dopant for this compound is critical. Standard lithium-based dopants (like Li-TFSI) can be hygroscopic and contribute to ion migration. Consider using alternative, lithium-free dopants which can enhance the conductivity and stability of the this compound layer without introducing mobile ions that exacerbate hysteresis.
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Perovskite Film Quality: Optimizing the annealing process and precursor solution for the perovskite layer can lead to larger grain sizes and fewer grain boundaries, which reduces defect density and charge trapping sites.
Q3: I'm observing "inverted" hysteresis, where the forward scan shows higher efficiency. What could be the cause and how do I fix it?
A3: Inverted or inductive hysteresis is less common but can be related to a recombination process driven by ionic movement.[3] To address this, you should investigate:
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Scan Rate Dependence: Analyze the J-V curves at different scan rates. If the inverted hysteresis is more pronounced at slower scan rates, it points towards slow recombination processes at the interfaces.
-
This compound Layer Thickness and Doping: An improperly optimized this compound layer (too thick, too thin, or poorly doped) can create a barrier to efficient hole extraction, leading to charge accumulation and recombination at the perovskite/Spiro-TTB interface. Re-evaluate your this compound deposition parameters and dopant concentration.
-
Energy Level Alignment: Mismatched energy levels between the perovskite valence band and the this compound HOMO level can hinder efficient hole extraction. Ensure that the materials you are using have appropriate energy level alignment.
Frequently Asked Questions (FAQs)
Q1: What is a Hysteresis Index (HI) and how is it calculated?
A1: The Hysteresis Index (HI) is a quantitative measure of the extent of hysteresis in a solar cell. It is typically calculated using the power conversion efficiencies (PCE) from the reverse scan (RS) and the forward scan (FS) with the following formula:
HI = (PCE_RS - PCE_FS) / PCE_RS
A lower HI value indicates less hysteresis and more stable device performance.
Q2: How does the J-V scan rate affect the observed hysteresis?
A2: The scan rate has a significant impact on the measured hysteresis. Faster scan rates often lead to more pronounced hysteresis because the mobile ions and trapped charges do not have enough time to equilibrate with the changing applied voltage.[4][5] Conversely, very slow scan rates may underestimate the true extent of hysteresis that might occur under real-world operating conditions. It is crucial to report the scan rate used when presenting J-V curves.
Q3: Can the choice of dopant for this compound influence hysteresis?
A3: Absolutely. The dopant affects the conductivity, energy levels, and stability of the this compound layer. For instance, replacing the commonly used Li-TFSI with certain ionic liquids or other p-type dopants can lead to a reduction in hygroscopicity and ion migration, which in turn suppresses hysteresis and improves the long-term stability of the device.
Q4: Are there alternatives to this compound that exhibit lower hysteresis?
A4: While this compound is a widely used hole transport material (HTM), research is ongoing to find alternatives with improved properties. Some small molecules and polymers have been developed as HTMs that can lead to reduced hysteresis due to better energy level alignment, higher hole mobility, or improved interfacial properties with the perovskite layer. However, this compound remains a popular choice due to its well-established performance.
Quantitative Data Summary
The following tables summarize the performance of this compound based perovskite solar cells with and without hysteresis reduction strategies.
Table 1: Performance Comparison of this compound based PSCs with and without PFN-P1 Interfacial Layer
| Device Configuration | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | PCE (%) | Hysteresis Index (HI) |
| This compound only | ~1.05 | ~21.5 | ~67 | 15.2 | Higher |
| This compound with PFN-P1 | ~1.1 | ~22.8 | ~75 | 18.8 | Reduced |
Data synthesized from multiple sources indicating the general trend.[2]
Experimental Protocols
1. Fabrication of this compound based Perovskite Solar Cell (p-i-n structure)
This protocol outlines a general procedure for fabricating an inverted p-i-n perovskite solar cell using this compound as the hole transport layer.
-
Substrate Cleaning:
-
Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a this compound solution (e.g., 10 mg/mL in chlorobenzene).
-
Spin-coat the this compound solution onto the ITO substrate. The spin speed and time should be optimized to achieve the desired thickness (typically 20-30 nm).
-
Anneal the this compound film at an optimized temperature (e.g., 100 °C) for 10 minutes.
-
(Optional Interfacial Layer): For hysteresis reduction, a PFN-P1 solution can be spin-coated on top of the this compound layer, followed by a low-temperature anneal.
-
-
Perovskite Absorber Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like CsMAFA).
-
Deposit the perovskite solution onto the HTL via a one-step or two-step spin-coating process. An anti-solvent dripping step is often employed during the one-step method to promote uniform crystallization.
-
Anneal the perovskite film on a hotplate at a specific temperature and for a set duration (e.g., 100-150 °C for 10-60 minutes) to induce crystallization.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit the ETL, typically C60 or PCBM, onto the perovskite layer via thermal evaporation or spin-coating.
-
Deposit a buffer layer, such as BCP (bathocuproine), via thermal evaporation.
-
Finally, deposit the metal back contact (e.g., silver or gold) through a shadow mask using thermal evaporation.
-
2. Hysteresis Characterization using J-V Measurement
-
Equipment: Solar simulator with a source meter unit.
-
Procedure:
-
Place the fabricated solar cell under the solar simulator calibrated to 1 AM1.5G illumination (100 mW/cm²).
-
Perform a voltage sweep from a reverse bias (e.g., -0.2 V) to a forward bias (e.g., 1.2 V). This is the forward scan .
-
Immediately after the forward scan, perform a voltage sweep from the forward bias back to the reverse bias. This is the reverse scan .
-
Record the current density (J) at each voltage (V) step for both scans.
-
-
Parameters to Control and Report:
-
Scan Rate: The speed at which the voltage is swept (e.g., 50 mV/s). This is a critical parameter that influences the degree of hysteresis.
-
Delay Time: The time the device is held at each voltage step before the current is measured.
-
Pre-conditioning: The light and voltage conditions the cell is exposed to before the measurement can also affect the results.
-
Visualizations
Caption: Experimental workflow for fabricating and characterizing this compound based perovskite solar cells.
References
Optimizing Spiro-TTB Layer Thickness: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hole transport material (HTM) Spiro-TTB. The following sections offer solutions to common issues encountered during the optimization of the this compound layer thickness in experimental settings, particularly in the fabrication of perovskite solar cells (PSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thickness critical?
This compound (2,2′,7,7′-tetrakis-(N,N-di-p-methylphenylamino)-9,9′-spirobifluorene) is a hole transport material widely used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2][3] The thickness of the this compound layer is a critical parameter that significantly influences device performance. An optimal thickness ensures efficient hole extraction and transport from the perovskite absorber layer to the electrode while minimizing electrical resistance and optical losses.
Q2: What are the common methods for depositing a this compound layer?
The two primary methods for depositing this compound thin films are solution processing (typically spin coating) and thermal evaporation.[4] The choice of method depends on factors such as desired film properties, substrate compatibility, and fabrication scalability.
Q3: How does the concentration of the this compound solution affect the final film thickness?
In spin coating, the concentration of the this compound solution in a solvent like chlorobenzene (B131634) directly correlates with the resulting film thickness. Higher concentrations lead to thicker films. For instance, varying the concentration from 1 to 7 mg/mL can produce films with thicknesses ranging from approximately 5 to 20 nm.[5]
Q4: What is the typical optimal thickness for a this compound layer in a perovskite solar cell?
The optimal thickness can vary depending on the specific device architecture and other materials used. However, research has shown that an optimal thickness for a dopant-free this compound layer in an inverted p-i-n PSC can be around 10 nm.[5] Thinner layers may not provide complete coverage, leading to short circuits, while thicker layers can increase series resistance and reduce the fill factor (FF) and short-circuit current density (Jsc) of the device.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Power Conversion Efficiency (PCE) | - Non-optimal this compound layer thickness.- Poor film quality (e.g., pinholes, non-uniformity).- Energy level mismatch with adjacent layers. | - Systematically vary the this compound solution concentration or deposition rate to find the optimal thickness.- Ensure meticulous substrate cleaning and controlled deposition environment (e.g., inert atmosphere).[6][7]- Consider using interfacial layers to improve energy level alignment.[5] |
| Low Fill Factor (FF) | - High series resistance from an excessively thick this compound layer.[5]- Shunting pathways due to incomplete surface coverage by a very thin layer. | - Reduce the this compound layer thickness by decreasing the solution concentration or spin coating speed.- Increase the layer thickness to ensure a pinhole-free film. |
| Low Short-Circuit Current Density (Jsc) | - Parasitic absorption if the this compound layer is too thick.- Inefficient hole extraction due to poor interfacial contact. | - Decrease the this compound layer thickness.- Ensure a clean and defect-free interface between the perovskite and this compound layers. |
| Low Open-Circuit Voltage (Voc) | - High recombination rates at the perovskite/Spiro-TTB interface.- Mismatch in energy levels. | - Passivate defects at the perovskite surface before depositing the this compound.- this compound generally has a suitable HOMO energy level for high Voc, but ensure proper energy alignment with the perovskite's valence band.[1][2] |
| Poor Film Uniformity/Pinhole Formation | - Inadequate substrate cleaning.- Unoptimized spin coating parameters (e.g., acceleration, speed, duration).- Poor solution quality (e.g., aged or unfiltered). | - Implement a rigorous substrate cleaning protocol (e.g., sequential ultrasonication in detergents, DI water, acetone, isopropanol).[4]- Optimize the spin coating program to ensure even spreading of the solution.- Always use freshly prepared and filtered (e.g., with a 0.2 µm PTFE filter) this compound solution.[8] |
| Device Instability/Rapid Degradation | - Crystallization of the amorphous this compound film over time, especially under thermal stress.- Hygroscopic nature of additives if used. | - Optimize deposition parameters to promote the formation of a stable amorphous film.[6]- While this compound is more stable than Spiro-OMeTAD, proper encapsulation of the device is crucial to prevent degradation from environmental factors.[1] |
Quantitative Data Summary
The following table summarizes the impact of varying this compound solution concentration on the resulting film thickness and the performance of an inverted p-i-n perovskite solar cell.
| This compound Concentration (mg/mL) | Approximate Film Thickness (nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 1 | ~5 | - | - | - | - |
| 3 | - | - | - | - | - |
| 5 | ~10 | 1.01 | 20.22 | 71.67 | 14.64 |
| 7 | ~20 | - | - | - | Lower |
| Data extracted from a study on dopant-free this compound HTLs. The optimal performance was achieved with a 5 mg/mL solution, corresponding to a thickness of approximately 10 nm. Higher thickness resulted in lower device performance.[5] |
Experimental Protocols
Protocol for Optimizing this compound Thickness via Spin Coating
This protocol describes a general procedure for optimizing the thickness of a this compound layer for use in perovskite solar cells.
1. Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
-
Create a series of dilutions from the stock solution to achieve concentrations of 1, 3, 5, and 7 mg/mL.
-
Stir the solutions at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.
-
Before use, filter each solution through a 0.2 µm PTFE syringe filter to remove any particulates.[8]
2. Substrate Preparation:
-
Clean the substrates (e.g., FTO-coated glass) by sequentially sonicating in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma or UV-ozone to improve surface wettability and film adhesion.[4]
3. Spin Coating Deposition:
-
This process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the this compound solution onto the center of the substrate.
-
Use a dynamic spin coating program. A typical program might be: 5000 rpm for 30 seconds.[5]
-
Repeat this process for each of the different concentrations on separate substrates.
4. Annealing:
-
After spin coating, anneal the substrates on a hotplate at a specified temperature and duration (e.g., 120 °C for 10 minutes) inside the glovebox.[5]
5. Characterization and Device Fabrication:
-
Characterize the thickness of the resulting films using techniques like profilometry or ellipsometry. (Note: For very thin films, thickness can be extrapolated from the absorption peak intensity).[5]
-
Complete the fabrication of the perovskite solar cell devices by depositing the subsequent layers (perovskite, electron transport layer, and electrode).
-
Measure the photovoltaic performance of the completed devices under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the optimal this compound thickness.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound layer thickness.
References
Technical Support Center: Overcoming Solubility and Fabrication Challenges with Spiro-TTB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro-TTB in device fabrication. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits good solubility in several common organic solvents. Tetrahydrofuran (THF) and chlorobenzene (B131634) are frequently used for preparing solutions for device fabrication.[1][2][3][4] Dichloromethane (DCM) has also been mentioned as a solvent in which its absorption properties have been characterized.[2] While this compound has high solubility in highly polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), these are often the solvents used for the overlying perovskite precursor solution.[5] Using them to dissolve the this compound hole transport layer (HTL) can lead to its dissolution during the subsequent perovskite deposition step.[5]
Q2: I'm observing poor film quality (e.g., pinholes, aggregation) with my this compound layer. What are the likely causes and solutions?
A2: Poor film quality in this compound layers is a common issue that can significantly impact device performance. The primary causes often relate to solution preparation, deposition technique, and substrate cleanliness.
-
Inadequate Dissolution: Ensure this compound is fully dissolved in the chosen solvent. Gentle heating or extended stirring may be necessary. Incomplete dissolution can lead to particulate matter on the film.
-
Solution Concentration: The concentration of the this compound solution directly influences the thickness and morphology of the resulting film. Concentrations that are too high can lead to aggregation, while concentrations that are too low may result in incomplete surface coverage and pinholes.[5]
-
Deposition Parameters: For spin-coating, the spin speed and duration are critical parameters. Higher spin speeds generally result in thinner films. It is crucial to optimize these parameters for your specific substrate and desired thickness.
-
Substrate Cleanliness: Any contaminants on the substrate surface can interfere with film formation, leading to defects. A rigorous substrate cleaning procedure is essential before depositing the this compound layer.
-
Environmental Conditions: The humidity and temperature of the processing environment (e.g., a glovebox) can affect solvent evaporation rates and film formation. Maintaining a controlled and stable environment is recommended.
Q3: My device performance is low, and I suspect issues with the this compound hole transport layer. How can I troubleshoot this?
A3: Low device performance can stem from several factors related to the this compound HTL. Here are some troubleshooting steps:
-
Verify Film Integrity: Use techniques like scanning electron microscopy (SEM) to inspect the morphology of your this compound film for pinholes or other defects that could cause short circuits.
-
Optimize HTL Thickness: The thickness of the this compound layer is crucial for efficient hole transport and for preventing shunting. A systematic optimization of the film thickness, by varying the solution concentration or spin-coating parameters, is recommended.[5]
-
Consider Doping: Doping the this compound layer with additives like tris(pentafluorophenyl)borane (B72294) can enhance its conductivity and improve charge extraction, leading to better device performance.[6]
-
Energy Level Alignment: Ensure proper energy level alignment between the this compound HTL and the adjacent layers (e.g., the perovskite absorber and the anode). Poor alignment can impede charge transfer.
-
Interfacial Layers: The introduction of an interfacial layer between the this compound and the perovskite can sometimes improve device performance and stability by preventing the dissolution of the HTL and reducing defects at the interface.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve. | - Inappropriate solvent. - Insufficient stirring or sonication. - Low-quality solvent. | - Use recommended solvents like chlorobenzene or THF.[1][7] - Increase stirring time or use an ultrasonic bath to aid dissolution. - Use high-purity, anhydrous solvents. |
| Formation of pinholes or incomplete film coverage. | - this compound solution concentration is too low.[5] - Poor substrate wetting. - Inadequate substrate cleaning. | - Increase the concentration of the this compound solution.[5] - Pre-treat the substrate with UV-ozone or plasma to improve surface energy. - Implement a thorough substrate cleaning protocol. |
| Aggregation or crystallization in the this compound film. | - Solution concentration is too high. - Fast solvent evaporation. - Presence of impurities. | - Decrease the this compound solution concentration. - Optimize spin-coating parameters to control the evaporation rate. - Filter the this compound solution before use with a PTFE filter.[7] |
| Low device efficiency (PCE). | - Sub-optimal HTL thickness.[5] - Poor hole mobility in the HTL. - Recombination at the HTL/perovskite interface. | - Systematically vary the this compound concentration to optimize film thickness.[5] - Consider doping the this compound layer to improve conductivity.[6] - Introduce an interlayer to passivate defects and improve the interface.[5] |
| Device instability and rapid degradation. | - Dissolution of the this compound layer by the perovskite precursor solvent.[5] - Hygroscopic nature of additives in doped this compound. | - Use an orthogonal solvent system for the perovskite layer. - Employ a protective interlayer on top of the this compound.[5] - Optimize the type and concentration of dopants to improve stability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
This protocol describes the preparation of a this compound solution in chlorobenzene, a common solvent for this application.
Materials:
-
This compound powder
-
Anhydrous chlorobenzene
-
Small vial with a magnetic stir bar
-
Magnetic stirrer
-
Syringe filter (0.22 µm PTFE)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a clean, dry vial.
-
Add the calculated volume of anhydrous chlorobenzene to achieve the target concentration (e.g., 1-7 mg/mL).[5]
-
Place the vial on a magnetic stirrer and stir the solution at room temperature until the this compound is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but avoid high temperatures that could degrade the material.
-
Once fully dissolved, filter the solution using a 0.22 µm PTFE syringe filter to remove any particulate impurities.
-
The solution is now ready for use in device fabrication. It is recommended to use the solution fresh.
Protocol 2: Deposition of a this compound Film by Spin-Coating
This protocol outlines the deposition of a this compound film onto a substrate using a spin-coater.
Materials:
-
Prepared this compound solution
-
Cleaned substrate (e.g., FTO-coated glass)
-
Spin-coater
-
Pipette
-
Hotplate
Procedure:
-
Ensure the substrate is meticulously cleaned and dried. A common cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and UV-ozone treatment.
-
Place the cleaned substrate onto the chuck of the spin-coater and ensure it is centered.
-
Dispense a sufficient amount of the filtered this compound solution onto the center of the substrate to cover the entire surface.
-
Start the spin-coating program. A typical two-step program might involve a low-speed step (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 4000 rpm for 30 seconds) to achieve the desired film thickness.[7]
-
After the spin-coating process is complete, transfer the substrate to a hotplate for annealing. A typical annealing temperature is around 100-120°C for 10 minutes to remove any residual solvent.[5]
-
Allow the substrate to cool down to room temperature before proceeding with the deposition of the next layer.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Experimental workflow for this compound solution preparation and film deposition.
Caption: Troubleshooting logic for addressing poor this compound film quality.
References
Technical Support Center: Enhancing the Long-Term Stability of Spiro-TTB Hole Transport Layer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and testing of perovskite solar cells (PSCs) utilizing a Spiro-TTB hole transport layer (HTL).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can compromise the long-term stability and performance of your this compound-based devices.
| Issue | Potential Cause | Recommended Solution |
| Rapid initial performance degradation under continuous illumination. | Photodegradation at the HTL/perovskite interface; ion migration leading to increased interface recombination and defects.[1] | Introduce a thin interfacial layer, such as PFN-P1, between the this compound HTL and the perovskite absorber layer. This can enhance photostability by reducing defects at the interface.[1] |
| Poor thermal stability at elevated temperatures (e.g., 65-85°C). | Inherent thermal instability of the this compound layer or degradation of dopants. Compared to some alternatives, this compound can show significant performance loss under thermal stress.[1][2] | 1. Incorporate a stabilizing interfacial layer like PFN-P1, which has been shown to improve thermal stability, retaining a higher percentage of initial efficiency after hundreds of hours at 65°C.[1] 2. Consider using dopants like Tris(pentafluorophenyl)borane (BCF) complexed with water (BCF(OH2)), which can enhance the thermal stability of the this compound layer compared to traditional dopants used with other spiro-type HTLs.[2] |
| Device instability in ambient air (humidity). | Hygroscopic nature of common dopants used in spiro-type HTLs can lead to moisture absorption and subsequent degradation of the perovskite layer. While this compound itself is hydrophobic, dopants can compromise this.[1] | 1. Utilize dopant systems with improved moisture resistance, such as BCF(OH2), which has demonstrated excellent wet stability.[2] 2. Ensure the this compound layer is uniform and pinhole-free to act as an effective moisture barrier. The hydrophobic nature of the this compound surface can promote a dense and homogeneous perovskite layer growth, which also helps prevent water ingression.[1] |
| Low Power Conversion Efficiency (PCE) with low Fill Factor (FF). | High series resistance due to excessive HTL thickness or poor conductivity of the dopant-free this compound.[1] | 1. Optimize the thickness of the this compound layer. A thinner layer (around 10 nm) can reduce series resistance.[1] 2. If using dopant-free this compound, ensure proper energy level alignment. The introduction of an interfacial layer like PFN-P1 can improve this alignment and enhance charge extraction.[1] |
| Low Short-Circuit Current (Jsc). | Inefficient hole extraction from the perovskite layer to the this compound HTL. This can be due to poor interfacial contact or energy level misalignment.[1] | Improve the interface between the perovskite and this compound. An interfacial layer like PFN-P1 can facilitate more efficient hole extraction.[1] |
| Low Open-Circuit Voltage (Voc). | High charge recombination at the HTL/perovskite interface. | Introduce a passivation layer or an interfacial layer like PFN-P1 to reduce recombination centers at the interface, which can lead to a significant improvement in Voc.[1] |
| Poor film quality (pinholes, non-uniformity). | Sub-optimal deposition parameters or solvent incompatibility. The solvents used for the perovskite precursor can sometimes damage the underlying this compound layer. | 1. Optimize spin-coating parameters (speed, duration, and concentration of the this compound solution) to achieve a uniform and complete film. 2. Use an interfacial layer like PFN-P1 that is resistant to the perovskite precursor solvents to protect the this compound layer.[1] 3. Consider using orthogonal solvents for the perovskite precursor that do not dissolve the this compound layer.[3] |
| Device-to-device irreproducibility. | Non-uniformity of the this compound layer and the overlying perovskite film. Hydrophobic HTL surfaces can sometimes lead to uneven perovskite nucleation.[1] | The use of an interfacial layer like PFN-P1 can improve the wettability of the surface, leading to more uniform perovskite grain growth and significantly improved device reproducibility.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary degradation mechanisms for this compound HTL in perovskite solar cells?
The primary degradation pathways for this compound based devices often involve the interface between the HTL and the perovskite layer. Under illumination and thermal stress, ion migration from the perovskite can occur, leading to the formation of defects at the interface. This increases charge recombination and reduces the efficiency of hole extraction, causing a drop in device performance.[1] While this compound itself is a relatively stable molecule, its interaction with the perovskite and the susceptibility of any dopants to environmental factors are key concerns.
2. How does the stability of this compound compare to the more commonly used Spiro-OMeTAD?
This compound generally exhibits better thermal stability than Spiro-OMeTAD. For instance, a BCF-doped this compound (this compound:BA) starts to decompose at around 103°C, whereas Li-TFSI doped Spiro-OMeTAD begins to decompose at a lower temperature of 81°C.[2] Additionally, unencapsulated devices with BCF-doped this compound have shown significantly better long-term stability in both inert (glove box) and ambient air conditions compared to their Spiro-OMeTAD counterparts.[2]
3. What is the role of an interfacial layer like PFN-P1 in enhancing this compound stability?
An ultrathin PFN-P1 interfacial layer between the this compound HTL and the perovskite layer serves multiple functions to enhance stability and performance:
-
Protects the HTL: It prevents the this compound layer from being damaged by the polar solvents used to deposit the perovskite precursor.[1]
-
Improves Morphology: It improves the wettability of the surface, leading to larger and more uniform perovskite grains with higher crystallinity.[1]
-
Reduces Recombination: It passivates defects at the interface, reducing charge recombination and leading to a higher open-circuit voltage (Voc).[1]
-
Enhances Charge Extraction: It improves the energy level alignment between the perovskite and the HTL, facilitating more efficient hole extraction.[1]
4. Can this compound be used without dopants, and what are the implications for stability?
Yes, this compound can be used as a dopant-free HTL. This approach is advantageous for long-term stability as it eliminates issues related to the hygroscopic and volatile nature of common p-type dopants like Li-TFSI and t-BP.[4][5] However, dopant-free this compound has lower conductivity, which can lead to higher series resistance and a lower fill factor if the layer is too thick.[1] Therefore, when using dopant-free this compound, it is crucial to optimize its thickness and often beneficial to use an interfacial layer to improve charge extraction.[1]
5. What are the key considerations for preparing a stable this compound solution?
For preparing a stable this compound solution, consider the following:
-
Solvent Choice: Chlorobenzene (B131634) is a commonly used solvent for this compound.[2]
-
Concentration: The concentration will determine the thickness of the resulting film, which needs to be optimized. For example, a concentration of 5 mg/mL in chlorobenzene can yield an optimal thickness of around 10 nm.[1]
-
Dopant Addition (if applicable): If using dopants like BCF, the concentration of the dopant needs to be carefully optimized. For BCF, a concentration of around 3 mg per 36 mg of this compound in 1 mL of chlorobenzene has been shown to be effective.[2] The addition of a controlled amount of water (e.g., 0.2 µL) can further promote the doping efficacy of BCF.[2]
-
Filtering: Always filter the solution through a suitable filter (e.g., 0.22 µm PTFE) before use to remove any particulates.[2]
Quantitative Data Summary
The following tables summarize the performance and stability data of this compound-based perovskite solar cells under various conditions.
Table 1: Performance of this compound vs. This compound with PFN-P1 Interfacial Layer [1]
| HTL Configuration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| This compound | 15.22 | 1.07 | 19.52 | 72.87 |
| This compound / PFN-P1 | 18.79 | 1.09 | 22.68 | 76.03 |
Table 2: Long-Term Stability of this compound with and without PFN-P1 [1]
| HTL Configuration | Stress Condition | Duration (hours) | % of Initial PCE Retained |
| This compound | Continuous Illumination | ~5 | ~85% |
| This compound / PFN-P1 | Continuous Illumination | ~5 | ~95% |
| This compound | Thermal Aging at 65°C | >500 | ~55% |
| This compound / PFN-P1 | Thermal Aging at 65°C | >500 | ~80% |
Table 3: Long-Term Air Stability of Doped this compound vs. Doped Spiro-OMeTAD (Unencapsulated) [2]
| HTL Configuration | Storage Environment | Duration (hours) | % of Initial PCE Retained |
| This compound:BA | Glove Box (N₂, RH < 0.01%) | 6648 | 97% |
| This compound:BA | Ambient Air (RH 65-90%) | 720 | 83% |
| Spiro-OMeTAD | Ambient Air (RH 65-90%) | 48 | Significant Decomposition |
Experimental Protocols
Protocol 1: Fabrication of a Perovskite Solar Cell with a this compound/PFN-P1 HTL
1. Substrate Preparation:
-
Clean pre-patterned ITO or FTO glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 15 minutes before HTL deposition.
2. This compound HTL Deposition:
-
Prepare a this compound solution by dissolving this compound in chlorobenzene at a concentration of 5 mg/mL.
-
Inside a nitrogen-filled glovebox, dynamically spin-coat the this compound solution onto the cleaned substrate at 5000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 120°C for 10 minutes.
3. PFN-P1 Interfacial Layer Deposition:
-
Prepare a PFN-P1 solution in methanol. The concentration should be optimized (typically in the range of 0.1-0.5 mg/mL).
-
Spin-coat the PFN-P1 solution on top of the this compound layer.
-
Anneal at 100°C for 5 minutes.
4. Perovskite Layer Deposition:
-
Prepare the desired perovskite precursor solution (e.g., a mixed triple-cation formulation like Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₉Br₀.₁)₃).[1]
-
Spin-coat the perovskite precursor solution onto the PFN-P1 layer. The spin-coating program should be optimized for the specific perovskite composition.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) to induce crystallization.
-
Anneal the perovskite film at the optimal temperature and time (e.g., 100-150°C for 10-60 minutes).
5. Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit the ETL (e.g., PCBM) via spin-coating.
-
Thermally evaporate an electron injection layer (e.g., BCP) and the top metal electrode (e.g., silver or gold) sequentially through a shadow mask to define the active area of the device.
Protocol 2: Long-Term Stability Testing
1. Encapsulation:
-
For long-term stability testing in ambient conditions, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
2. Thermal Stability Test:
-
Place the encapsulated or unencapsulated devices on a hotplate in a nitrogen-filled glovebox or in ambient air at a constant temperature (e.g., 65°C or 85°C).
-
Periodically measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination.
3. Photostability Test:
-
Continuously illuminate the encapsulated devices with a solar simulator at 1 sun intensity (100 mW/cm²).
-
Maintain the devices at their maximum power point (MPP) using an MPP tracking system.
-
Periodically record the photovoltaic parameters.
4. Humidity Stability Test:
-
Store the unencapsulated devices in a controlled humidity chamber (e.g., relative humidity of 65-90%).
-
Measure the J-V characteristics at regular intervals.
Visualizations
Caption: Degradation pathway of this compound based perovskite solar cells.
Caption: Experimental workflow for stability assessment of this compound HTLs.
Caption: Logical relationship for enhancing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and Extrinsic Determinants of Stability in Spiro‐OMeTAD‐Based Hole‐Transporting Layers in Perovskite Solar Cells: Mechanistic Insights and Strategic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Charge Recombination at the Spiro-HTM/Perovskite Interface
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to minimize charge recombination at the interface between hole transport materials (HTMs) like Spiro-OMeTAD and Spiro-TTB, and the perovskite absorber layer in solar cell devices.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of significant charge recombination at the Spiro-OMeTAD/perovskite interface?
A1: Significant charge recombination at this interface typically manifests as a reduction in key photovoltaic parameters. The most common indicators include a low open-circuit voltage (VOC) and a decreased fill factor (FF) in your perovskite solar cell (PSC). These issues suggest that electron-hole pairs are recombining before they can be efficiently extracted at the respective electrodes.
Q2: Why is pristine Spiro-OMeTAD often associated with high charge recombination?
A2: Pristine, or undoped, Spiro-OMeTAD has inherently low electrical conductivity and hole mobility.[1][2] This can lead to an accumulation of charge carriers at the interface, increasing the probability of recombination. To counteract this, Spiro-OMeTAD is typically oxidized and doped with additives to enhance its charge transport properties.[1][2]
Q3: What is the role of additives like LiTFSI and 4-tert-butylpyridine (B128874) (tBP) in Spiro-OMeTAD?
A3: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are standard additives used to improve the performance of Spiro-OMeTAD.[2][3] LiTFSI helps to oxidize Spiro-OMeTAD, increasing the hole concentration and conductivity.[4] However, LiTFSI is hygroscopic and can absorb moisture, which may negatively impact the long-term stability of the device.[2][3] tBP is often included to improve film morphology and passivate surface defects.
Q4: Can the oxidation state of Spiro-OMeTAD affect charge recombination?
A4: Yes, the oxidation of Spiro-OMeTAD is crucial. The oxidized form, Spiro-OMeTAD+, acts as a p-dopant, increasing the material's hole density and conductivity, which in turn facilitates efficient hole extraction from the perovskite layer and reduces recombination.[4] Insufficient oxidation can lead to a Schottky barrier at the perovskite/Spiro-OMeTAD interface, impeding hole injection and increasing recombination.[5] However, the stability of oxidized Spiro-OMeTAD can be a concern, as it can be reduced back to its neutral state by iodide ion diffusion from the perovskite, especially at elevated temperatures.[6]
Troubleshooting Guides
Issue 1: Low VOC and FF in newly fabricated devices.
This is a classic symptom of high interfacial recombination. The following steps can help diagnose and address the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low VOC and FF.
Detailed Steps:
-
Verify Spiro-OMeTAD Formulation and Oxidation:
-
Problem: Incorrect additive concentrations or insufficient oxidation can lead to poor hole conductivity.
-
Solution: Systematically vary the concentrations of additives like LiTFSI and cobalt complexes (e.g., FK102). The presence of a cobalt additive can significantly suppress charge recombination at the perovskite/HTM interface.[7][8] Ensure adequate exposure to air/oxygen for oxidation, or consider alternative oxidation methods like UV ozone treatment for more rapid and reproducible results.[4]
-
-
Improve the Perovskite/Spiro-OMeTAD Interface:
-
Problem: A rough perovskite surface or poor wetting by the Spiro-OMeTAD solution can create a poor physical and electrical contact, leading to recombination.
-
Solution: Employ solvent engineering by adding a small amount of a solvent like acetonitrile (B52724) (ACN) to the Spiro-OMeTAD precursor solution. This can slightly dissolve the perovskite surface, creating an interdiffused junction that improves electrical contact and enhances hole collection.[9]
-
-
Implement Interfacial Passivation:
-
Problem: Defect states at the perovskite surface, such as uncoordinated Pb2+ ions or halide vacancies, are major sites for non-radiative recombination.
-
Solution: Introduce a passivation layer between the perovskite and the HTM. Organic halide salts like phenethylammonium iodide (PEAI) can be used to passivate surface defects.[10] Another approach is to use an ultrathin interlayer, such as PFN-P1 on top of this compound, which can improve wettability, lead to larger perovskite grain sizes, and reduce charge recombination.[11]
-
Issue 2: Device performance degrades quickly under continuous illumination or thermal stress.
This often points to instability in the HTL or at the interface.
Mechanisms of Degradation
Caption: Degradation pathways affecting the interface.
Troubleshooting and Mitigation:
-
Re-evaluate Dopant Choice:
-
Problem: The standard LiTFSI dopant is hygroscopic and can contribute to moisture-induced degradation.
-
Solution: Consider LiTFSI-free doping strategies by using alternative organic salts.[3] This can significantly improve the long-term stability of the device in ambient atmospheres.
-
-
Enhance Interfacial Stability:
-
Problem: Ion migration from the perovskite layer, particularly iodide ions, can de-dope (reduce) the oxidized Spiro-OMeTAD, leading to a loss in conductivity and performance, especially under thermal stress.[6]
-
Solution: Implement robust passivation strategies that also act as a barrier to ion migration. Using multifunctional passivating molecules or creating 2D/3D heterostructures at the interface can improve stability.[12]
-
-
Consider a Dopant-Free HTM:
-
Problem: The additives in Spiro-OMeTAD are often a source of instability.
-
Solution: Explore the use of dopant-free HTLs. For example, this compound has been used successfully as a dopant-free HTL.[11] While its intrinsic performance might be lower, modifying its interface with a material like PFN-P1 can significantly enhance efficiency and stability by improving energy level alignment and reducing recombination.[11]
-
Quantitative Data Summary
The following tables summarize the impact of various strategies on perovskite solar cell performance, specifically in relation to minimizing charge recombination.
Table 1: Effect of Additives and Doping on Device Performance
| HTM Formulation | VOC (V) | JSC (mA/cm²) | FF | PCE (%) | Key Finding |
| Spiro-OMeTAD (Control) | - | - | - | 17.6 | Reference device performance.[10] |
| Spiro-OMeTAD + 2Br-Ac | - | - | - | 19.5 | Passivation with 2Br-Ac improves the interface and reduces recombination losses.[10] |
| Spiro-OMeTAD + Iodine (8 wt%) | - | - | - | 19.69 | Iodine is a promising p-type dopant for Spiro-OMeTAD.[3] |
| This compound only | ~1.0 | - | - | 15.2 | Performance of a dopant-free this compound HTL.[11] |
| This compound + PFN-P1 | ~1.1 | - | - | 18.8 | An ultrathin PFN-P1 layer reduces charge recombination and improves VOC.[11] |
| Spiro-OMeTAD + IBX | - | - | - | 22.45 | The oxidant IBX improves conductivity, and its reduction product passivates perovskite defects.[13] |
Table 2: Charge Recombination Parameters
| Condition | Recombination Lifetime | Non-radiative Recombination (%) | Key Finding |
| Undoped Spiro-OMeTAD | 6.5 ms | - | Lower hole mobility leads to faster recombination.[14] |
| Doped Spiro-OMeTAD | 220 ms | - | Higher hole mobility retards charge recombination significantly.[14] |
| Spiro-OMeTAD (Control) | - | 86.05% | High non-radiative recombination in standard devices.[15][16] |
| Spiro-OMeTAD + 12 mol% AK | - | 69.23% | The additive acesulfame (B1210027) potassium (AK) reduces non-radiative recombination, leading to a VOC increase.[15][16] |
Experimental Protocols
1. Impedance Spectroscopy (IS)
-
Purpose: To investigate charge transfer and recombination processes occurring at different interfaces within the solar cell. The recombination resistance (Rrec) is a key parameter obtained from IS; a larger Rrec indicates lower recombination rates.
-
Methodology:
-
Fabricate the complete solar cell device.
-
Use a potentiostat with a frequency response analyzer.
-
Apply a DC bias voltage (often varied across the VOC range) and a small AC sinusoidal perturbation (e.g., 10-20 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Measure the impedance at each frequency.
-
Fit the resulting Nyquist plot to an equivalent circuit model. The arc in the low-frequency region is typically associated with the charge recombination process.
-
The diameter of this low-frequency arc corresponds to the recombination resistance (Rrec). Comparing Rrec for devices with and without specific interface modifications can quantify the effectiveness of the strategy in suppressing recombination.
-
2. Transient Absorption (TA) Spectroscopy
-
Purpose: To directly measure the kinetics of charge separation (electron/hole injection) and recombination on timescales from femtoseconds to milliseconds.
-
Methodology:
-
Prepare a sample of the perovskite/HTM bilayer on a transparent substrate.
-
Use a pump-probe setup. A short laser pulse (the "pump") excites the perovskite layer, generating electron-hole pairs.
-
A second, broadband probe pulse, delayed in time relative to the pump, is passed through the sample.
-
The change in the absorption of the probe light is measured as a function of the delay time.
-
Specific spectral features can be monitored to track the population of injected holes in the Spiro-OMeTAD layer. The decay of this signal over time provides a direct measure of the interfacial charge recombination rate.[17][18]
-
3. Time-Resolved Photoluminescence (TRPL)
-
Purpose: To measure the lifetime of photogenerated charge carriers in the perovskite film. A longer carrier lifetime in a perovskite film coated with an HTL compared to a bare perovskite film indicates efficient charge extraction and reduced interfacial recombination.
-
Methodology:
-
Prepare samples of the perovskite on a glass substrate and the perovskite with the Spiro-OMeTAD layer on top.
-
Excite the sample with a pulsed laser.
-
Measure the decay of the photoluminescence intensity over time using a high-speed detector.
-
Fit the decay curve to an exponential function to extract the charge carrier lifetime. A significant quenching of the PL signal and a faster decay when the HTL is present indicates efficient hole extraction. Comparing the lifetimes of devices with different interfacial treatments can reveal the extent to which non-radiative recombination has been suppressed.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. UV ozone treatment for oxidization of spiro-OMeTAD hole transport layer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of a cobalt additive in spiro-OMeTAD on charge recombination and carrier density in perovskite solar cells investigated using impedance spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Introducing an alternative oxidant for Spiro-OMeTAD with the reduction product to passivate perovskite defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Charge transfer and recombination at the metal oxide/CH3NH3PbClI2/spiro-OMeTAD interfaces: uncovering the detailed mechanism behind high efficiency solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Charge transfer and recombination at the metal oxide/CH3NH3PbClI2/spiro-OMeTAD interfaces: uncovering the detailed mechanism behind high efficiency solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low open-circuit voltage in Spiro-ttb devices
An essential resource for researchers, scientists, and drug development professionals working with Spiro-ttb based perovskite solar cells. This guide provides detailed troubleshooting for the common issue of low open-circuit voltage (Voc), offering solutions and preventative measures in a straightforward question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are typical open-circuit voltage (Voc) values for perovskite solar cells using this compound as the hole transport layer (HTL)?
A1: For perovskite solar cells employing this compound as the HTL, typical Voc values range from approximately 1.0 V to 1.18 V. Optimized devices using a dopant-free this compound layer have demonstrated a Voc of 1.07 V.[1] This value can be further enhanced to 1.09 V - 1.1 V through interface engineering, such as the introduction of a PFN-P1 interfacial layer between the this compound and the perovskite absorber.[1] this compound's deeper highest occupied molecular orbital (HOMO) energy level, compared to the more common Spiro-OMeTAD, is a key factor that can contribute to achieving a higher Voc.[2]
Q2: My device exhibits a significantly lower Voc than expected. What are the most common causes?
A2: A low Voc is predominantly a sign of increased charge carrier recombination within the device. The most frequent root causes include:
-
Poor Interface Quality: Defects at the interfaces, particularly between the this compound and the perovskite layer or the perovskite and the electron transport layer (ETL), are major sources of non-radiative recombination that directly reduces Voc.[3][4]
-
Material Impurities: The purity of all precursor materials is critical. Impurities in the this compound or perovskite precursors (like PbI2) can introduce electronic trap states within the bandgap, facilitating recombination.[5][6]
-
Suboptimal Layer Thickness: The thickness of the this compound layer must be precisely controlled. An excessively thick layer can increase series resistance, while a thin layer may have pinholes, both negatively impacting Voc.[1][7]
-
Film Morphology Issues: Pinholes, cracks, or a high degree of roughness in the this compound or perovskite films can create electrical shorting (shunting) pathways between the layers, causing a severe drop in Voc.[8][9]
-
Environmental Degradation: Perovskite materials are highly sensitive to moisture and oxygen. Exposure can lead to the rapid degradation of the perovskite crystal structure, creating defects that act as recombination centers.[10][11]
Q3: How critical is the purity of this compound and perovskite precursors to achieving high Voc?
A3: Precursor purity is of utmost importance. Research has demonstrated that even minor variations in the purity of a precursor like PbI2 (e.g., 98% vs. 99.9%) can have a profound impact on the resulting perovskite film's crystallinity, grain size, and defect density.[5] Lower purity precursors often lead to films with more defects and grain boundaries, which act as sites for charge recombination, thereby lowering the Voc.[6][12] It is imperative to use high-purity (>99.9%) materials and to handle them in a clean, controlled environment to prevent contamination.[13]
Q4: How does the thickness of the this compound layer affect Voc?
A4: The thickness of the this compound layer is a critical parameter that requires careful optimization.
-
Too Thin: A film that is too thin may not fully cover the underlying perovskite layer, resulting in pinholes. These defects can create direct contact between the perovskite and the top electrode, leading to shunting and a collapse of the Voc.[8][9]
-
Too Thick: Due to the inherently low conductivity of undoped this compound, a layer that is too thick will increase the device's overall series resistance. This increased resistance impedes efficient hole extraction, which can lead to a reduction in both the fill factor (FF) and the Voc.[1] For many device architectures, an optimized this compound thickness is approximately 10 nm.[1][7]
Q5: What strategies of interface engineering can be used to improve Voc?
A5: Interface engineering is one of the most effective strategies for mitigating recombination losses and maximizing Voc. Key approaches include:
-
Interfacial Layers: Introducing a thin intermediate layer, such as PFN-P1, between the this compound and perovskite can significantly improve performance. Such layers can enhance the wettability of the surface for perovskite crystal growth, leading to films with larger grains and fewer defects. This improved morphology reduces recombination, resulting in a higher Voc.[1]
-
Defect Passivation: This involves treating the perovskite surface with specific molecules (e.g., phenylethylammonium iodide - PEAI) that can bind to and neutralize charge defects. By passivating these trap states, non-radiative recombination is suppressed, leading to a direct increase in Voc.[3][14]
-
Energy Level Alignment: Selecting appropriate transport layers or using self-assembled monolayers (SAMs) to tune the work function of the electrodes can ensure a more favorable energy level alignment at the interfaces. This reduces the energy barriers for charge extraction and minimizes interfacial recombination.[14][15]
Q6: Can dopants or additives commonly used in hole transport layers cause a low Voc?
A6: Yes, while dopants (like Li-TFSI and t-BP) are frequently used with HTLs such as Spiro-OMeTAD to enhance conductivity, they can be detrimental to both device stability and Voc.
-
Hygroscopic Nature: Many common p-type dopants are hygroscopic, meaning they attract water from the environment. This moisture can then infiltrate the perovskite layer, causing rapid degradation and a corresponding drop in Voc.[16]
-
Recombination Centers: Additives and their oxidized forms can themselves act as recombination centers at the HTL/perovskite interface, especially under prolonged light exposure or thermal stress.[17] Using a dopant-free this compound layer is often a preferred strategy to avoid these issues and improve the long-term stability of the device.[1]
Q7: My device's Voc degrades rapidly when exposed to ambient air. What is the mechanism?
A7: The rapid degradation of Voc in air is a well-known issue for perovskite solar cells. The primary environmental culprits are moisture (H₂O) and oxygen (O₂).
-
Moisture: Water molecules can hydrate (B1144303) the perovskite lattice, ultimately leading to its decomposition into lead iodide (PbI₂).[11][18] This process destroys the optoelectronically active perovskite phase and creates a high density of defects, which dramatically increases non-radiative recombination and causes the Voc to plummet.
-
Oxygen and Light: In the presence of light, oxygen can induce the formation of superoxide (B77818) radicals. These reactive species can create trap states at the perovskite surface and grain boundaries, opening up additional pathways for charge recombination and reducing Voc.[3] To ensure device stability and reliable measurements, it is crucial to fabricate, store, and characterize this compound based devices in an inert atmosphere, such as a nitrogen-filled glovebox.[8]
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on the performance of this compound based perovskite solar cells, with a focus on the open-circuit voltage.
| Parameter | Condition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| HTL Composition | This compound only | 1.07 | 19.52 | 72.87 | 15.22 | [1] |
| This compound / PFN-P1 | 1.09 | 22.68 | 76.03 | 18.79 | [1] | |
| This compound Thickness | ~10 nm (Optimal) | 1.01 | 20.22 | 71.67 | 14.64 | [1] |
| Thicker than optimal | Lower | Lower | Lower | Lower | [1] | |
| Device Structure | glass/ITO/Spiro-TTB/CsPbI2Br/C60/TmPyPb/Ag | 1.01 | 12.88 | 71.7 | 9.33 | [7] |
| Interface Passivation | Without Passivation | 1.131 | - | - | - | [4] |
| With RbF Passivation | 1.165 | - | - | - | [4] |
Experimental Protocols
General p-i-n Device Fabrication Protocol
This protocol outlines a typical fabrication process for an inverted p-i-n perovskite solar cell using this compound.
-
Substrate Cleaning: Sequentially clean pre-patterned ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[13] Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve surface wettability.
-
This compound Deposition: Prepare a solution of this compound in an appropriate solvent (e.g., chlorobenzene) at a concentration of ~5 mg/mL.[1] Spin-coat the this compound solution onto the ITO substrate inside a nitrogen-filled glovebox. Anneal the film at a specified temperature (e.g., 100 °C) to remove residual solvent.
-
Perovskite Layer Deposition: Prepare the perovskite precursor solution (e.g., CsMAFA in DMF/DMSO).[1] Deposit the perovskite solution onto the this compound layer via spin-coating. Use an anti-solvent dripping step (e.g., with chlorobenzene) during the spin-coating process to induce rapid crystallization and form a uniform film. Anneal the perovskite film (e.g., at 100 °C for 10 minutes).
-
Electron Transport Layer (ETL) Deposition: Deposit the ETL, such as C60 or PCBM, onto the perovskite layer. This can be done via thermal evaporation for C60 or spin-coating for PCBM.[1][8]
-
Buffer Layer and Electrode Deposition: Thermally evaporate a thin buffer layer (e.g., BCP) followed by the top metal electrode (e.g., 100 nm of Silver or Aluminum) through a shadow mask to define the active area of the device.[1][8]
Key Characterization Techniques
-
Current-Voltage (J-V) Characterization:
-
Objective: To determine the key photovoltaic parameters (Voc, Jsc, FF, PCE).
-
Methodology: Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²) and a source measure unit. Connect the device using probes. Measure the current while sweeping the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V). The scan rate should be kept consistent (e.g., 10 mV/s) to minimize hysteresis effects.[1] All measurements should be performed on an unencapsulated device inside a glovebox or on an encapsulated device in ambient conditions.
-
-
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the morphology, thickness, and uniformity of the device layers.
-
Methodology: Prepare a cross-section of the device by freeze-fracturing or focused ion beam (FIB) milling. Mount the sample on an SEM stub using carbon tape. A thin conductive coating (e.g., gold or carbon) may be required to prevent charging. Image the cross-section at various magnifications to inspect the individual layers and their interfaces for pinholes, cracks, and grain structure.
-
-
X-Ray Diffraction (XRD):
-
Objective: To determine the crystal structure and phase purity of the perovskite film.
-
Methodology: Place the perovskite film (deposited on the this compound/ITO substrate) onto the sample holder of a diffractometer. Perform a θ-2θ scan over a relevant 2θ range (e.g., 10° to 60°). The presence of characteristic perovskite peaks and the absence of peaks from precursors (like PbI2) indicate successful and complete conversion.[11]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing low open-circuit voltage (Voc).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. eezfan.home.ece.ust.hk [eezfan.home.ece.ust.hk]
- 4. eee.hku.hk [eee.hku.hk]
- 5. The impacts of PbI2 purity on the morphology and device performance of one-step spray-coated planar heterojunction perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Fully Evaporated Solar Cells Exploiting High-Bandgap CsPbI2Br: Characterisation and device engineering - Webthesis [webthesis.biblio.polito.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the environmental degradation mechanism of perovskite thin films - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. Precursor purity effects on solution-based growth of MAPbBr 3 single crystals towards efficient radiation sensing (Journal Article) | OSTI.GOV [osti.gov]
- 13. rsc.org [rsc.org]
- 14. internationaljournalofsustainabilityforyoungscholars.com [internationaljournalofsustainabilityforyoungscholars.com]
- 15. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 16. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Preventing crystallization in amorphous Spiro-ttb films
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing crystallization in amorphous Spiro-TTB (2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene) films.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition and handling of amorphous this compound films.
Issue 1: this compound Film Appears Crystalline or Hazy After Deposition
| Possible Cause | Suggested Solution |
| High Substrate Temperature: Elevated substrate temperatures can promote the formation of crystalline structures during film growth. | 1. Reduce the substrate temperature during deposition. Aim for room temperature or slightly below, if your system allows. 2. Ensure uniform temperature across the substrate holder. |
| Low Deposition Rate: A very slow deposition rate can allow molecules more time to arrange into a crystalline order. | 1. Increase the deposition rate. A typical rate for this compound is around 0.2 Å/s.[1] 2. Monitor the rate closely during deposition to ensure it remains stable. |
| Contaminated Substrate: Particulates or residues on the substrate can act as nucleation sites for crystallization. | 1. Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in deionized water, acetone, and isopropanol). 2. Use a nitrogen or argon gun to dry and remove any remaining particles before loading into the deposition chamber. |
| High Base Pressure in Chamber: Impurities in the vacuum chamber can be incorporated into the film, potentially inducing crystallization. | 1. Ensure the deposition chamber reaches a high vacuum (e.g., < 5 x 10⁻⁶ mbar) before starting the evaporation. 2. Perform a leak check if the base pressure is consistently high. |
Issue 2: Amorphous this compound Film Crystallizes During Post-Deposition Annealing
| Possible Cause | Suggested Solution |
| Annealing Temperature is Too High: Annealing above the glass transition temperature (Tg) will induce crystallization. The Tg of this compound is approximately 146°C.[2][3] | 1. Keep the annealing temperature well below the Tg of this compound. For processes requiring thermal treatment, consider if the step can be performed at a lower temperature or for a shorter duration. 2. If high-temperature annealing of other layers is necessary, deposit the this compound layer after the high-temperature step if the device architecture allows. |
| Prolonged Annealing Time: Even at temperatures below Tg, extended heating can provide enough energy for molecules to rearrange and crystallize. | 1. Reduce the annealing time to the minimum required for the intended process. 2. Consider rapid thermal annealing (RTA) to minimize the time the film spends at elevated temperatures. |
Issue 3: Film Dewetting or Agglomerate Formation
| Possible Cause | Suggested Solution |
| Poor Substrate Adhesion: The surface energy of the substrate may not be favorable for the uniform growth of a this compound film. | 1. Consider using an adhesion layer or surface treatment on the substrate to improve wettability for the this compound. 2. Ensure the substrate is free of any contaminants that might alter its surface energy. |
| Film Thickness: Very thin films can be more prone to dewetting. | 1. If the application allows, try increasing the film thickness slightly. Typical thicknesses for this compound as a hole transport layer are in the range of 10-30 nm. |
Frequently Asked Questions (FAQs)
Q1: What is the glass transition temperature (Tg) of this compound, and why is it important?
A1: The glass transition temperature (Tg) of this compound is approximately 146°C.[2][3] The Tg is a critical parameter for amorphous materials. Above this temperature, the material transitions from a rigid, glassy state to a more rubbery, viscous state, which significantly increases molecular mobility and facilitates crystallization. To maintain the amorphous nature of your this compound film, it is crucial to keep processing and operating temperatures well below its Tg.
Q2: What are the typical deposition parameters for achieving an amorphous this compound film by thermal evaporation?
A2: While the optimal parameters can depend on the specific deposition system, a good starting point for thermal evaporation of this compound is:
-
Evaporation Temperature: Approximately 250°C.[1]
-
Deposition Rate: Around 0.2 Å/s.[1]
-
Base Pressure: High vacuum, typically below 5 x 10⁻⁶ mbar.
-
Substrate Temperature: Room temperature.
Q3: Can I anneal my device after depositing the this compound layer?
A3: Yes, but with caution. If you need to anneal subsequent layers in your device stack, you must consider the thermal stability of the this compound film. Annealing at temperatures approaching or exceeding its Tg of 146°C will likely cause it to crystallize. If a high-temperature step is unavoidable, it is best to perform it before depositing the this compound layer if your device architecture permits. For post-Spiro-TTB deposition annealing, use the lowest possible temperature and shortest duration necessary.
Q4: My this compound film shows good amorphous morphology initially but degrades over time. Why?
A4: Amorphous films are metastable and can crystallize over time, a process accelerated by external factors. If you observe degradation, consider the following:
-
Storage Conditions: Store your films in a dark, inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation from atmospheric components and light.
-
Thermal Stress: Even at temperatures below the Tg, prolonged exposure to moderate heat can promote crystallization. Ensure your device's operating temperature is well below the Tg. The use of this compound in composite layers, for instance with MoO₃, has been shown to lead to stable morphology under thermal stress.[4]
Q5: How does the purity of the this compound source material affect film quality?
A5: The purity of the source material is critical. Impurities can act as nucleation sites, promoting crystallization even under optimal deposition conditions. Using high-purity, sublimed-grade this compound is highly recommended for achieving stable amorphous films.
Quantitative Data Summary
Table 1: Material Properties of this compound
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 146 °C | [2][3] |
| Evaporation Temperature | ~250 °C | [1] |
| Hole Mobility | 5.7 x 10⁻⁵ cm²/(V s) | [2] |
| Ionization Potential (IP) | 5.1 eV | [2] |
Table 2: Recommended Deposition Parameters for Amorphous this compound
| Parameter | Recommended Value | Notes |
| Deposition Technique | Thermal Evaporation | Standard method for obtaining solvent-free, compact thin films. |
| Deposition Rate | 0.2 Å/s | A higher rate can help prevent crystallization during growth.[1] |
| Substrate Temperature | Room Temperature | Higher temperatures can promote crystallinity. |
| Base Pressure | < 5 x 10⁻⁶ mbar | Minimizes incorporation of impurities that can act as nucleation sites. |
Experimental Protocols
Protocol 1: Thermal Evaporation of Amorphous this compound Films
-
Substrate Preparation:
-
Clean substrates (e.g., ITO-coated glass) by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen or argon.
-
Optional: Treat the substrates with UV-ozone or an appropriate plasma treatment to improve surface wettability.
-
-
Loading into Chamber:
-
Load the cleaned substrates into the substrate holder of the thermal evaporation system.
-
Load high-purity (>99%) this compound powder into a suitable evaporation boat (e.g., tantalum or molybdenum).
-
-
Deposition:
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ mbar.
-
Maintain the substrate holder at room temperature.
-
Gradually heat the evaporation boat until the this compound source material reaches its evaporation temperature (approximately 250°C).[1]
-
Once the desired deposition rate of ~0.2 Å/s is stable, open the shutter to begin deposition onto the substrates.
-
Monitor the film thickness using a quartz crystal microbalance.
-
Close the shutter once the desired thickness is achieved.
-
-
Cooling and Unloading:
-
Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
-
Remove the coated substrates and store them in an inert atmosphere.
-
Visualizations
Caption: Troubleshooting workflow for this compound film crystallization.
Caption: Experimental workflow for thermal evaporation of this compound.
References
Strategies to improve the reproducibility of Spiro-ttb based devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of devices utilizing the hole transport material Spiro-TTB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Spiro-OMeTAD?
This compound (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) is a hole transport material (HTM) commonly used in optoelectronic devices like perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2] It shares a similar spirobifluorene core with the more widely known Spiro-OMeTAD. The key structural difference is the replacement of the four methoxy (B1213986) (-OCH₃) groups in Spiro-OMeTAD with methyl (-CH₃) groups in this compound.[1] This modification makes this compound less electron-rich, resulting in a deeper Highest Occupied Molecular Orbital (HOMO) energy level (around -5.2 eV to -5.25 eV) compared to Spiro-OMeTAD (-5.0 eV).[1] This deeper HOMO level can lead to a higher open-circuit voltage (Voc) in solar cells, potentially improving overall device performance.[1][2]
Q2: What are the main advantages of using this compound?
The primary advantages of using this compound include:
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Higher Open-Circuit Voltage (Voc): Due to its deeper HOMO level, this compound can enable higher Voc in perovskite solar cells compared to devices using Spiro-OMeTAD.[1]
-
Improved Hydrophobicity: The methyl groups in this compound increase its hydrophobicity, which can facilitate the deposition of the perovskite film and reduce moisture sensitivity of the device.[1]
-
Enhanced Thermal Stability: this compound generally exhibits good thermal stability, which is crucial for the long-term operational stability of devices.
Q3: What purity grade of this compound should I use?
This compound is commercially available in different purity grades, typically unsublimed (>98%) and sublimed (>99%). For high-performance and reproducible devices, it is highly recommended to use the sublimed grade. Impurities can act as charge traps and recombination centers, negatively impacting device efficiency and stability.
Q4: What are the common solvents for preparing this compound solutions?
Chlorobenzene (B131634) is the most commonly used solvent for preparing this compound solutions for spin coating.[3][4] It is crucial to use anhydrous (dry) chlorobenzene to avoid moisture-related issues during film formation and device operation.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of this compound based devices.
Issue 1: Low Power Conversion Efficiency (PCE) and Poor Reproducibility
One of the most significant challenges affecting the reproducibility of solution-processed this compound devices is the partial dissolution of the this compound layer by the polar solvents (like DMF and DMSO) used for depositing the overlying perovskite layer.[3] This can lead to a non-uniform and incomplete hole transport layer, resulting in poor device performance and high variability between devices.
Solutions:
-
Interfacial Layer Insertion: A highly effective strategy is to deposit a thin interfacial layer on top of the this compound that is resistant to the perovskite precursor solvents. A conjugated polymer like PFN-P1 has been shown to be effective.[3][5] This layer not only protects the this compound but can also improve the wettability for the perovskite solution, leading to better film quality and reduced charge recombination.[3][5]
-
Solvent Engineering: While more challenging, exploring alternative, less damaging solvents for the perovskite precursor can also be a viable approach.
-
Thermal Evaporation: Depositing this compound via thermal evaporation instead of spin coating can circumvent the issue of solvent incompatibility.[1] This method allows for the creation of uniform films on various substrates, including textured surfaces.[1]
Issue 2: Low Fill Factor (FF) and High Series Resistance
Low fill factor and high series resistance can be attributed to the inherently low conductivity of pristine this compound.
Solutions:
-
Doping: Similar to Spiro-OMeTAD, doping this compound can significantly increase its conductivity. Common p-dopants include:
-
Tris(pentafluorophenyl)borane (BCF): BCF has been shown to be an effective dopant for this compound.[1] The addition of a small amount of water to the BCF solution can form a BCF(OH₂) complex that further enhances the doping efficiency and hole extraction capabilities.[4]
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This is a widely used dopant for hole transport materials. It is often used in conjunction with an additive like 4-tert-butylpyridine (B128874) (tBP).
-
-
Optimizing HTL Thickness: The thickness of the this compound layer is critical. A layer that is too thick can increase the series resistance, while a layer that is too thin may not provide complete coverage, leading to shunting. The optimal thickness is typically in the range of 5-20 nm, which can be controlled by adjusting the solution concentration and spin coating parameters.[3]
Issue 3: Device Instability and Rapid Degradation
Device instability can arise from several factors related to the this compound layer and its interaction with adjacent layers.
Solutions:
-
Dopant-Free Systems: While doping increases conductivity, some dopants and additives can be detrimental to long-term stability. For instance, Li-TFSI is hygroscopic and can attract moisture, while tBP can interact with the perovskite layer.[6][7][8] Developing dopant-free this compound devices, potentially in combination with interfacial layers, can enhance stability.[3][5]
-
Encapsulation: Proper encapsulation of the final device is crucial to protect it from environmental factors like moisture and oxygen, which can degrade not only the perovskite layer but also the HTL and electrodes.
-
Interfacial Engineering: As mentioned previously, the use of stable interfacial layers can prevent ion migration and chemical reactions at the this compound/perovskite interface, which are known degradation pathways.[3]
Experimental Protocols
Protocol 1: Preparation of Doped this compound Solution (BCF(OH₂) Dopant)
-
Prepare BCF(OH₂) Solution:
-
Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene.
-
Add 0.2 µL of deionized water to the solution.
-
Shake the solution for 30 minutes until it turns from colorless to light pink.[4]
-
-
Prepare Doped this compound Solution:
Protocol 2: Deposition of this compound and PFN-P1 Interlayer
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve surface wettability.[4]
-
-
This compound Deposition (Spin Coating):
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Prepare a this compound solution in chlorobenzene at the desired concentration (e.g., 5 mg/mL for an approximately 10 nm thick film).[3]
-
Spin coat the this compound solution onto the substrates (e.g., at 5000 rpm for 30 seconds).[3]
-
Anneal the substrates at 120°C for 10 minutes.[3]
-
-
PFN-P1 Interlayer Deposition:
-
Prepare a dilute solution of PFN-P1 in methanol (B129727) with a trace amount of acetic acid.
-
Spin coat the PFN-P1 solution onto the this compound layer.
-
Anneal the substrates as required for the PFN-P1 layer.
-
Data Presentation
Table 1: Comparison of Device Performance with and without PFN-P1 Interfacial Layer
| HTL Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reproducibility |
| This compound only | 1.07 | 19.52 | 72.87 | 15.22 | Low |
| This compound/PFN-P1 | 1.09 | 22.68 | 76.03 | 18.79 | High |
Data extracted from a study on inverted p-i-n perovskite solar cells.[3]
Table 2: Effect of this compound Concentration on Device Performance
| This compound Conc. (mg/mL) | Approx. Thickness (nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 1 | ~5 | - | - | - | - |
| 5 | ~10 | 1.01 | 20.22 | 71.67 | 14.64 |
| 7 | ~20 | - | - | - | Lower |
Data for dopant-free this compound in an inverted p-i-n architecture. Higher concentrations and thicknesses can lead to increased series resistance and lower performance.[3]
Visualizations
References
- 1. This compound|High-Purity Hole Transport Material for PV Research [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overcoming Perovskite Corrosion and De-Doping Through Chemical Binding of Halogen Bonds Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com [chemborun.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Spiro-TTB vs. Spiro-OMeTAD: A Comparative Guide for Perovskite Solar Cell Performance
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the selection of the hole-transporting material (HTM) is a critical determinant of device performance. Among the numerous HTMs developed, spiro-OMeTAD has long been the gold standard, consistently featuring in record-breaking PSC efficiencies. However, its drawbacks, including high cost and susceptibility to degradation, have spurred the search for viable alternatives. One such promising candidate is spiro-TTB. This guide provides a comprehensive comparison of the performance of this compound and spiro-OMeTAD in PSCs, supported by experimental data, detailed protocols, and visualizations to aid researchers in making informed material choices.
Performance Comparison
This compound, or 2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene, is a structural analogue of the more widely known spiro-OMeTAD. The primary structural difference lies in the replacement of the four methoxy (B1213986) groups in spiro-OMeTAD with methyl groups in this compound. This seemingly minor alteration has significant implications for the material's electronic properties and, consequently, its performance in PSCs.
One of the key advantages of this compound is its deeper highest occupied molecular orbital (HOMO) energy level (approximately -5.2 eV to -5.3 eV) compared to spiro-OMeTAD (around -5.0 eV to -5.2 eV).[1][2] This deeper HOMO level can lead to a larger open-circuit voltage (Voc) in PSCs, a crucial parameter for achieving higher power conversion efficiencies (PCE).[1][3]
While pristine spiro-OMeTAD exhibits low hole mobility (~10⁻⁵ cm² V⁻¹ s⁻¹), this is typically enhanced by the use of dopants like lithium bis(trifluoromethane)sulfonimide (Li-TFSI) and 4-tert-butylpyridine (B128874) (t-BP).[2][4] Doped this compound has also demonstrated high hole mobility, with some studies showing it can achieve higher mobility than doped spiro-OMeTAD. For instance, this compound doped with tris(pentafluorophenyl)borane (B72294) (BCF) has been reported to achieve a hole mobility of 1.22 × 10⁻² cm² V⁻¹ s⁻¹, which is higher than that of conventionally doped spiro-OMeTAD (~10⁻³ cm² V⁻¹ s⁻¹).[1]
The improved electronic properties of this compound often translate to enhanced device performance. Studies have shown that PSCs utilizing this compound as the HTM can achieve comparable, and in some cases superior, PCEs to those with spiro-OMeTAD. For example, inverted p-i-n PSCs with a dopant-free this compound layer have demonstrated a maximum PCE of 18.38%.[4] Another study on inverted p-i-n PSCs reported a PCE of 15.22% for a device with a this compound HTL, which was further improved to 18.79% with the addition of an interfacial layer.[5]
Beyond efficiency, stability is a major concern for the commercialization of PSCs. The hygroscopic nature of the dopants typically used with spiro-OMeTAD, such as Li-TFSI, can contribute to device degradation.[6][7] this compound offers the potential for more stable device architectures, particularly in dopant-free configurations or with alternative, more stable dopants. For instance, BCF-doped this compound has been shown to retain 93% of its initial PCE after 350 hours at 85°C in a nitrogen atmosphere, outperforming Li-TFSI-doped spiro-OMeTAD.[1]
Quantitative Performance Data
| Parameter | This compound | Spiro-OMeTAD | Reference |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.25 eV to -5.30 eV | ~ -5.0 eV to -5.26 eV | [1][2] |
| Hole Mobility (doped) | up to 1.22 × 10⁻² cm² V⁻¹ s⁻¹ (BCF doped) | ~10⁻³ to 2 x 10⁻⁴ cm² V⁻¹ s⁻¹ (Li-TFSI/t-BP doped) | [1][8] |
| Power Conversion Efficiency (PCE) - Inverted p-i-n | 15.22% - 18.79% | Comparable to this compound, up to 25% in n-i-p | [2][5] |
| Open-Circuit Voltage (VOC) | ~1.07 V - 1.09 V | ~1.0 V - 1.2 V | [1][2][5] |
| Short-Circuit Current Density (JSC) | ~19.52 mA cm⁻² - 22.68 mA cm⁻² | Typically 23 to 25 mA/cm² | [2][5] |
| Fill Factor (FF) | ~72.87% - 78.00% | Typically around 80% | [2][4][5] |
Experimental Protocols
The fabrication of high-performance PSCs requires precise control over each layer's deposition. Below are detailed methodologies for incorporating both this compound and spiro-OMeTAD as HTLs in a typical n-i-p planar PSC architecture.
Perovskite Layer Deposition (Shared Protocol)
-
Substrate Preparation : Clean pre-patterned FTO or ITO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes before use.[9][10]
-
Electron Transport Layer (ETL) Deposition : Deposit a layer of SnO₂ by spin-coating a colloidal precursor solution onto the cleaned substrate at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.[9]
-
Perovskite Precursor Preparation : Prepare a perovskite precursor solution, for example, by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO. The specific ratios and concentrations will depend on the desired perovskite composition.[11]
-
Perovskite Film Deposition : In an inert atmosphere (e.g., a glove box), spin-coat the perovskite precursor solution onto the ETL-coated substrate. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 seconds, then 4000-6000 rpm for 30 seconds). During the second step, an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[9]
-
Annealing : Anneal the perovskite-coated substrate on a hotplate at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 10-60 minutes) to complete the crystallization process.[9]
Hole Transport Layer (HTL) Deposition
-
Pristine this compound Solution : Dissolve this compound in an anhydrous solvent such as chlorobenzene. A typical concentration is around 36 mg/mL.[11]
-
Doped this compound Solution : For doped versions, add the desired dopant to the this compound solution. For example, for BCF doping, different concentrations of BCF can be added to the pristine this compound solution.[11]
-
Deposition : Spin-coat the this compound solution onto the perovskite layer at a speed of around 3000-4000 rpm for 30 seconds.[11]
-
Post-Deposition : The devices are typically left to oxidize in a dry environment or a desiccator overnight.
-
Standard Doped Spiro-OMeTAD Solution : Dissolve spiro-OMeTAD (e.g., 72.3 mg) in chlorobenzene (1 mL). To this solution, add dopants such as Li-TFSI (e.g., 17.5 µL of a 520 mg/mL solution in acetonitrile) and t-BP (e.g., 28.8 µL).[10][12]
-
Deposition : Spin-coat the spiro-OMeTAD solution onto the perovskite layer at approximately 4000 rpm for 30 seconds.[9][12]
-
Oxidation : To enhance the conductivity, the spiro-OMeTAD layer needs to be oxidized. This is typically achieved by storing the devices in a dark, dry environment with a controlled humidity (e.g., in a desiccator) for at least 12 hours.[9]
Metal Electrode Deposition (Shared Protocol)
-
Evaporation : Finally, deposit a metal back contact (e.g., 80-100 nm of gold or silver) via thermal evaporation through a shadow mask to define the active area of the solar cell.[10][11]
Visualizations
Chemical Structures
Caption: Molecular structures of this compound and spiro-OMeTAD.
PSC Device Architecture
Caption: Layered structure of a standard n-i-p perovskite solar cell.
Experimental Workflow Comparison
Caption: Comparative workflow for PSC fabrication with this compound vs. spiro-OMeTAD.
References
- 1. This compound|High-Purity Hole Transport Material for PV Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com [chemborun.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Fabrication of perovskite solar cells [bio-protocol.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
The Enduring Advantage: A Comparative Guide to the Long-Term Operational Stability of Spiro-TTB
In the pursuit of commercially viable perovskite solar cells (PSCs), the long-term operational stability of the hole-transporting material (HTM) is a critical determinant of device lifetime and performance. While Spiro-OMeTAD has long been the benchmark HTM, its susceptibility to degradation under operational stress has spurred the development of more robust alternatives. This guide provides an objective comparison of the long-term operational stability of 2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB) against other commonly used and novel HTMs, supported by experimental data from peer-reviewed literature.
Quantitative Stability Data Comparison
The following tables summarize the long-term operational stability of this compound and other selected HTMs under various stress conditions, with a focus on metrics such as T80 lifetime (the time for the power conversion efficiency to decrease to 80% of its initial value).
Table 1: Stability of this compound Based Perovskite Solar Cells
| HTM Configuration | Stress Condition | Initial PCE (%) | Stability Metric (Lifetime) | Key Findings & Reference |
| Dopant-free this compound with PFN-P1 | 65 °C (Thermal Stress) | 18.8% | T80 > 500 hours (encapsulated) | Encapsulated devices with a PFN-P1 interlayer demonstrate significant thermal stability.[1] |
| This compound:BA (doped) | In Glove Box (N₂, RH < 0.01%) | Not Specified | Retains 97% of initial efficiency after 6648 hours | Shows exceptional stability in an inert environment.[2] |
| This compound:BA (doped) | In Air (65-90% RH) | Not Specified | Retains 83% of initial efficiency after 720 hours | Demonstrates superior humidity resistance compared to Spiro-OMeTAD.[2] |
Table 2: Comparative Stability of Alternative Hole-Transporting Materials
| HTM | Stress Condition | Initial PCE (%) | Stability Metric (Lifetime) | Key Findings & Reference |
| Spiro-OMeTAD | Continuous Light Soaking | ~21.4% | T80 ≈ 100 hours | Serves as a common benchmark but shows rapid initial degradation under light stress.[3] |
| PTZ-Fl | ISOS-L-3 Protocol | 25.8% | T80 > 1000 hours | A novel spiro-phenothiazine-based HTM with excellent operational stability.[4][5] |
| SFX-POCCF3 | Continuous Light Soaking | 21.48% | Retains 95% of initial efficiency after ~1000 hours | A cost-effective HTM with outstanding light stability.[3] |
| PTAA | 85 °C / 85% RH (Encapsulated) | 19.05% | Retains 98% of initial PCE after 10 days | A PTAA/NiO bilayer demonstrates excellent thermal and humidity resistance. |
| P3HT | 85 °C (Thermal Stress) | 16.7% | T80 = 1108 hours (unencapsulated) | A high molecular weight P3HT shows remarkable thermal stability. |
Experimental Protocols
A generalized experimental protocol for the fabrication and stability testing of perovskite solar cells is outlined below. Specific parameters may vary based on the cited literature.
Perovskite Solar Cell Fabrication (n-i-p architecture)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.
-
Electron Transport Layer (ETL) Deposition: A compact layer of SnO₂ is deposited on the FTO substrate by spin-coating a nanoparticle solution, followed by annealing.
-
Perovskite Absorber Layer Deposition: The perovskite precursor solution (e.g., a mixed-cation lead halide formulation) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.
-
Hole-Transporting Material (HTM) Deposition: The HTM solution (e.g., this compound, Spiro-OMeTAD, PTAA, or P3HT in a suitable solvent like chlorobenzene, often with additives like Li-TFSI and t-BP for doped layers) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Long-Term Stability Testing (ISOS Protocols)
The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for standardized stability testing.[6]
-
ISOS-D (Dark Stability): Devices are stored in the dark under controlled atmospheric conditions (e.g., in air with specific relative humidity or in an inert atmosphere).
-
ISOS-L (Light Stability): Devices are continuously exposed to simulated sunlight (e.g., AM1.5G spectrum at 100 mW/cm²) at a controlled temperature. The performance is monitored at regular intervals.
-
ISOS-T (Thermal Stability): Devices are subjected to elevated temperatures in the dark (e.g., 65 °C or 85 °C) in a controlled atmosphere.
During stability testing, the power conversion efficiency (PCE) of the devices is periodically measured under simulated sunlight. The evolution of other photovoltaic parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) is also monitored to understand the degradation mechanisms.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for perovskite solar cell fabrication and a simplified representation of potential degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Improving the light stability of perovskite solar cell with new hole transport material based on spiro[fluorene-9,9′-xanthene] - UCL Discovery [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
Benchmarking Spiro-TTB: A Comparative Guide to Hole Transport Material Efficiency and Stability
In the rapidly evolving field of perovskite solar cells (PSCs), the hole transport material (HTM) is a critical component governing both power conversion efficiency (PCE) and long-term device stability. Among the various HTMs, 2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene, commonly known as Spiro-TTB, has emerged as a promising alternative to the widely used Spiro-OMeTAD. This guide provides a comprehensive comparison of this compound's performance against other common HTMs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selections.
Performance Comparison of Hole Transport Materials
The following tables summarize the key performance metrics for this compound and its alternatives in perovskite solar cells. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific device architecture, perovskite composition, and fabrication conditions.
Power Conversion Efficiency (PCE)
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Notes |
| This compound (dopant-free) | 15.22 | 1.07 | 19.52 | 72.87 | Inverted p-i-n structure |
| This compound/PFN-P1 (dopant-free) | 18.8 | 1.09 | 22.68 | 76.03 | Modified with PFN-P1 interfacial layer |
| This compound (co-evaporated) | 19.5 | 1.08 | 21.6 | 83.0 | All-evaporated device fabrication |
| Spiro-OMeTAD (doped) | ~24.43 | 1.154 | 25.94 | 81.57 | Often used as a high-performance benchmark |
| Spiro-S (p-i-n) | 15.92 | - | - | - | SBF-core HTM, 38% higher PCE than Spiro-MeOTAD in the same study |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | >20 | - | - | - | A common polymeric alternative to small molecule HTMs |
| CuSCN (inorganic) | >15 | - | - | - | A promising dopant-free inorganic alternative |
Stability Performance
Stability is a critical factor for the commercial viability of perovskite solar cells. The T80 lifetime, the time it takes for the PCE to decrease to 80% of its initial value, is a common metric for assessing operational stability under various stress conditions as defined by the International Summit on Organic Photovoltaic Stability (ISOS) protocols.
| Hole Transport Material (HTM) | Stability Test Conditions | T80 Lifetime | Key Findings |
| This compound (dopant-free) | Continuous light soaking (MPP tracking) at room temperature | Retains ~85% of initial PCE after ~5 hours | - |
| This compound/PFN-P1 (dopant-free) | Continuous light soaking (MPP tracking) at room temperature | Retains ~95% of initial PCE after ~5 hours | PFN-P1 interlayer improves stability under illumination |
| This compound/PFN-P1 (encapsulated) | Thermal aging at 65°C | Retains ~80% of initial PCE after 500 hours | Demonstrates good thermal stability |
| Spiro-OMeTAD (doped) | High temperature (e.g., 85°C) | Can degrade quickly | Degradation can be linked to dopants and morphological changes |
| XC2-H (Spiro[fluorene-9,9′-xanthene] core) | Storage in 30-40% humidity air without encapsulation | Retains ~90% of initial PCE after 720 hours | Outperforms Spiro-OMeTAD (55% retention) under the same conditions |
Experimental Protocols
Efficiency Measurement Protocol
The power conversion efficiency of perovskite solar cells is typically determined from the current density-voltage (J-V) curve under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
Device Preconditioning: Before measurement, the device may be preconditioned under a specific voltage or light soaking to ensure a stable output.
-
J-V Scan: A voltage sweep is applied to the device, and the corresponding current is measured. Key parameters extracted are the open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF).
-
Hysteresis Check: J-V scans are performed in both forward (from short-circuit to open-circuit) and reverse (from open-circuit to short-circuit) directions. A significant difference between the two scans indicates hysteresis, which can affect the accuracy of the efficiency measurement.
-
Stabilized Power Output: To obtain a more reliable measure of efficiency, the device is held at its maximum power point (MPP) for a period of time (e.g., 60-120 seconds) to measure the stabilized power conversion efficiency.
Stability Testing Protocols (ISOS)
The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols to standardize the stability testing of emerging photovoltaic technologies. These protocols subject the solar cells to various stressors to simulate real-world conditions.
-
ISOS-D (Dark Stability): Devices are stored in the dark under controlled temperature and humidity. This tests the intrinsic stability of the materials.
-
ISOS-L (Light Stability): Devices are continuously exposed to light (typically 1-sun intensity) at a controlled temperature. This is a key test for operational stability.
-
ISOS-T (Thermal Stability): Devices are subjected to thermal cycling or prolonged exposure to high temperatures in the dark to assess their resilience to thermal stress.
-
ISOS-O (Outdoor Stability): Devices are tested under real-world outdoor conditions to evaluate their performance against a combination of stressors.
-
ISOS-V (Voltage Bias Stability): Devices are held at a constant voltage bias in the dark to investigate the effect of electrical fields on device stability.
Visualizations
Experimental Workflow for HTM Benchmarking
Charge Transport Pathway in a p-i-n Perovskite Solar Cell
Validating the Hole Mobility of Spiro-TTB Films: A Comparative Guide
In the rapidly evolving field of organic electronics, particularly in the development of high-performance perovskite solar cells and organic light-emitting diodes (OLEDs), the selection of an appropriate hole transport material (HTM) is critical. Spiro-TTB (2,2′,7,7′-tetrakis(N,N-di-p-tolylamino)-9,9′-spirobifluorene) has emerged as a promising alternative to the widely used Spiro-OMeTAD. This guide provides a comprehensive comparison of the hole mobility of this compound films against other common HTMs, supported by experimental data and detailed measurement protocols.
Comparative Performance of Hole Transport Materials
The efficiency of charge extraction and transport in an optoelectronic device is directly influenced by the hole mobility of the HTM. A higher hole mobility generally leads to improved device performance by reducing charge recombination and enhancing the fill factor. The following table summarizes the key performance parameters of this compound and other commonly used HTMs.
| Hole Transport Material (HTM) | Chemical Structure | Hole Mobility (cm²V⁻¹s⁻¹) | HOMO Level (eV) | LUMO Level (eV) | Conductivity (S/cm) |
| This compound | 2,2′,7,7′-tetrakis(N,N-di-p-tolylamino)-9,9′-spirobifluorene | 1.22 x 10⁻² (doped with BCF)[1], 1.97 x 10⁻³ (undoped)[2] | -5.2 to -5.3[2][3] | -2.23[2] | Varies with doping |
| Spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene | ~10⁻³ (doped with Li-TFSI/t-BP)[1], 2 x 10⁻⁴ (undoped)[4] | -5.0 to -5.2[2] | -2.3 | ~10⁻⁶ (undoped)[2] |
| PTAA | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | ~4 x 10⁻³[5] | -5.23 to -5.39[6] | -2.30[7] | Varies with doping |
| P3HT | Poly(3-hexylthiophene-2,5-diyl) | up to 0.1[5][8] | -5.1 to -5.2 | -3.0 to -3.2 | ~10⁻⁵ (undoped) |
Note: The reported values for hole mobility and conductivity can vary depending on the specific experimental conditions, including the choice of dopants, film thickness, and measurement technique.
Experimental Protocols for Hole Mobility Measurement
Accurate determination of hole mobility is crucial for the evaluation of HTMs. The following sections detail the methodologies for three widely accepted experimental techniques.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is a steady-state measurement used to determine the charge carrier mobility in thin films. It relies on fabricating a hole-only device and analyzing its current density-voltage (J-V) characteristics.
Device Fabrication:
-
Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.
-
Hole Injection Layer (HIL): Deposit a layer of a suitable HIL, such as PEDOT:PSS, onto the ITO substrate via spin-coating. Anneal the substrate according to the HIL manufacturer's recommendations.
-
Active Layer Deposition: Dissolve the HTM (e.g., this compound) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the HTM solution onto the HIL layer to form the active layer. The thickness of this layer should be carefully controlled and measured.
-
Top Electrode Deposition: Thermally evaporate a high work function metal, such as Gold (Au) or Molybdenum trioxide (MoO3)/Au, as the top electrode to ensure an ohmic contact for holes.[9]
Measurement and Analysis:
-
Measure the J-V characteristics of the fabricated hole-only device in the dark using a source meter.
-
Plot the J-V curve on a log-log scale. The curve will typically exhibit an ohmic region at low voltages and a space-charge-limited region at higher voltages, where the current is proportional to the square of the voltage.
-
The hole mobility (μ) can be extracted from the space-charge-limited region using the Mott-Gurney law[10]:
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material.
-
V is the applied voltage.
-
L is the thickness of the active layer.
-
Time-of-Flight (TOF) Method
The TOF method is a transient photoconductivity technique that directly measures the time it takes for charge carriers to travel across a material of a known thickness under an applied electric field.[11]
Sample Preparation:
-
Prepare a "sandwich" structure with the HTM film between two electrodes. One electrode must be semi-transparent to allow for photoexcitation.
-
The thickness of the HTM film should be significantly larger than that used in typical devices (usually several micrometers) to ensure a clear transit time.
Measurement and Analysis:
-
A short laser pulse is directed through the semi-transparent electrode, generating electron-hole pairs near this electrode.
-
An external voltage is applied across the sample, causing the holes to drift towards the opposite electrode.
-
The resulting photocurrent is measured as a function of time using an oscilloscope.
-
The transit time (tₜ) is determined from the point where the photocurrent starts to decay.
-
The hole mobility (μ) is then calculated using the formula:
μ = L / (tₜ * E)
where:
-
L is the thickness of the film.
-
E is the electric field strength (V/L).
-
Field-Effect Transistor (FET) Method
The FET method involves fabricating a transistor structure to measure the charge carrier mobility in the channel of the semiconductor.
Device Fabrication:
-
A standard bottom-gate, top-contact FET structure is typically used.
-
A heavily doped silicon wafer often serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
The HTM film is deposited onto the SiO₂ layer.
-
Source and drain electrodes (e.g., Au) are then deposited on top of the HTM film.
Measurement and Analysis:
-
The transfer and output characteristics of the FET are measured.
-
The hole mobility (μ) can be calculated from the transfer characteristics in the linear and saturation regimes.
-
In the saturation regime, the mobility is calculated using the following equation[12]:
I_DS = (W / 2L) * μ * Cᵢ * (V_GS - V_th)²
where:
-
I_DS is the drain-source current.
-
W and L are the channel width and length, respectively.
-
Cᵢ is the capacitance per unit area of the gate dielectric.
-
V_GS is the gate-source voltage.
-
V_th is the threshold voltage.
-
Molecular Structures of Key Hole Transport Materials
The molecular structure of an HTM plays a crucial role in determining its electronic properties and morphological stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|High-Purity Hole Transport Material for PV Research [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. SCLC mobility measurements [bio-protocol.org]
- 10. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Reproducibility of High-Efficiency Solar Cells: A Comparative Guide to Spiro-ttb and Alternative Hole Transport Materials
For researchers, scientists, and professionals in solar cell development, the quest for high-efficiency, stable, and reproducible photovoltaic devices is paramount. The hole transport material (HTM) is a critical component influencing all these performance metrics. This guide provides an objective comparison of Spiro-ttb, a promising HTM, with the widely used Spiro-OMeTAD and PTAA, supported by experimental data and detailed protocols to aid in material selection and experimental design.
Performance Comparison of Hole Transport Materials
The efficacy of a hole transport material is determined by its ability to facilitate efficient extraction and transport of holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. This directly impacts the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of perovskite solar cells incorporating this compound, the benchmark Spiro-OMeTAD, and the polymeric alternative PTAA.
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| This compound | 15.22 | 1.07 | 19.52 | 72.87 | [1] |
| This compound with PFN-P1 interlayer | 18.79 | 1.09 | 22.68 | 76.03 | [1][2] |
| Spiro-OMeTAD | ~20-25+ | ~1.1-1.2 | ~23-26 | ~75-83 | [3][4] |
| PTAA | ~22-25+ | ~1.1-1.2 | ~23-26 | ~78-82 | [3] |
Note: The performance of solar cells can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.
Recent studies have highlighted that while pristine this compound based devices may initially show lower efficiency and higher variability, the introduction of an interfacial layer like PFN-P1 can significantly enhance performance and reproducibility.[1][2] Devices with the this compound/PFN-P1 combination have demonstrated a remarkable increase in PCE to 18.79%, accompanied by improved stability.[1][2] In comparison, Spiro-OMeTAD and PTAA have been the workhorses in high-efficiency perovskite solar cells, consistently achieving PCEs exceeding 20% and even reaching over 25% in champion cells.[3][4]
Experimental Protocols
Reproducibility in solar cell fabrication is critically dependent on standardized and well-documented experimental procedures. Below are detailed protocols for the deposition of this compound, Spiro-OMeTAD, and PTAA hole transport layers in a typical n-i-p perovskite solar cell architecture.
Substrate Preparation (Common for all HTMs)
-
Patterned ITO or FTO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to remove any organic residues and improve the wettability of the surface.
Electron Transport Layer (ETL) Deposition (e.g., SnO2)
-
A solution of SnO2 nanoparticles (e.g., 2.6% in water) is spin-coated onto the cleaned substrates at 3000-4000 rpm for 30 seconds.
-
The substrates are then annealed at 150°C in ambient air for 30 minutes.
Perovskite Layer Deposition
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated on the ETL-coated substrate in a nitrogen-filled glovebox. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.
-
During the second step, an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.
-
The film is then annealed on a hotplate at 100-150°C for 10-60 minutes.
Hole Transport Layer (HTL) Deposition
-
Prepare a solution of this compound in chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the this compound solution onto the perovskite layer at 4000 rpm for 30 seconds inside a nitrogen-filled glovebox.
-
Optional for enhanced performance: A subsequent layer of PFN-P1 (dissolved in methanol) can be spin-coated on top of the this compound layer.
-
The substrate is then annealed at a moderate temperature (e.g., 70-100°C) for 10 minutes.
-
Prepare a Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder (e.g., 72.3 mg) in chlorobenzene (1 mL).
-
To this solution, add dopants and additives such as Li-TFSI solution (e.g., 17.5 µL of 520 mg/mL in acetonitrile) and 4-tert-butylpyridine (B128874) (tBP) (e.g., 28.8 µL).
-
Spin-coat the doped Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds in a nitrogen-filled glovebox.
-
The devices are typically left in a dry, dark environment (e.g., a desiccator) overnight to allow for slow oxidation of the Spiro-OMeTAD, which enhances its conductivity.
-
Prepare a PTAA solution by dissolving PTAA powder in a suitable solvent like toluene (B28343) or chlorobenzene (e.g., 10 mg/mL).
-
Similar to Spiro-OMeTAD, dopants like Li-TFSI and tBP are often added to the PTAA solution to improve its conductivity.
-
Spin-coat the PTAA solution onto the perovskite layer at a speed of 3000-5000 rpm for 30 seconds in a nitrogen-filled glovebox.
-
The film is then annealed at approximately 100°C for 10 minutes. Recent studies have also explored surface treatments of the PTAA layer to improve reproducibility.[5][6][7]
Metal Electrode Deposition
-
Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the fabrication of a perovskite solar cell, from substrate preparation to the final device.
Figure 1: A generalized workflow for the fabrication and characterization of perovskite solar cells.
Conclusion
The choice of hole transport material is a critical determinant of perovskite solar cell performance and reproducibility. While Spiro-OMeTAD and PTAA remain the dominant choices for achieving record efficiencies, this compound is emerging as a viable alternative, particularly when its interface with the perovskite layer is engineered. The use of an interlayer with this compound has been shown to significantly boost efficiency and, importantly, improve the reproducibility of the devices. For researchers aiming to develop stable and high-performance solar cells, a thorough understanding of the fabrication protocols and the interplay between different layers is essential. This guide provides a foundational comparison and detailed methodologies to inform experimental design and advance the development of next-generation photovoltaic technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. indico.global [indico.global]
- 6. Surface treatment of PTAA hole transport layer for inverted perovskite solar cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Spiro-TTB in Tandem Solar Cell Applications
In the pursuit of next-generation photovoltaic technologies, tandem solar cells, which stack multiple solar cell junctions to capture a broader range of the solar spectrum, have emerged as a promising route to surpass the efficiency limits of single-junction devices. A critical component in the architecture of these high-performance cells is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charge carriers. Among the various HTMs, 2,2',7,7'-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene, or Spiro-TTB, has garnered significant attention. This guide provides a comprehensive comparison of this compound's performance with alternative HTMs in tandem solar cell applications, supported by experimental data and detailed methodologies.
Performance Comparison of Hole-Transporting Materials
The selection of an appropriate HTM is crucial for optimizing the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of tandem solar cells. This compound is often compared with the incumbent Spiro-OMeTAD and the polymeric alternative PTAA. The following table summarizes key performance metrics of devices employing these HTMs. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Hole-Transporting Material | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability | Reference |
| This compound | Perovskite/Silicon Tandem | Optimized for high reproducibility | - | 20.2 (perovskite subcell) | - | High batch-to-batch reproducibility | [1] |
| This compound (dopant-free) | Inverted p-i-n Perovskite | 15.22 | 1.07 | 19.52 | 72.87 | Retains ~85% of initial efficiency after 5h of continuous light soaking | [2] |
| This compound with PFN-P1 interlayer | Inverted p-i-n Perovskite | 18.79 | 1.09 | 22.68 | 76.03 | Retains ~95% of its initial efficiency after nearly 5h of continuous light soaking | [2] |
| Spiro-OMeTAD | Perovskite/Silicon Tandem | - | Lower than this compound in some cases | - | - | Prone to degradation due to hygroscopic dopants | [3][4] |
| PTAA | Perovskite/Silicon Tandem | - | - | - | - | Generally more stable under inert conditions and at higher temperatures compared to Spiro-OMeTAD | [3] |
This compound exhibits several advantageous properties. In perovskite/silicon tandem cells, it has been shown to yield the lowest contact resistivity among comparable HTMs, which is crucial for achieving high fill factors[1]. Furthermore, its deeper HOMO energy level compared to Spiro-OMeTAD can lead to a greater Voc in devices[5]. Studies on dopant-free this compound have highlighted its potential for simplified device fabrication and improved stability, with performance being significantly enhanced through the introduction of an interfacial layer[2]. From an optical standpoint, a 15 nm layer of this compound in the front of a tandem device results in a minimal current loss of only 0.1 mA/cm², showcasing its high transparency[5].
Experimental Protocols
The following sections outline generalized experimental methodologies for the fabrication and characterization of tandem solar cells utilizing this compound, based on protocols described in the scientific literature.
Fabrication of a Monolithic Perovskite/Silicon Tandem Solar Cell
-
Substrate Preparation: A textured n-type silicon heterojunction (SHJ) bottom cell is used as the substrate.
-
Recombination Layer Deposition: A thin layer of indium tin oxide (ITO) is sputtered onto the SHJ cell to serve as a recombination layer.
-
Hole-Transport Layer Deposition: The this compound solution is prepared by dissolving this compound powder in a suitable solvent like chlorobenzene, often with the addition of dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP) to enhance conductivity. The solution is then spin-coated onto the recombination layer to form a uniform film.
-
Perovskite Absorber Layer Deposition: A perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium (B1206745) bromide, and lead bromide in a DMF:DMSO solvent) is spin-coated on top of the this compound layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is typically dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C).
-
Electron-Transport Layer Deposition: An electron-transporting material, such as C60 or PCBM, is deposited onto the perovskite layer, often via thermal evaporation.
-
Top Electrode Deposition: A transparent conducting oxide, such as ITO or IZO, is sputtered on top of the electron-transport layer to complete the top electrode. A metal grid may be evaporated on top for improved charge collection.
Characterization of Tandem Solar Cells
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, Jsc, and FF are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE, also known as incident photon-to-current conversion efficiency (IPCE), is measured to determine the ratio of charge carriers collected to the number of incident photons at each wavelength. This is crucial for current matching between the sub-cells in a tandem device.
-
Stability Testing: The long-term stability of the encapsulated devices is evaluated by monitoring their performance under continuous illumination (e.g., 1-sun) at a controlled temperature and humidity over an extended period.
Visualizing the Role of this compound in Tandem Solar Cells
The following diagrams, generated using the Graphviz DOT language, illustrate the typical architectures of tandem solar cells and the position of the hole-transporting layer.
Caption: Structure of a Perovskite/Silicon Tandem Solar Cell.
Caption: Architecture of an All-Perovskite Tandem Solar Cell.
References
A Comparative Guide: Doped vs. Dopant-Free Spiro-TTB in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Spiro-TTB (2,2′,7,7′-tetrakis(N,N-di-p-tolyl)amino-9,9′-spirobifluorene) has emerged as a prominent hole-transporting material (HTM) in the field of perovskite solar cells (PSCs), offering a promising alternative to the widely used Spiro-OMeTAD. A critical aspect of its application is the decision to use it in its pristine, dopant-free form or to enhance its properties through the addition of dopants. This guide provides a comprehensive side-by-side comparison of doped and dopant-free this compound, supported by experimental data, to aid researchers in selecting the optimal material for their specific applications.
Data Presentation: Performance Metrics
The performance of this compound as an HTM is significantly influenced by the presence of dopants. Doping is a common strategy to increase the charge carrier density and conductivity of the HTL, which can lead to improved device efficiency. However, dopants can also introduce stability issues. The following table summarizes key performance parameters from studies on perovskite solar cells utilizing both doped and dopant-free this compound.
| Parameter | Doped this compound | Dopant-Free this compound | Key Observations |
| Power Conversion Efficiency (PCE) | Up to 20.86% (with BCF(OH₂) dopant)[1] | Up to 15.22%[2] | Doping significantly enhances the overall efficiency of the solar cell. |
| Open-Circuit Voltage (Voc) | ~1.15 V (with BCF(OH₂) dopant)[1] | ~1.07 V[2] | Doped this compound generally exhibits a higher Voc. |
| Short-Circuit Current Density (Jsc) | ~21.97 mA/cm² (with BCF(OH₂) dopant)[1] | ~19.52 mA/cm²[2] | Higher Jsc is typically achieved with doped this compound due to improved charge extraction. |
| Fill Factor (FF) | ~82% (with BCF(OH₂) dopant)[1] | ~72.87%[2] | The fill factor is notably improved with doping, indicating more efficient charge collection. |
| Hole Mobility | 1.22 × 10⁻² cm² V⁻¹ s⁻¹ (with BCF dopant) | 4.12 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Doping leads to a significant increase in hole mobility, facilitating more efficient charge transport. |
| Conductivity | Significantly higher than dopant-free | Lower, often requiring a thicker layer | Doping is crucial for achieving high conductivity in the HTL.[3] |
| Stability | Can be compromised by hygroscopic dopants | Generally more stable, especially against moisture | Dopant-free devices often exhibit superior long-term stability.[4] |
Experimental Protocols
The following are generalized experimental protocols for the fabrication and characterization of perovskite solar cells using this compound as the hole-transporting layer.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes to improve the wettability of the surface.
2. Deposition of Electron Transport Layer (ETL):
-
A compact TiO₂ layer is deposited on the FTO substrate by spin-coating a precursor solution at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
-
A mesoporous TiO₂ layer is then deposited by spin-coating a paste at 4000 rpm for 20 seconds and subsequently sintered at 500°C for 30 minutes.
3. Perovskite Layer Deposition:
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox.
-
An anti-solvent, such as chlorobenzene (B131634), is dripped onto the spinning substrate to induce crystallization.
-
The film is then annealed at 100-150°C for 10-60 minutes to form the crystalline perovskite layer.
4. Hole Transport Layer (HTL) Deposition:
-
Dopant-Free this compound: A solution of this compound in chlorobenzene (e.g., 50 mg/mL) is spin-coated onto the perovskite layer at 3000 rpm for 30 seconds.
-
Doped this compound: A solution of this compound in chlorobenzene is prepared, to which dopants are added. Common dopants include lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (t-BP). A typical formulation involves dissolving this compound in chlorobenzene and then adding a specific volume of a stock solution of LiTFSI in acetonitrile (B52724) and t-BP.[5] This solution is then spin-coated onto the perovskite layer.
5. Metal Electrode Deposition:
-
Finally, a gold or silver electrode (80-100 nm) is deposited on top of the HTL by thermal evaporation under high vacuum.
6. Characterization:
-
Current-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is measured using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the cell's efficiency at converting photons of different wavelengths into electrons.
-
Stability Testing: The long-term stability of unencapsulated devices is often tested by storing them in a controlled environment (e.g., ambient air with specific humidity) and periodically measuring their J-V characteristics.
Mandatory Visualization
The following diagrams illustrate the charge transport mechanism in doped versus dopant-free this compound and a typical experimental workflow for perovskite solar cell fabrication.
Caption: Charge transport in doped vs. dopant-free this compound.
Caption: Experimental workflow for perovskite solar cell fabrication.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells | Semantic Scholar [semanticscholar.org]
Unveiling the Cost-Performance Proposition of Spiro-TTB in Perovskite Solar Cell Technology
For Immediate Release
A detailed analysis of 2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB) reveals a compelling cost-performance ratio, positioning it as a viable alternative to the widely used but costly Spiro-OMeTAD in perovskite solar cells (PSCs). This guide provides a comprehensive comparison of this compound's performance metrics against other hole transport materials (HTMs), supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Performance Analysis
This compound has demonstrated significant potential in enhancing the efficiency and stability of perovskite solar cells. While the benchmark HTM, Spiro-OMeTAD, has been instrumental in achieving high power conversion efficiencies (PCEs), its high synthesis cost remains a significant barrier to commercialization.[1][2] this compound emerges as a cost-effective alternative with comparable, and in some cases superior, performance characteristics.
Recent studies have highlighted the performance of this compound in inverted p-i-n PSCs. When used as a dopant-free HTL, this compound-based devices have achieved a maximum PCE of 15.2%.[3][4] Performance can be further enhanced to 18.8% with the introduction of an ultrathin PFN-P1 interfacial layer, which also improves stability.[3][4] Encapsulated devices with this modified this compound layer maintained 80% of their initial efficiencies after 500 hours of operation at 65°C.[4]
In comparison, devices utilizing the more common Spiro-OMeTAD have reached PCEs over 25%.[5] However, the stability of Spiro-OMeTAD can be a concern, with some studies showing significant thermal degradation.[6] The development of alternative HTMs like this compound is crucial for advancing the long-term viability and commercial feasibility of perovskite solar cell technology.[2]
Quantitative Data Summary
| Hole Transport Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Stability | Estimated Cost |
| This compound (dopant-free) | 15.22%[3] | 1.07 V[3] | 19.52 mA/cm²[3] | 72.87%[3] | Retains ~55% of initial PCE after 500h at 65°C[3] | USD 60-120/g[7] |
| This compound with PFN-P1 | 18.79%[3] | 1.09 V[3] | 22.68 mA/cm²[3] | 76.03%[3] | Retains ~80% of initial PCE after 500h at 65°C[3] | - |
| Spiro-OMeTAD (doped) | ~14.46% - >25%[1][5] | 1.11 V[8] | 24.98 mA/cm²[8] | 80.11%[8] | Drops to ~0% after 300h at 85°C in N2[6] | USD 170-475/g[9] |
| Spiro-OMeIm | 11.64%[1] | Similar to Spiro-OMeTAD[1] | Similar to Spiro-OMeTAD[1] | - | - | ~80% less than Spiro-OMeTAD precursors[1] |
| SF-MPA-MCz | 24.53%[6] | - | - | - | Retains >85% PCE after 1000h at 85°C in N2[6] | - |
Experimental Protocols
Perovskite Solar Cell Fabrication (Inverted p-i-n Structure)
A representative experimental protocol for the fabrication of an inverted p-i-n perovskite solar cell using a this compound hole transport layer is as follows:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A solution of this compound in a suitable solvent (e.g., chlorobenzene) is deposited onto the FTO substrate via spin-coating. For enhanced performance, an ultrathin layer of PFN-P1 can be deposited on top of the this compound layer.[3][4]
-
Perovskite Absorber Layer Deposition: A mixed triple-cation perovskite precursor solution (e.g., Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3) is spin-coated onto the HTL in a nitrogen-filled glovebox.[3] The film is then annealed at a specific temperature to induce crystallization.
-
Electron Transport Layer (ETL) Deposition: An electron transport material, such as a fullerene derivative (e.g., PCBM), is deposited on the perovskite layer via spin-coating.
-
Cathode Deposition: A buffer layer (e.g., BCP) and a metal contact (e.g., silver or gold) are sequentially deposited via thermal evaporation under high vacuum to complete the device.
Device Characterization
The performance of the fabricated perovskite solar cells is evaluated using the following standard characterization techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key photovoltaic parameters such as PCE, Voc, Jsc, and FF are extracted from these measurements.[3]
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the cell's efficiency at converting photons of different wavelengths into electrical current.
-
Stability Testing: The long-term stability of the devices is assessed by monitoring their performance over time under specific stress conditions, such as continuous light soaking or thermal aging at elevated temperatures (e.g., 65°C or 85°C).[3][6]
-
Morphological and Structural Characterization: Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to analyze the morphology and crystallinity of the different layers within the solar cell.[10]
-
Charge Carrier Dynamics: Time-Resolved Photoluminescence (TRPL) spectroscopy can be employed to investigate the efficiency of hole extraction from the perovskite layer to the HTL.[10][11]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fabrication of a perovskite solar cell with a this compound hole transport layer.
Conclusion
This compound presents a promising avenue for reducing the manufacturing cost of perovskite solar cells without significantly compromising performance. Its demonstrated efficiency and enhanced stability, particularly when coupled with an interfacial layer, make it a strong candidate for further research and development. The detailed experimental protocols and comparative data provided in this guide aim to facilitate the exploration and optimization of this compound in next-generation photovoltaic devices.
References
- 1. A cost-device efficiency balanced spiro based hole transport material for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. OLED OPV Organic Photovoltaic Materials [fmect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Spiro-TTB: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development and organic electronics, understanding the proper disposal procedures for specialized compounds like Spiro-TTB (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) is essential. This guide provides a clear, step-by-step process for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is imperative to follow established protocols for chemical waste to avoid any potential risks and ensure regulatory compliance.[1]
This compound: Key Chemical and Safety Data
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C81H68N4 | Ossila SDS |
| Molecular Weight | 1097.43 g/mol | Ossila SDS |
| Appearance | Light yellow powder/crystals | Ossila SDS |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | General Chemical Knowledge |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated waste container as "this compound Waste." Include the full chemical name and any institutional-required hazard information.
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in this designated container.
-
Liquid Waste: If this compound has been dissolved in a solvent, it must be disposed of as hazardous chemical waste, following your institution's procedures for flammable or toxic liquid waste. Do not mix with solid this compound waste.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone, toluene). The rinsate must be collected and disposed of as hazardous liquid waste. Once cleaned, deface the label and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.
2. Storage of Waste:
-
Container: Use a chemically compatible, sealable container for solid this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a screw-top lid is recommended.
-
Location: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Duration: Adhere to your institution's limits on the amount of waste and the time it can be stored in the laboratory before being transferred to the central waste facility.
3. Final Disposal:
-
Recommended Method: The recommended disposal method for this compound is incineration by an accredited waste disposal contractor.[1] This ensures the complete destruction of the organic molecule.
-
Landfill: While this compound is not classified as hazardous, direct disposal in a landfill is not recommended without consulting your institution's EHS department and local regulations. Solid, non-hazardous chemicals should not be placed in regular laboratory trash.
-
Contact EHS: Arrange for the pickup of the this compound waste container with your institution's Environmental Health and Safety department. They will ensure its transport to a licensed chemical waste disposal facility.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow for handling this compound waste.
Caption: Workflow for this compound Waste Handling
Caption: Disposal of Empty this compound Containers
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most up-to-date information.
References
Personal protective equipment for handling Spiro-ttb
Essential Safety and Handling Guide for Spiro-TTB
This guide provides crucial safety and logistical information for the handling and disposal of this compound (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene), a key material in organic electronics research. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) for this compound Handling
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, a comprehensive PPE strategy is essential to minimize exposure and prevent contamination.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Reasoning |
| Eye and Face Protection | Chemical safety goggles with side protection, approved under standards such as EN166 (EU).[1] | Protects eyes from airborne particles of the powder. |
| Hand Protection | Handle with gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] Inspect gloves for any signs of degradation or punctures before use. | Provides a barrier against skin contact.[1] Proper glove removal technique should be used to avoid skin contact. |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from contamination.[1] The type of body protection should be chosen based on the concentration and amount of the substance and the specific work-place.[1] |
| Respiratory Protection | Not required under normal circumstances and with adequate ventilation.[1] | This compound is a solid powder, and with proper engineering controls, inhalation risk is low.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound ensures a safe and efficient workflow, from preparation to cleanup.
Pre-Handling Preparations
-
Designate a Work Area : All handling of this compound powder should be conducted within a well-ventilated area or a certified chemical fume hood.[1]
-
Assemble PPE : Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Prepare Equipment : Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible within the designated area to minimize movement and the potential for spills.
-
Emergency Preparedness : Confirm the location and functionality of the nearest safety shower and eyewash station.[1] A facility for eye and skin cleaning should be present.[1]
Handling Procedures
-
Weighing : Carefully weigh the desired amount of this compound powder in a weigh boat or on weighing paper within the fume hood to contain any airborne particles.
-
Transferring : Use a clean spatula to transfer the powder to your reaction vessel or substrate. Avoid generating dust.
-
Solution Preparation : If preparing a solution, add the solvent to the vessel containing the this compound powder slowly to prevent splashing. Cap the vessel and mix as required.
Post-Handling Procedures
-
Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual this compound. Clean all non-disposable equipment used during the process.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Personal Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Solid Waste : Dispose of all contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated solid chemical waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a designated hazardous waste container for organic solvents. Do not pour down the drain.
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Environmental Precautions : Avoid release to the environment.[1]
Visual Workflow for this compound Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
